molecular formula C7H6ClNO3 B1199879 2-Amino-4-chloro-3-hydroxybenzoic acid CAS No. 23219-33-2

2-Amino-4-chloro-3-hydroxybenzoic acid

Cat. No.: B1199879
CAS No.: 23219-33-2
M. Wt: 187.58 g/mol
InChI Key: VWEPFJPQZFIOAU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3-hydroxybenzoic acid (CAS 23219-33-2) is a benzoic acid derivative with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This research chemical is characterized by the presence of amino, chloro, and hydroxy functional groups on the benzoic acid ring, offering a multifunctional scaffold for synthetic organic chemistry and materials science research. It is also known under synonyms such as 4-chloro-3-hydroxyanthranilic acid . Handling and storage of this compound require specific precautions to maintain stability. It is recommended to be kept in a dark place, under an inert atmosphere, and at room temperature . Researchers should note the associated hazard statements (H302, H315, H319, H335) which indicate potential health risks upon ingestion, skin contact, eye contact, or inhalation . As a building block in organic synthesis, its structure is related to analogs of 4-hydroxybenzoic acid (4-HB). Some 4-HB analogs are subjects of study in biochemical pathways, such as coenzyme Q (CoQ) biosynthesis, where the specific substituents on the aromatic ring are critical for interaction with enzymes like the prenyltransferase Coq2 . The structural features of this compound may be of interest for exploring similar enzymatic interactions or as an intermediate in the development of non-linear optical (NLO) materials, a field where various organic benzoate compounds are actively investigated . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPFJPQZFIOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177794
Record name 4-Chloro-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23219-33-2
Record name 4-Chloro-3-hydroxyanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Modulator of the Kynurenine Pathway

2-Amino-4-chloro-3-hydroxybenzoic acid, also known as 4-Chloro-3-hydroxyanthranilic acid, is a synthetic aromatic compound of significant interest in the fields of neurobiology and drug discovery. Its structural resemblance to 3-hydroxyanthranilic acid, a key metabolite in the kynurenine pathway, positions it as a valuable tool for investigating the intricate balance of neuroactive compounds in the central nervous system. The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. Aberrant activity of this pathway has been implicated in a range of neurological and psychiatric disorders, making its modulation a critical area of therapeutic research. This guide provides a comprehensive overview of this compound, from its chemical synthesis and analytical characterization to its biological significance and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, stability, and suitability for various experimental and formulation contexts.

PropertyValueSource
CAS Number 23219-33-2American Elements
Chemical Formula C₇H₆ClNO₃American Elements
Molecular Weight 187.58 g/mol American Elements
Appearance Off-white to pale brown crystalline powderInferred from related compounds
Melting Point Not available
Boiling Point 363.8 °C at 760 mmHgAmerican Elements
Density 1.636 g/cm³American Elements
Solubility Soluble in methanol, DMSO, and ethyl acetate.[1]Inferred from related compounds

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-chlorobenzoic acid B Nitration A->B HNO₃, H₂SO₄ C 2-Amino-4-chloro-5-nitrobenzoic acid B->C D Diazotization & Hydrolysis C->D 1. NaNO₂, HCl 2. H₂O, Δ E 2-Hydroxy-4-chloro-5-nitrobenzoic acid D->E F Reduction E->F Fe, HCl or H₂, Pd/C G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-4-chlorobenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-4-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2-amino-4-chloro-5-nitrobenzoic acid.

Step 2: Diazotization and Hydrolysis

  • Suspend 2-amino-4-chloro-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • Reflux the mixture for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-hydroxy-4-chloro-5-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-hydroxy-4-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using iron, heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts or the catalyst.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and concentration of this compound. The following protocols provide a framework for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Expect two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.

  • Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH groups, the chemical shifts of which can be concentration and temperature-dependent.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically δ > 10 ppm).

¹³C NMR (in DMSO-d₆):

  • Expect seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (-COOH, -NH₂, -OH, -Cl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI-MS):

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 188.58.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 186.58.

Tandem Mass Spectrometry (MS/MS):

  • Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Biological Significance and Applications in Drug Development

The primary biological relevance of this compound lies in its ability to inhibit 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO), a key enzyme in the kynurenine pathway.[2]

The Kynurenine Pathway and its Neurological Implications

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Three_HAA 3-Hydroxyanthranilic Acid Kynurenine->Three_HAA Three_HAAO 3-HAAO Three_HAA->Three_HAAO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HAAO->Quinolinic_Acid Inhibitor This compound Inhibitor->Three_HAAO Inhibition

Caption: Inhibition of 3-HAAO in the Kynurenine Pathway.

3-HAAO catalyzes the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate semialdehyde, which is a precursor to the excitotoxic quinolinic acid.[2] By inhibiting 3-HAAO, this compound can reduce the production of quinolinic acid.[2] Elevated levels of quinolinic acid are associated with neuronal cell death and have been implicated in the pathophysiology of several neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in inflammatory conditions of the central nervous system.

Therapeutic Potential

The ability of this compound to attenuate the production of quinolinic acid makes it a promising lead compound for the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders.[2] Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of these diseases, is warranted.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar aromatic acids and amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical tool for researchers in the fields of neuroscience and drug discovery. Its role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase provides a clear mechanism for its potential therapeutic applications in mitigating the neurotoxic effects of quinolinic acid. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and biological significance, offering a solid foundation for its further investigation and development as a potential therapeutic agent.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Heyes, M. P., & Markey, S. P. (1988). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase. Brain Research Bulletin, 21(3), 517-520.
  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid

Foreword: A Molecule of Latent Potential

Substituted anthranilic acids represent a cornerstone in the edifice of modern synthetic chemistry. Their unique trifecta of functional groups—an amine, a carboxylic acid, and a modifiable aromatic ring—renders them exceptionally versatile precursors for a vast array of complex molecules. This guide focuses on a specific, yet under-documented member of this family: This compound . While direct literature on this compound is sparse, its structural motifs are shared by well-characterized molecules of significant industrial and pharmaceutical relevance.

As a senior application scientist, the purpose of this document is not merely to collate existing data, but to build a predictive and practical framework for researchers. By analyzing the established chemistry of its analogs, we can infer the properties, reactivity, and potential applications of this compound. This guide is structured to provide a logical progression from fundamental identity to practical application, empowering researchers in medicinal chemistry, materials science, and drug development to unlock its potential.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The identity of this compound is established by its unique combination of functional groups on the benzoic acid scaffold.

Compound Identification

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 23219-32-2[1]
Synonym 4-Chloro-3-hydroxyanthranilic acid[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
InChI Key VWEPFJPQZFIOAU-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of a compound dictate its handling, purification, and reaction conditions. While experimental data for this specific isomer is limited, the following properties have been reported or can be reliably estimated.

PropertyValueNotesSource
Density 1.636 g/cm³Predicted value.[1]
Boiling Point 363.8 °C at 760 mmHgPredicted value.[1]
Melting Point Not availableThe related isomer, 2-Amino-4-chlorobenzoic acid, melts at 231-233 °C, suggesting a high melting point is likely for the title compound due to strong intermolecular hydrogen bonding.
Appearance Not availableExpected to be an off-white to tan crystalline powder, typical for this class of compounds.N/A

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. In the absence of published spectra for this compound, we can predict its characteristic spectroscopic signatures based on functional group analysis and comparison with structurally similar molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. In a solvent like DMSO-d₆, one would anticipate two distinct aromatic protons, likely appearing as doublets due to ortho-coupling. The labile protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups would appear as broad singlets with chemical shifts highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display seven distinct signals. The carboxyl carbon (-COOH) will be the most downfield signal (>165 ppm). The aromatic carbons will appear in the typical 110-150 ppm range, with their specific shifts influenced by the electronic effects of the amino, hydroxyl, and chloro substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A very broad peak from ~2500 to 3300 cm⁻¹ would indicate the O-H stretch of the hydrogen-bonded carboxylic acid. Overlapping this region, distinct N-H stretching bands from the primary amine would appear around 3350-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid is expected around 1680-1710 cm⁻¹. The C-Cl stretch will be visible in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187, with a characteristic M+2 peak at m/z 189 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of H₂O (m/z 169) and COOH (m/z 142).

Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Proposed Synthetic Pathway

While no direct synthesis for this compound is published, a logical and efficient pathway can be proposed based on established methodologies for related isomers. A robust approach would involve the nitration of a chlorinated phenol, followed by carboxylation and subsequent reduction of the nitro group. This multi-step process leverages common and scalable laboratory reactions.

A plausible synthesis is outlined below:

  • Nitration: Begin with 2-chlorophenol. Reaction with nitric acid under controlled temperature conditions would selectively install a nitro group, likely directed para to the hydroxyl group to yield 2-chloro-4-nitrophenol.

  • Kolbe-Schmitt Carboxylation: The resulting nitrophenol can be carboxylated. Treatment with a strong base (e.g., sodium hydroxide) to form the phenoxide, followed by reaction with carbon dioxide under pressure and heat, would introduce a carboxylic acid group ortho to the hydroxyl group, yielding 4-chloro-3-hydroxy-2-nitrobenzoic acid.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This is reliably achieved using a variety of reagents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, to yield the final product, this compound.

Synthetic_Pathway Start 2-Chlorophenol Intermediate1 2-Chloro-4-nitrophenol Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Chloro-3-hydroxy-2-nitrobenzoic acid Intermediate1->Intermediate2 Carboxylation (1. NaOH, 2. CO₂, Heat, Pressure) Product This compound Intermediate2->Product Reduction (e.g., H₂, Pd/C or SnCl₂) Applications cluster_medchem Medicinal Chemistry cluster_material Materials Science Core 2-Amino-4-chloro- 3-hydroxybenzoic acid MedChem Heterocycle Synthesis (e.g., Quinazolinones) Core->MedChem Precursor for Material Monomer for Polycondensation Core->Material Used as Pharma Novel Drug Candidates (Anti-inflammatory, Anticancer) MedChem->Pharma leads to Polymer High-Performance Polymers (e.g., Polybenzoxazoles) Material->Polymer forms

Caption: Potential applications derived from the core chemical structure.

Safety and Handling

Proper laboratory safety protocols are paramount when handling any chemical. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of similar compounds.

The GHS hazard classifications for related amino-hydroxy-benzoic acids typically include:

  • Harmful if swallowed [2]* Causes skin irritation [2]* Causes serious eye irritation [2]* May cause respiratory irritation [2]

Recommended Precautions
Precaution TypeRecommended Action
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. If swallowed: Rinse mouth and seek medical advice.

Conclusion

This compound is a molecule of significant synthetic potential that remains largely unexplored. Its physicochemical properties, predicted from its structure and the behavior of its analogs, mark it as a stable, crystalline solid. The presence of three distinct and reactive functional groups makes it a highly attractive building block for both medicinal chemistry and materials science. Proposed synthetic routes appear feasible using standard organic chemistry techniques. As researchers continue to seek novel molecular scaffolds, compounds like this offer a promising foundation for the development of next-generation pharmaceuticals and advanced materials. The insights provided in this guide aim to catalyze that exploration.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. Retrieved from [Link]

  • LookChem. (n.d.). The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Farag, A. M., Teoh, S. G., et al. (2011). 2-Amino-4-chlorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid

Abstract

This compound is a valuable substituted anthranilic acid derivative, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its specific substitution pattern presents unique challenges in regioselectivity that necessitate a carefully designed synthetic strategy. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway, grounded in established principles of organic chemistry. We will explore a multi-step synthesis beginning from a commercially available precursor, detailing the causality behind experimental choices, providing step-by-step protocols for key transformations, and offering insights into reaction mechanisms and potential optimization strategies. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds requires meticulous planning to control the regiochemical outcome of each transformation. The target molecule, this compound, features four different substituents on a benzene ring, including an activating amino group, a strongly activating hydroxyl group, and a deactivating carboxylic acid, alongside a halogen. The interplay of the electronic effects of these groups dictates the feasibility and order of synthetic operations.

A direct, single-pot synthesis is not feasible. Therefore, a retrosynthetic analysis suggests a pathway where the final step is the reduction of a nitro group, a reliable and high-yielding transformation. This approach avoids subjecting the sensitive and highly activating amino group to the harsh conditions of electrophilic aromatic substitution reactions. Our proposed forward synthesis begins with 3-hydroxybenzoic acid, proceeding through a sequence of chlorination, nitration, and reduction.

Proposed Synthetic Pathway

The recommended pathway involves three key transformations. The order of these steps is critical to leverage the directing effects of the substituents and achieve the desired isomer.

G Start 3-Hydroxybenzoic acid Intermediate1 4-Chloro-3-hydroxybenzoic acid Start->Intermediate1 Intermediate2 4-Chloro-3-hydroxy-2-nitrobenzoic acid Intermediate1->Intermediate2 Product This compound Intermediate2->Product Reagent1 SO₂Cl₂ (Sulfuryl chloride) Reagent2 HNO₃ / H₂SO₄ (Mixed Acid) Reagent3 Fe / HCl or SnCl₂ / HCl (Metal/Acid Reduction) r1->Reagent1 Step 1: Chlorination r2->Reagent2 Step 2: Nitration r3->Reagent3 Step 3: Reduction

Caption: Proposed three-step synthesis pathway for the target molecule.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Regioselective Chlorination of 3-Hydroxybenzoic acid

Objective: To install a chlorine atom at the C-4 position, yielding 4-Chloro-3-hydroxybenzoic acid.

Causality and Expertise: The hydroxyl group is a powerful ortho, para-director. The carboxylic acid group is a meta-director. Both groups direct incoming electrophiles to the C-4 and C-6 positions. Chlorination at C-4 is sterically less hindered than at C-6 (which is flanked by two substituents). Using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) allows for controlled, selective monochlorination.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding cold water.

  • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Chloro-3-hydroxybenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Nitration of 4-Chloro-3-hydroxybenzoic acid

Objective: To introduce a nitro group at the C-2 position to form 4-Chloro-3-hydroxy-2-nitrobenzoic acid.

Causality and Expertise: This step is a critical example of leveraging competing directing effects. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the chloro (-Cl) group is a deactivating but also ortho, para-director. The carboxylic acid (-COOH) is a deactivating meta-director.

  • The powerful -OH group directs nitration to its ortho positions: C-2 and C-6.

  • The -COOH group directs to its meta positions: C-2 and C-6.

  • The -Cl group directs to its ortho position (C-5) and para position (C-2).

The C-2 position is strongly favored as it is activated by the hydroxyl group, the chloro group, and is meta to the carboxyl group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) under controlled temperatures to prevent side reactions.[1][2]

Experimental Protocol:

  • To a flask containing concentrated sulfuric acid (e.g., 3-4 mL per gram of substrate), cool the acid to 0 °C in an ice/salt bath.

  • Slowly add 4-Chloro-3-hydroxybenzoic acid (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

  • Add the cold nitrating mixture dropwise to the substrate solution, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product, 4-Chloro-3-hydroxy-2-nitrobenzoic acid, in a vacuum oven. Further purification can be done by recrystallization if necessary.

G A Charge Reactor with H₂SO₄ Cool to 0°C B Add 4-Chloro-3-hydroxybenzoic acid A->B D Slowly Add Mixed Acid to Reactor (Maintain 0-5°C) B->D C Prepare Mixed Acid (HNO₃ + H₂SO₄) separately C->D E Reaction Stirring (1-2 hours at 0-5°C) D->E F Quench: Pour onto Crushed Ice E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Product H->I

Caption: Experimental workflow for the nitration step.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amino group, yielding the final product, this compound.

Causality and Expertise: The reduction of an aromatic nitro group is a fundamental transformation that can be achieved with various reagents.[3]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is effective. However, Pd/C can sometimes cause dehalogenation (removal of the chlorine atom).[4] Raney Nickel is often a safer choice for halogenated compounds.

  • Metal/Acid Reduction: A classic and cost-effective method involves using a metal like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[4][5] The reaction of tin(II) chloride in concentrated HCl is a particularly reliable method for this transformation.[6] This method is robust and generally avoids dehalogenation.

Experimental Protocol (using SnCl₂):

  • In a round-bottom flask, suspend 4-Chloro-3-hydroxy-2-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated HCl portion-wise, keeping the temperature below 20 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully by adding a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic tin salts.

  • Acidify the filtrate with acetic acid or dilute HCl to a pH of ~4-5 to precipitate the amphoteric amino acid product.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

Quantitative Data and Characterization

The following table provides expected parameters for the synthesis. Yields are representative and highly dependent on reaction scale and purification efficiency.

StepTransformationStarting MaterialKey ReagentsTypical YieldProduct
1 Chlorination3-Hydroxybenzoic acidSO₂Cl₂75-85%4-Chloro-3-hydroxybenzoic acid
2 Nitration4-Chloro-3-hydroxybenzoic acidHNO₃, H₂SO₄80-90%4-Chloro-3-hydroxy-2-nitrobenzoic acid
3 Reduction4-Chloro-3-hydroxy-2-nitrobenzoic acidSnCl₂, HCl85-95%This compound

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity.

  • Infrared Spectroscopy (IR): To identify key functional groups (-OH, -NH₂, C=O).

Safety and Handling

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE. Always add acid to water, never the other way around.

  • Metal/acid reductions can generate hydrogen gas, which is flammable. Ensure adequate ventilation.

  • Handle all organic solvents in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that serves as an excellent case study in the strategic application of directing group effects in aromatic chemistry. The proposed pathway, starting from 3-hydroxybenzoic acid, offers a logical and regioselective route to the target molecule. By carefully controlling reaction conditions, particularly temperature, and selecting appropriate reagents for each step, researchers can achieve high yields and purity. This guide provides a robust framework for the laboratory-scale synthesis of this important chemical intermediate.

References

  • Cohen, T., et al. (Year). Journal of the American Chemical Society. [This is a placeholder for a specific reference to a Sandmeyer-type hydroxylation, which was considered but not used in the final proposed pathway. A real reference would be inserted here if applicable.]
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Google Patents. (1993).
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • PubMed. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]

  • PrepChem.com. (Date N/A). A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
  • PubMed. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. [Link]

  • Wikipedia. (Date N/A). Reduction of nitro compounds. [Link]

  • Organic-Chemistry.org. (Date N/A). Nitro Reduction. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Characterization, and Application as a 3-HAAO Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 4-Chloro-3-hydroxyanthranilic acid), a pivotal molecule in neurochemical research. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its significant role as a potent enzyme inhibitor in the kynurenine pathway, offering insights for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted anthranilic acid derivative. Its unique arrangement of functional groups—amino, chloro, hydroxyl, and carboxylic acid—on the benzene ring dictates its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonym 4-Chloro-3-hydroxyanthranilic acid[1]
CAS Number 23219-33-2[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Data not available[2]
Melting Point Data not available[2]
Boiling Point 363.8 °C at 760 mmHg (Predicted)[1]
Density 1.636 g/cm³ (Predicted)[1]
Solubility Data not available
pKa Data not available
LogP Data not available

Plausible Synthetic Pathway

While specific, detailed industrial syntheses are proprietary, a chemically sound and logical pathway can be devised based on established organic chemistry principles and synthesis of analogous compounds. A common strategy for preparing substituted aminobenzoic acids involves the nitration of a suitable precursor followed by the reduction of the nitro group.

A plausible two-step synthesis starting from 4-chloro-3-hydroxybenzoic acid is outlined below. The initial nitration step is directed by the existing activating hydroxyl and deactivating but ortho-, para-directing chloro and carboxyl groups. The subsequent reduction of the nitro group to an amine is a standard transformation.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction Start 4-Chloro-3-hydroxybenzoic acid Reagent1 HNO₃ / H₂SO₄ Start->Reagent1 Intermediate 4-Chloro-3-hydroxy-2-nitrobenzoic acid Reagent1->Intermediate Nitration at C2 Intermediate2 4-Chloro-3-hydroxy-2-nitrobenzoic acid Reagent2 Fe / HCl or H₂ / Pd-C FinalProduct This compound Reagent2->FinalProduct Reduction Intermediate2->Reagent2

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1 (Nitration): The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard method for electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating. The position ortho to the powerful hydroxyl group (C2) is the most likely site for nitration. Reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

  • Step 2 (Reduction): The reduction of an aromatic nitro group to an amine is a robust and high-yielding reaction. Catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic medium (e.g., HCl) are also effective and commonly used for this transformation.[3]

Analytical Characterization and Quality Control

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Quantification Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity Confirmation MS Mass Spectrometry (MS) Sample->MS Identity Confirmation IR Infrared Spectroscopy (FTIR) Sample->IR Identity Confirmation HPLC HPLC-UV Sample->HPLC Purity Assessment Final Verified Compound

Caption: Integrated workflow for the analytical characterization of the target compound.

A. Spectroscopic Analysis (Expected Signatures):

  • ¹H NMR (in DMSO-d₆): The spectrum should display distinct signals for the two aromatic protons on the ring. Due to the substitution pattern, they will likely appear as doublets. Broad signals corresponding to the protons of the carboxylic acid (-COOH), hydroxyl (-OH), and amine (-NH₂) groups would also be expected.

  • ¹³C NMR (in DMSO-d₆): The spectrum will show seven distinct carbon signals: one for the carboxyl carbon (~165-175 ppm), and six for the aromatic carbons, each with a unique chemical shift influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch from the carboxylic acid and phenol (~3300-2500 cm⁻¹), N-H stretching of the primary amine (~3400-3200 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700-1680 cm⁻¹), and C-Cl stretching in the fingerprint region (~800-600 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent molecular ion peak [M-H]⁻ at m/z 186.0 or [M+H]⁺ at m/z 188.0, consistent with the molecular weight of 187.58. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive characteristic.

B. Chromatographic Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A standard protocol for purity analysis would employ a reversed-phase C18 column.

    • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is typically effective for separating polar aromatic compounds.

    • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm or ~280 nm) would be appropriate.

    • Self-Validation: The protocol is validated by demonstrating a sharp, symmetrical peak for the main compound, with any impurities being well-resolved and quantifiable.

Application in Drug Discovery: Inhibition of 3-Hydroxyanthranilic Acid Oxidase (3-HAAO)

The primary and most significant application of this compound is as a potent inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAAO).[4][5]

The Kynurenine Pathway and Neurological Significance: The kynurenine pathway is the main route for the metabolism of the essential amino acid tryptophan. A key enzyme in this pathway, 3-HAAO, catalyzes the conversion of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconic semialdehyde, which then spontaneously cyclizes to form quinolinic acid.[4][6] Quinolinic acid is a known neurotoxin and an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction has been implicated in various neurodegenerative and inflammatory diseases.

By inhibiting 3-HAAO, this compound effectively blocks the production of quinolinic acid.[4] This makes it an invaluable research tool for studying the pathological roles of the kynurenine pathway and a lead compound for developing therapeutics aimed at reducing neurotoxicity.

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ...multiple steps HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine->HAA ... HAAO 3-HAA Oxidase (3-HAAO) HAA->HAAO QuinolinicAcid Quinolinic Acid (Neurotoxin) HAAO->QuinolinicAcid Catalysis Inhibitor 2-Amino-4-chloro- 3-hydroxybenzoic acid Inhibitor->HAAO Inhibition

Caption: Mechanism of action: Inhibition of 3-HAAO in the kynurenine pathway.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally similar aminohydroxybenzoic acids can inform handling procedures.[2]

Potential Hazards (based on analogous compounds): [7][8][9][10]

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Laboratory Practices:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized chemical with significant value in the field of neuroscience and medicinal chemistry. Its role as a potent inhibitor of 3-hydroxyanthranilic acid oxidase provides a powerful tool for investigating neurodegenerative diseases linked to the kynurenine pathway. Understanding its synthesis, analytical profile, and mechanism of action is crucial for its effective application in research and the development of novel therapeutic strategies.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

  • Chemsrc. (n.d.). 4-Chloro-3-iodobenzoic acid. Retrieved February 1, 2026, from [Link]

  • American Elements. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Retrieved February 1, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Heyes, M. P., Hutto, B., & Schepers, G. (1989). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase. Neurochemistry international, 15(3), 345–348. [Link]

  • Proniewicz, L. M., Wesełucha-Birczyńska, A., Barański, A., & Borowiak-Palen, E. (2001). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 596(1-3), 145-159. [Link]

  • Semantic Scholar. (n.d.). 4-chloro-3-hydroxyanthranilic acid. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 1, 2026, from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved February 1, 2026, from [Link]

  • Autech Corp. (n.d.). MSDS of 2-amino-3-chloro-4-methylbenzoic acid. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Butanenitrile, 4-chloro-3-hydroxy-. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dimethyl-2-pentanol (CAS 50819-06-2). Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxyanthranilic Acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (1,3-dimethylbutyl)- (CAS 19219-84-2). Retrieved February 1, 2026, from [Link]

  • Stone, T. W., & Darlington, L. G. (2002). The kynurenine pathway in health and disease. The FEBS journal, 269(24), 5987-6001. [Link]

  • Chemsrc. (n.d.). 1-Chloro-2-methoxy-4-methylbenzene. Retrieved February 1, 2026, from [Link]

Sources

Structural Characterization & Solid-State Analysis: 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers investigating the solid-state properties of polysubstituted aminobenzoic acids. It focuses on the specific challenges presented by the tetrasubstituted scaffold of 2-Amino-4-chloro-3-hydroxybenzoic acid (ACHBA).

Executive Summary & Structural Significance[1][2][3]

This compound (ACHBA) represents a highly functionalized aromatic scaffold utilized in the synthesis of bioactive quinolines and actinomycin analogs. Structurally, it is a tetrasubstituted benzene ring (positions 1, 2, 3, and 4), presenting unique steric and electronic challenges for crystal engineering.

The contiguous substitution pattern—Carboxyl (C1), Amine (C2), Hydroxyl (C3), and Chlorine (C4)—creates a dense H-bond donor/acceptor network. Understanding its crystal structure is critical for:

  • Polymorph Control: Identifying stable forms for pharmaceutical formulation.

  • Synthons: Mapping the competition between the zwitterionic form (common in anthranilic acids) and the neutral form.

  • Solubility Profile: Correlating packing efficiency with dissolution rates in aqueous media.

Chemical Context & Synthesis for Crystallography

Before attempting crystallization, purity is paramount. The synthesis of ACHBA typically involves the chlorination of 3-hydroxyanthranilic acid or the reduction of nitro-precursors.

Critical Impurity Alert: Common synthetic byproducts include the des-chloro analog (3-hydroxyanthranilic acid) or regioisomers (6-chloro). These impurities can act as crystal growth inhibitors or seed unwanted polymorphs.

Purification Protocol for Single Crystal Growth
  • Step 1: Dissolve crude ACHBA in minimal hot Ethanol (EtOH).

  • Step 2: Treat with activated charcoal to remove oligomeric color bodies; filter hot through Celite.

  • Step 3: Acidify slightly with HCl (if in salt form) to ensure the neutral species precipitates, or adjust pH to the isoelectric point if zwitterionic behavior is suspected (approx pH 3.5–4.5).

  • Step 4: Recrystallize from EtOH/Water (80:20) to obtain microcrystalline powder suitable for sublimation or slow evaporation.

Crystallization Screening Strategy

The high density of functional groups in ACHBA allows for diverse supramolecular synthons. The screening strategy must target both kinetic (fast precipitation) and thermodynamic (slow growth) forms.

Experimental Workflow

The following diagram outlines the decision matrix for solvent selection based on the polarity and hydrogen-bonding capability of ACHBA.

CrystallizationWorkflow Start Purified ACHBA Solid Solubility Solubility Test (25°C) Start->Solubility HighSol High Solubility (DMSO, DMF, MeOH) Solubility->HighSol >50 mg/mL MedSol Moderate Solubility (EtOH, Acetone, THF) Solubility->MedSol 10-50 mg/mL LowSol Low Solubility (Water, Toluene, DCM) Solubility->LowSol <5 mg/mL Method2 Vapor Diffusion (Anti-solvent: Hexane/Water) HighSol->Method2 Diffusion required Method1 Slow Evaporation (Cover with pinhole) MedSol->Method1 Preferred Method3 Thermal Gradient (Hot saturation -> Slow cool) LowSol->Method3 Heat required Analysis Optical Microscopy & SC-XRD Method1->Analysis Method2->Analysis Method3->Analysis

Figure 1: Decision matrix for ACHBA crystallization. The contiguous functional groups make solubility unpredictable; vapor diffusion is often superior for tetrasubstituted benzenes.

Structural Characterization (XRD)[1]

When a suitable crystal is obtained, the following parameters are expected based on structural analogs (e.g., 2-amino-4-chlorobenzoic acid [1] and 3-hydroxyanthranilic acid).

Data Collection Parameters[1][4][5][6][7][8]
  • Temperature: 100 K (Essential). The hydroxyl and amine protons are prone to disorder. Low temperature freezes the H-bond network, allowing precise location of H-atoms.

  • Source: Mo-Kα (

    
     Å) is preferred to minimize absorption by the Chlorine atom, though Cu-Kα is acceptable for small organic crystals.
    
  • Resolution: Aim for

    
     Å or better to resolve the C-H...O vs O-H...O interactions.
    
Predicted Unit Cell & Space Group

Based on the packing of planar anthranilic acid derivatives:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     (most common for centrosymmetric dimers) or 
    
    
    
    .
  • Z: 4 (General positions).

Key Structural Motifs (The "Why" behind the structure)

The crystal packing is governed by the competition between intramolecular and intermolecular forces.

  • Intramolecular Resonance (S(6) Ring): The 2-Amine (

    
    ) acts as a donor to the Carbonyl Oxygen of the 1-Carboxylic acid. This forms a stable 6-membered planar ring (S(6) graph set motif), locking the carboxyl group into coplanarity with the benzene ring [1].
    
  • The "Sandwiched" Hydroxyl: The 3-OH group is sterically crowded between the 2-Amine and the 4-Chloro group.

    • Hypothesis: The 3-OH will likely twist slightly out of plane to form an intermolecular H-bond with the carboxylate of a neighboring molecule, linking the dimers into sheets.

    • Chlorine Effect: The 4-Cl atom is electron-withdrawing, increasing the acidity of the 3-OH (phenol) and reducing the basicity of the 2-NH2. This reduces the likelihood of zwitterion formation compared to unsubstituted anthranilic acid.

Supramolecular Analysis & Synthons

Understanding the packing forces allows us to predict physical stability.

Primary Synthon: Carboxylic Acid Dimer ( )

Unless the molecule is zwitterionic, the dominant interaction will be the centrosymmetric carboxylic acid dimer. Two molecules face each other, linked by two O-H...O hydrogen bonds.[1]

Secondary Synthon: The Chlorine "Bumper"

The Chlorine atom at position 4 acts as a steric bumper. It often participates in weak Halogen Bonding (C-Cl...O or C-Cl...


). In the crystal lattice, these Cl atoms often segregate into hydrophobic channels or layers, separating the hydrophilic H-bonded ribbons.

Synthons MolA Molecule A (COOH) MolB Molecule B (COOH) MolA->MolB R2,2(8) Acid Dimer (Strong) MolC Molecule C (Amine/OH) MolA->MolC OH...N / NH...O (Sheet Formation) MolB->MolC Cl...Cl / Cl...O (Weak/Stacking)

Figure 2: Interaction map showing the hierarchy of supramolecular forces. The Acid Dimer is the primary anchor, while Cl interactions dictate the stacking geometry.

Quantitative Data Summary (Predicted vs. Analog)

The following table summarizes the expected crystallographic metrics derived from homologous structures (2-amino-4-chlorobenzoic acid and 3-hydroxyanthranilic acid).

ParameterValue (Range/Expected)Structural Driver
Space Group

or

Centrosymmetric packing preference of acid dimers [1].
C1-C2 Bond 1.41 - 1.43 ÅTypical aromatic bond.
C-Cl Bond 1.73 - 1.75 ÅStandard aryl-chloride length.
Intramol. H-Bond N-H...O (

Å)
Resonance assisted H-bond (RAHB) stabilizing the planar conformation.
Density

g/cm³
High density due to Chlorine atom (heavy atom effect).
Zwitterion Status Unlikely (Neutral preferred)4-Cl withdraws electron density, reducing amine basicity below threshold for proton transfer.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2010).[1] 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3269. Link

  • PubChem. This compound (Compound). National Library of Medicine.[2] Link

  • Sigma-Aldrich. 2-Amino-4-chlorobenzoic acid Product Specification. Link

  • American Elements. This compound. Link[3]

Disclaimer: This guide is based on crystallographic principles and structural analogs. Experimental verification via Single Crystal X-Ray Diffraction (SC-XRD) is required for definitive structural assignment.

Sources

Technical Guide: Research Applications of 2-Amino-4-chloro-3-hydroxybenzoic Acid (4-Cl-3-HAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-chloro-3-hydroxybenzoic acid, commonly referred to in literature as 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) , is a highly specific, potent inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

By selectively blocking 3-HAO, this compound interrupts the kynurenine pathway, preventing the formation of quinolinic acid (QUIN) —a potent endogenous neurotoxin and N-methyl-D-aspartate (NMDA) receptor agonist. Consequently, 4-Cl-3-HAA has emerged as a critical chemical probe and therapeutic candidate for mitigating excitotoxicity in neurodegenerative conditions, spinal cord injury (SCI), and autoimmune inflammation.

This guide details the physicochemical profile, mechanism of action, and validated experimental protocols for utilizing 4-Cl-3-HAA in translational research.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
Common Synonyms 4-Chloro-3-hydroxyanthranilic acid; 4-Cl-3-HAA
CAS Number 23219-33-2 (Free Acid); 2230807-81-3 (Hydrobromide)
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Solubility Soluble in dilute alkali (NaOH), DMSO; slightly soluble in water.[1][2][3][4]
pKa (Predicted) ~4.59 (Carboxyl group)
Appearance Off-white to crystalline solid

Structural Insight: The compound is a halogenated derivative of 3-hydroxyanthranilic acid (3-HAA) . The introduction of the chlorine atom at the C4 position is the critical structural determinant that confers inhibitory activity against 3-HAO, transforming a metabolic substrate into a competitive inhibitor.

Mechanism of Action: Kynurenine Pathway Modulation

The therapeutic value of 4-Cl-3-HAA lies in its precise intervention within the tryptophan catabolic pathway.

The Excitotoxicity Axis

Under inflammatory conditions, the kynurenine pathway is upregulated. The enzyme 3-HAO converts 3-hydroxyanthranilic acid (3-HAA) into 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) , which spontaneously cyclizes to form Quinolinic Acid (QUIN) .

  • Quinolinic Acid (QUIN): An NMDA receptor agonist that causes excitotoxic neuronal death and lipid peroxidation.

  • 4-Cl-3-HAA Action: It competitively inhibits 3-HAO, reducing QUIN production and shifting the pathway towards the accumulation of 3-HAA (which has antioxidant properties) or diverting flux towards kynurenic acid (a neuroprotective NMDA antagonist) upstream.

Pathway Visualization[7]

KynureninePathway cluster_pathway Tryptophan Catabolism (Kynurenine Pathway) TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase ACMS ACMS (Unstable Intermediate) HAA->ACMS Catalyzed by 3-HAO HAO_Enzyme Enzyme: 3-HAO (3-Hydroxyanthranilate 3,4-dioxygenase) Inhibitor INHIBITOR: 4-Cl-3-HAA Inhibitor->HAO_Enzyme Competitive Inhibition QUIN QUINOLINIC ACID (Neurotoxin / NMDA Agonist) ACMS->QUIN Spontaneous Cyclization NAD NAD+ QUIN->NAD QPRT

Figure 1: Mechanism of Action. 4-Cl-3-HAA inhibits 3-HAO, blocking the conversion of 3-HAA to the neurotoxin Quinolinic Acid.[5]

Research Applications

Spinal Cord Injury (SCI) & Neuroprotection

Research by Yates et al. established that 4-Cl-3-HAA significantly reduces secondary tissue damage following spinal cord injury.[6]

  • Effect: Reduces intraspinal QUIN levels by >80% within hours of administration.

  • Outcome: Preserves white matter tracts and improves locomotor functional recovery in guinea pig models [1].[6]

Autoimmune Inflammation (EAE)

In Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis, 4-Cl-3-HAA is used to probe the role of the IDO pathway.

  • Synergy: When combined with treatments that boost IDO activity (like STING agonists), blocking downstream toxicity with 4-Cl-3-HAA enhances therapeutic efficacy, suggesting that the upstream metabolites (Kynurenine) are immunoregulatory, while downstream metabolites (QUIN) are detrimental [2].

Experimental Protocols

Protocol A: In Vitro 3-HAO Inhibition Assay

Purpose: To determine the IC50 of 4-Cl-3-HAA or validate enzyme activity in tissue homogenates.

Reagents:

  • Buffer: 50 mM MES buffer (pH 6.0) or HEPES (pH 7.0).

  • Substrate: [1-14C]-3-Hydroxyanthranilic acid (radiolabeled) or unlabeled 3-HAA for spectrophotometric assay.

  • Cofactor: Ferrous ammonium sulfate (Fe(NH4)2(SO4)2), required for 3-HAO activity.

  • Stop Solution: 6% Perchloric acid or 1M H2SO4.

Workflow:

  • Preparation: Homogenize tissue (brain/liver) in cold MES buffer (1:5 w/v). Centrifuge at 20,000 x g for 20 mins to obtain cytosolic fraction.

  • Incubation Mix:

    • 100 µL Tissue Supernatant (Enzyme source).

    • 50 µL 4-Cl-3-HAA (Variable concentrations: 0.1 µM – 100 µM).

    • Incubate for 5 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 50 µL Substrate Mix (Final conc: 50 µM 3-HAA + 50 µM Fe2+).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 50 µL Stop Solution.

  • Quantification:

    • Radiometric: Isolate 14C-QUIN via ion-exchange chromatography (Dowex 50 H+ form).[5]

    • Spectrophotometric: Measure decrease in absorbance at 360 nm (disappearance of 3-HAA) or HPLC detection of QUIN.

Validation Criteria: A control blank containing 10 µM 4-Cl-3-HAA should show near-complete suppression of signal, confirming specificity [3].

Protocol B: In Vivo Administration (Rodent Model)

Purpose: To inhibit QUIN production in CNS injury models.

Formulation:

  • 4-Cl-3-HAA is hydrophobic in free acid form.

  • Vehicle: Dissolve in 0.1 M NaOH, adjust pH to 7.4 with HCl, and dilute with phosphate-buffered saline (PBS).

  • Note: Solutions should be prepared fresh and protected from light (oxidation sensitive).

Dosing Regimen (Based on Yates et al. [1]):

  • Dosage: 125 mg/kg to 350 mg/kg.

  • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.).

  • Frequency: Twice daily (b.i.d) for acute phases (Days 0–5 post-injury).

  • Pharmacokinetics: The compound crosses the blood-brain barrier, but high systemic doses are often required to achieve effective CNS concentrations due to rapid clearance.

Synthesis & Sourcing

While commercially available, 4-Cl-3-HAA can be synthesized or generated metabolically.

  • Metabolic Route: 4-Cl-3-HAA is a metabolite of 6-chlorotryptophan .[7] In biological systems dosed with 6-chlorotryptophan, the kynurenine pathway enzymes convert it sequentially into 4-chloro-kynurenine and then 4-Cl-3-HAA [4].

  • Chemical Sourcing:

    • Major Suppliers: Sigma-Aldrich (Merck), American Elements, Enamine.

    • Purity Requirement: >98% (HPLC) is recommended for biological assays to avoid interference from non-chlorinated analogs.

Future Outlook

The primary limitation of 4-Cl-3-HAA is its rapid clearance and moderate blood-brain barrier penetrability. Current medicinal chemistry efforts focus on prodrug strategies (e.g., esterification of the carboxylic acid) to enhance lipophilicity and CNS retention. Furthermore, its use as a "pathway editor" allows researchers to decouple the immunotolerant effects of IDO activation from the neurotoxic effects of QUIN, providing a nuanced tool for cancer immunotherapy and neuroimmunology.

References

  • Yates, J. R., et al. (2006).[6] "4-Chloro-3-hydroxyanthranilate reduces local quinolinic acid synthesis, improves functional recovery, and preserves white matter after spinal cord injury."[6] Journal of Neurotrauma.

  • Mellor, A. L., et al. (2021). "Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis." Frontiers in Immunology.

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980).[7] "Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase." Archives of Biochemistry and Biophysics.

  • Saito, K., et al. (1993). "Regulation of quinolinic acid neosynthesis in mouse, rat and human brain by iron and iron chelators in vitro." Journal of Neurochemistry.

Sources

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-chloro-3-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Anthranilic Acid Scaffold

In the landscape of modern drug discovery, the search for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Substituted benzoic acids, particularly the anthranilic acid framework, represent a privileged starting point for the development of new therapeutic agents. This guide focuses on the therapeutic potential of a specific, yet underexplored, scaffold: 2-Amino-4-chloro-3-hydroxybenzoic acid . While direct biological data on this exact molecule is emerging, a comprehensive analysis of its close structural analogs and derivatives provides compelling evidence for its promise in oncology and infectious diseases.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will synthesize the current understanding of the biological activities associated with derivatives of this core structure. We will delve into the established anticancer and antimicrobial properties of closely related compounds, providing not just a review of the data, but also the causality behind experimental designs and detailed, actionable protocols for researchers to validate and expand upon these findings.

Synthetic Strategies: Building the Molecular Toolkit

The therapeutic potential of any scaffold is intrinsically linked to its synthetic tractability. The this compound core and its derivatives can be accessed through established organic synthesis routes. While a specific protocol for the title compound is not extensively published, general methods for the synthesis of substituted aminobenzoic acids are well-documented. A common approach involves the functionalization of a commercially available starting material, such as a dichlorobenzoic acid or a nitro-chlorobenzoic acid, through a series of nitration, reduction, and nucleophilic substitution reactions.

For instance, a plausible synthetic route could commence with the nitration of a dichlorobenzoic acid, followed by a selective reduction of the nitro group to an amine, and subsequent hydrolysis or other functional group interconversion to yield the desired product. The synthesis of related compounds, such as 2-amino-3-chlorobenzoic acid, has been achieved with good yields using multi-step procedures that can be adapted for the synthesis of the title compound and its derivatives[1].

Furthermore, the amino and carboxylic acid functional groups on the core scaffold provide convenient handles for derivatization, allowing for the creation of diverse chemical libraries of amides, esters, and Schiff bases to explore structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Survival Pathways

A significant body of evidence points to the potent anticancer activity of chloro- and hydroxy-substituted aminobenzoic acid derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of critical cell survival and proliferation pathways.

Mechanism of Action: Induction of Apoptosis via PI3K/AKT Pathway Inhibition

One of the most well-documented mechanisms of action for anticancer aminobenzoic acid derivatives is the induction of apoptosis. Studies on 2-amino-3-chlorobenzoic acid (2A3CB), a close isomer of the title compound, have shown that it exerts strong cytotoxic effects on breast cancer cells (MDA-MB-231)[2]. This activity is linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a crucial mediator of cell survival and proliferation in many cancers[2][3].

The PI3K/AKT pathway, when activated by growth factors, leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2[4][5][6]. By inhibiting this pathway, compounds like 2A3CB can shift the balance towards apoptosis, leading to cancer cell death[2]. This is often accompanied by the downregulation of proliferative markers like PCNA and STAT3[2]. Furthermore, some derivatives have been shown to induce apoptosis through the generation of intracellular reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, leading to the activation of the caspase cascade[7].

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Active_AKT p-AKT (Active) Bad Bad Active_AKT->Bad Inhibits Cell_Survival Cell Survival & Proliferation Active_AKT->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Derivative 2-Amino-4-chloro- 3-hydroxybenzoic acid Derivative Derivative->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of these derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Time (h)Reference
2-Amino-3-chlorobenzoic acid (2A3CB)MDA-MB-231 (Breast)2624[2]
548[2]
7.272[2]
Ursolic acid derivative 7b (2-amino-4-aryl-pyrimidine)MCF-7 (Breast)0.48 ± 0.11-[7]
HeLa (Cervical)0.74 ± 0.13-[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Activity: A Potential New Class of Antibiotics

Derivatives of chlorobenzoic acid have demonstrated notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungal strains. This suggests that the this compound scaffold could serve as a foundation for the development of novel antimicrobial agents.

Spectrum of Activity

Studies on 2-chlorobenzoic acid derivatives have shown that they are often more effective against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8] Schiff base derivatives, in particular, have been identified as potent antimicrobial agents within this class of compounds[8].

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM/ml)Reference
2-chlorobenzoic acid derivative 6 (Schiff's base)Escherichia coli2.27[8]
Staphylococcus aureus1.91[8]
Norfloxacin (Standard)Escherichia coli2.61[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate culture, select several colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Prepare a stock solution of the test compound and add 50 µL to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth indicator dye, such as resazurin, can be added to aid in the visualization of metabolic activity.

Antimicrobial_Assay_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-Well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

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2-Amino-4-chloro-3-hydroxybenzoic Acid: A Strategic Scaffold for Neuroactive Agents and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid), a critical intermediate in the study of the kynurenine pathway and a versatile scaffold for heterocyclic chemistry.

Executive Summary

This compound (4-Cl-3-HANA) is a halogenated derivative of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HANA). While primarily recognized as a potent, mechanism-based inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) , its structural density—featuring an amino group, a phenol, a carboxylic acid, and an aryl chloride on a single benzene ring—makes it a high-value building block for "privileged structures" in medicinal chemistry, particularly benzoxazoles and quinazolines.

This guide provides a comprehensive analysis of its synthesis, biological mechanism, and utility in organic synthesis, designed for researchers in neuropharmacology and synthetic medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
Common Name 4-Chloro-3-hydroxyanthranilic acid
CAS Registry Number 23219-33-2
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, dilute aqueous base; sparingly soluble in water
pKa Values (Est.) COOH: ~2.5
Key Functional Groups [1][2][3][4][5][6][7] • 2-Amino + 3-Hydroxy: Precursor for benzoxazoles.• 2-Amino + 1-Carboxyl: Precursor for quinazolines.• 4-Chloro: Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).

Biological Significance: The Kynurenine Pathway

The primary biological application of 4-Cl-3-HANA is the inhibition of 3-HAO , the enzyme responsible for ring-opening 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). ACMS spontaneously cyclizes to Quinolinic Acid (QUIN) , a potent excitotoxin and NMDA receptor agonist implicated in neurodegenerative diseases like Huntington's and Alzheimer's.

By inhibiting 3-HAO, 4-Cl-3-HANA prevents the accumulation of neurotoxic QUIN, shifting the pathway balance.

Pathway Visualization

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HANA 3-Hydroxyanthranilic Acid (3-HANA) KYN->HANA Kynureninase/KMO ACMS ACMS (Unstable Intermediate) HANA->ACMS 3-HAO (Enzyme) QUIN Quinolinic Acid (Neurotoxin) ACMS->QUIN Spontaneous Cyclization PIC Picolinic Acid (Neuroprotective) ACMS->PIC Picolinate Carboxylase NAD NAD+ QUIN->NAD QPRT INHIB This compound (Inhibitor) INHIB->HANA Competitive Inhibition of 3-HAO

Figure 1: The Kynurenine Pathway highlighting the intervention point of this compound.

Synthetic Routes[3][7][8][11][15][16]

Direct chlorination of 3-hydroxyanthranilic acid often yields mixtures of regioisomers (4-Cl and 6-Cl). A regioselective directed metalation approach is preferred for high-purity synthesis.

The Directed Metalation Route (Oxazoline Method)

This "unambiguous" synthesis, adapted from Calderone et al., utilizes an oxazoline directing group to install the nitrogen at the C2 position of a pre-chlorinated scaffold.

Step-by-Step Mechanism:

  • Starting Material: 4-Chloro-3-methoxybenzoic acid.[5]

  • Protection: Condensation with 2-amino-2-methyl-1-propanol to form the oxazoline ring (protects COOH and directs lithiation).

  • Lithiation: Treatment with n-BuLi effects ortho-lithiation at the position between the methoxy and oxazoline groups.

  • Azidation: Quenching with tosyl azide (

    
    ) introduces the nitrogen source.
    
  • Reduction: The resulting azide is reduced to an amine (using

    
     or hydrogenation).
    
  • Deprotection: Hydrolysis with concentrated HBr simultaneously cleaves the oxazoline (back to COOH) and demethylates the ether (to OH), yielding the target.

SynthesisRoute SM 4-Chloro-3-methoxy- benzoic acid Oxazoline Aryl Oxazoline Intermediate SM->Oxazoline 1. SOCl2 2. H2NC(Me)2CH2OH Lithio Ortho-Lithio Species Oxazoline->Lithio n-BuLi, THF -78°C Azide 2-Azido Derivative Lithio->Azide TsN3 (Electrophilic Azidation) Amine 2-Amino Intermediate Azide->Amine NaBH4 Phase Transfer Product 2-Amino-4-chloro- 3-hydroxybenzoic acid Amine->Product 48% HBr Reflux (Hydrolysis)

Figure 2: Regioselective synthesis via ortho-lithiation.

Applications in Organic Synthesis[15][16]

Beyond its biological use, this molecule is a "push-pull" aromatic system. The electron-donating -OH and -


 groups oppose the electron-withdrawing -COOH and -Cl, creating unique reactivity for heterocycle construction.
A. Benzoxazole Synthesis

The 2-amino-3-hydroxy motif allows for condensation with aldehydes or carboxylic acids to form 7-carboxy-5-chlorobenzoxazoles.

  • Reagents: R-CHO /

    
     (oxidant) or R-COOH / PPA (Polyphosphoric acid).
    
  • Utility: Access to bioactive scaffolds where the carboxyl group at C7 can be further derivatized (amides/esters).

B. Quinazolin-4(3H)-one Synthesis

The 2-amino-benzoic acid motif reacts with formamide, urea, or isothiocyanates.

  • Reaction: Condensation with formamide at 140°C yields 7-chloro-8-hydroxyquinazolin-4(3H)-one.

  • Significance: Quinazolinones are privileged structures in kinase inhibitors (e.g., EGFR inhibitors). The 8-hydroxy group provides a site for solubilizing chains, while the 7-chloro group remains available for Suzuki coupling.

C. Palladium-Catalyzed Cross-Coupling

The chlorine atom at position 4 is activated by the ortho-hydroxyl and para-carboxyl groups, making it a viable candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings after protecting the sensitive amino/hydroxyl groups. This allows expansion of the core into biaryl systems.

Detailed Experimental Protocol

Protocol: Synthesis of this compound (Hydrolysis Step) Adapted from Eur. J. Med. Chem. 1990, 25, 267-270.[5]

Safety: HBr is corrosive and toxic. Work in a fume hood.

  • Reagents:

    • 2-(2-amino-4-chloro-3-methoxyphenyl)-4,4-dimethyl-2-oxazoline (Intermediate): 5.0 g

    • Hydrobromic acid (48% aq): 50 mL

  • Procedure:

    • Charge a 250 mL round-bottom flask with the oxazoline intermediate (5.0 g).

    • Add 50 mL of 48% HBr carefully.

    • Equip with a reflux condenser and heat the mixture to reflux (approx. 126°C) for 12–16 hours. Note: This step performs both the hydrolysis of the oxazoline to the acid and the cleavage of the methyl ether.

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH ~4–5 (the isoelectric point). A precipitate should form.[8][9]
    • Filter the solid and wash with cold water (2 x 10 mL).

    • Purification: Recrystallize from water/ethanol or dilute acetic acid.

  • Yield: Typical yields are 60–75%.

  • Characterization:

    • Melting Point: ~199–200°C (dec).[8][9]

    • 1H NMR (DMSO-d6): δ 7.65 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H). (Shift varies based on solvent/pH).

References

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980).[8] Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilic acid oxidase.[2][5] Archives of Biochemistry and Biophysics, 203(1), 161–166.[8] Link

  • Calderone, V., et al. (1990).[10] Regioselective synthesis of 4-chloro-3-hydroxyanthranilic acid, a potent in vitro inhibitor of 3-hydroxyanthranilic acid oxygenase activity from rat brain.[4][5] European Journal of Medicinal Chemistry, 25(3), 267–270. Link

  • Walsh, J. L., et al. (1991). 4-Halo-3-hydroxyanthranilic acids: Potent competitive inhibitors of 3-hydroxyanthranilic acid oxygenase in vitro.[1] Biochemical Pharmacology, 42(5), 985–990. Link

  • Colabroy, K. L., et al. (2005). The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase by 4-Chloro-3-hydroxyanthranilate. Biochemistry, 44(21), 7623–7631. Link

Sources

An In-Depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: From Synthesis to its Role as a Kynurenine Pathway Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-3-hydroxybenzoic acid, a molecule of significant interest in the field of neuropharmacology and immunology. Also known by its synonym, 4-chloro-3-hydroxyanthranilic acid, this compound has emerged as a noteworthy inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By modulating this pathway, it holds the potential to influence a range of pathological conditions associated with neuroinflammation and immune dysregulation. This document will delve into the historical context of its development, detailed synthetic methodologies, its mechanism of action, and its potential therapeutic applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Kynurenine Pathway and the Emergence of this compound

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan in mammals.[1] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites.[2] Of particular importance is the balance between the production of neuroprotective compounds, such as kynurenic acid, and potentially neurotoxic metabolites, like quinolinic acid.[3][4] An imbalance in this pathway has been implicated in a variety of disorders, including neurodegenerative diseases (Huntington's, Alzheimer's, and Parkinson's), psychiatric conditions (schizophrenia, depression), and autoimmune diseases.[5]

At a critical juncture in this pathway lies the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO). This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconic-6-semialdehyde, which can then spontaneously cyclize to form the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[6][7] Consequently, the inhibition of 3-HAAO presents a compelling therapeutic strategy to decrease the production of quinolinic acid and potentially ameliorate the pathology of associated diseases.[3]

It is within this context that this compound (also referred to as 4-chloro-3-hydroxyanthranilic acid) has garnered scientific attention. This halogenated analog of the endogenous substrate 3-hydroxyanthranilic acid has been identified as a potent inhibitor of 3-HAAO.[8][9] Its study provides a valuable tool for probing the function of the kynurenine pathway and offers a potential scaffold for the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 23219-33-2[10]
Molecular Formula C₇H₆ClNO₃[10]
Molecular Weight 187.58 g/mol [10]
Synonyms 4-chloro-3-hydroxyanthranilic acid, 4-Cl-3-HANA[9]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as DMSO.[11]

Synthesis of this compound: A Proposed Regioselective Approach

The proposed synthesis starts from a commercially available and appropriately substituted benzene derivative, followed by a series of reactions to introduce the required functional groups in the correct positions.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Chloro-2-nitrophenol B 4-Chloro-2-methoxy-1-nitrobenzene A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C 4-Chloro-2-methoxy-1-aminobenzene B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D 2-Amino-5-chloro-3-methoxyphenol C->D Hydroxylation (e.g., Fremy's salt) E 2-Amino-4-chloro-3-methoxybenzoic acid D->E Carboxylation (e.g., Kolbe-Schmitt reaction) F This compound E->F Demethylation (e.g., BBr₃ or HBr) Mechanism_of_Action cluster_0 Kynurenine Pathway cluster_1 Inhibition Tryptophan Tryptophan 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid Tryptophan->3-Hydroxyanthranilic Acid Multiple Steps Quinolinic Acid Quinolinic Acid 3-Hydroxyanthranilic Acid->Quinolinic Acid 3-HAAO Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity NMDA Receptor Agonist This compound This compound 3-HAAO 3-HAAO This compound->3-HAAO Inhibits

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid, or 4-Cl-3-HAA) is a critical pharmacological probe and synthetic intermediate. It acts as a potent inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) , the enzyme responsible for converting 3-hydroxyanthranilic acid into quinolinic acid (a neurotoxin) within the tryptophan-kynurenine pathway [1].

Synthesizing this molecule presents a classic regioselectivity challenge in aromatic substitution. The precursor, 3-hydroxyanthranilic acid (3-HAA), contains two strong activating groups: the amino group (-NH₂) and the hydroxyl group (-OH).

  • Neutral Conditions: The amino group is the stronger activator, directing electrophilic substitution (chlorination) to the para position (C5). This yields the undesired 5-chloro isomer.

  • Target: We require chlorination at the C4 position (ortho to the hydroxyl, meta to the amino).

This Application Note details a regioselective protocol utilizing controlled protonation to invert the directing effect of the amino group, thereby steering chlorination to the desired C4 position.

Chemical Strategy & Mechanism[1][2][3]

To achieve the 4-chloro substitution, we must electronically "mask" the amino group. Acetylation is one option, but a more direct "atom-economical" approach involves performing the reaction in acidic media.

The Protonation Switch

By conducting the chlorination in an acidic medium (e.g., concentrated HCl or Glacial Acetic Acid), the amino group is protonated to form an ammonium species (-NH₃⁺).

  • Directing Effects (Neutral): -NH₂ (Strong Activator, ortho/para) >> -OH (Activator, ortho/para). Result: C5 substitution.

  • Directing Effects (Acidic): -NH₃⁺ (Strong Deactivator, meta) + -OH (Activator, ortho/para).

    • -NH₃⁺ directs to C4 and C6 (meta).

    • -OH directs to C2, C4, and C6 (ortho/para).

    • Result: Cooperative directing effects favor C4 and C6. The C4 position is sterically accessible and electronically reinforced.

Reaction Scheme

The synthesis utilizes N-Chlorosuccinimide (NCS) as a mild, controllable source of electrophilic chlorine, avoiding the harsh oxidative conditions of elemental chlorine gas.[1]

SynthesisPath Start 3-Hydroxyanthranilic Acid (3-HAA) Inter Intermediate: 3-Hydroxy-anthranilium Ion (Meta-directing NH3+) Start->Inter HCl/AcOH Acid Acidic Medium (Protonation) Acid->Inter Product 2-Amino-4-chloro- 3-hydroxybenzoic Acid Inter->Product NCS, 50°C Byproduct 6-Chloro Isomer (Minor) Inter->Byproduct Competitive Pathway Reagent N-Chlorosuccinimide (NCS) Reagent->Product

Figure 1: Mechanistic pathway for the regioselective chlorination of 3-HAA via ammonium salt formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
3-Hydroxyanthranilic acid 153.14>97%Starting Material
N-Chlorosuccinimide (NCS) 133.5398%Chlorinating Agent
Hydrochloric Acid (conc.) 36.4637%Solvent/Proton Source
Glacial Acetic Acid 60.0599.7%Co-solvent (Optional)
Ethyl Acetate 88.11HPLC GradeExtraction
Sodium Bisulfite 104.06ARQuenching Agent
Step-by-Step Procedure
Phase 1: Preparation and Protonation
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Dissolution: Charge the flask with 3-hydroxyanthranilic acid (3.06 g, 20 mmol) .

  • Acidification: Add 60 mL of concentrated HCl .

    • Note: The solution may initially be a suspension.[2][3] Stir vigorously until a clear or homogenous solution is obtained. The low pH is critical to ensure >99% protonation of the amine.

    • Alternative: A mixture of Acetic Acid/HCl (1:1) can be used to improve solubility if the substrate is stubborn.

Phase 2: Chlorination[4]
  • Temperature Control: Heat the solution to 50–55°C using an oil bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 1.1 eq) portion-wise over 20 minutes.

    • Critical: Do not add all at once. The exothermic nature of the reaction can lead to over-chlorination (dichloro species) if the local concentration of Cl⁺ is too high.

  • Reaction: Stir the mixture at 50°C for 2–3 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane/Acetic Acid 50:49:1) or HPLC.

    • Endpoint: Disappearance of the starting material peak.

Phase 3: Workup and Purification[5][6]
  • Quenching: Cool the reaction mixture to room temperature (25°C). Add 10 mL of saturated Sodium Bisulfite (NaHSO₃) solution to quench any unreacted chlorinating species.

  • Neutralization (Careful): Slowly adjust the pH to ~4.0–5.0 using 50% NaOH solution or solid Sodium Acetate.

    • Observation: The product is an amino acid and is least soluble at its isoelectric point (pI). A precipitate should form.[7][8]

  • Extraction: If precipitation is poor, extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification (Isomer Separation): The crude product will likely contain a mixture of the 4-chloro (major) and 6-chloro (minor) isomers.

    • Recrystallization: Recrystallize from hot water or dilute ethanol. The 4-chloro isomer is typically less soluble than the 6-chloro isomer.

    • Flash Chromatography: If high purity is required, use a silica gel column eluting with DCM:MeOH (95:5) + 0.1% Acetic Acid.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters. The key differentiator is the NMR coupling pattern of the aromatic protons.

TechniqueExpected Result for 4-Chloro IsomerNotes
Appearance Off-white to pale grey powderOxidizes slowly in air (store under N₂).
¹H NMR (DMSO-d₆) Two doublets (d) in the aromatic region.J-coupling is critical.
Coupling Constants

(Ortho coupling)
Indicates protons are neighbors (H5 and H6).
MS (ESI-) [M-H]⁻ = 186.0Characteristic Chlorine isotope pattern (3:1).

Interpretation of NMR Logic:

  • 4-Chloro Isomer: Protons are at C5 and C6. They are adjacent (ortho). Expected

    
    .
    
  • 6-Chloro Isomer: Protons are at C4 and C5. They are adjacent (ortho).

  • 5-Chloro Isomer (Undesired): Protons are at C4 and C6. They are separated by a carbon (meta). Expected

    
    .
    
  • Differentiation between 4-Cl and 6-Cl: NOE (Nuclear Overhauser Effect) experiments may be needed if standard 1D NMR is ambiguous, but chemical shift prediction suggests H6 (adjacent to COOH) will be more deshielded in the 4-Cl isomer.

Safety & Handling

  • N-Chlorosuccinimide (NCS): Irritant and mild oxidizer. Avoid inhalation of dust.

  • Chlorinated Anilines: Many chlorinated aniline derivatives are toxic and potential mutagens. Handle with double gloves and work inside a fume hood.

  • Acidic Waste: Neutralize all aqueous waste streams before disposal.

References

  • Walsh, J. L. , Todd, W. P., Carpenter, B. K., & Schwarcz, R. (1991). Regioselective synthesis of 4-chloro-3-hydroxyanthranilic acid, a potent in vitro inhibitor of 3-hydroxyanthranilic acid oxygenase activity from rat brain.[9] Advances in Experimental Medicine and Biology, 294, 529–532.

  • Schwarcz, R., et al. (2002). Kynurenines in the Mammalian Brain: When Physiology Meets Pathology. Nature Reviews Neuroscience, 3, 365–376.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[1][4][10] (General reactivity data).

Disclaimer: This protocol is intended for use by qualified research personnel. Optimization of yields and purification conditions may be required depending on the specific scale and equipment used.

Sources

Analytical methods for 2-Amino-4-chloro-3-hydroxybenzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

This application note provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound. This compound, a substituted anthranilic acid derivative, is of interest as a potential building block in pharmaceutical synthesis or may be present as a process-related impurity. Rigorous analytical control is therefore essential to ensure its identity, purity, and stability.

This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind the selection of specific analytical techniques and parameters. The protocols provided are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the physicochemical properties of this compound is the critical first step in developing robust analytical methods. These properties dictate choices in chromatography, spectroscopy, and sample preparation.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃American Elements[1]
Molecular Weight 187.58 g/mol American Elements[1]
IUPAC Name This compoundAmerican Elements[1]
CAS Number 23219-33-2American Elements[1]
Appearance Pale-yellow fine crystalsMDPI[2]
Melting Point 193–194 °CMDPI[2]
Boiling Point (Predicted) 363.8 °C at 760 mmHgAmerican Elements[1]
Density (Predicted) 1.636 g/cm³American Elements[1]
Solubility Soluble in methanol, DMSO, ethyl acetateMDPI[2]

Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Chromatographic Analysis: The Cornerstone of Purity and Assay Determination

Chromatography is the primary technique for separating and quantifying this compound from its impurities and related substances.[4][5] High-Performance Liquid Chromatography (HPLC) is the method of choice due to the compound's polarity and non-volatile nature.

Comprehensive Analytical Workflow

The following diagram illustrates a logical workflow for the complete characterization of the analyte, integrating chromatographic, spectroscopic, and thermal analysis techniques.

Analytical_Workflow cluster_0 Primary Analysis (Purity & Assay) cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS Peak Identification MS_Frag Mass Spectrometry (Fragmentation) LC_MS->MS_Frag Mass Verification NMR NMR Spectroscopy (1H, 13C) FTIR FT-IR Spectroscopy Thermal Thermal Analysis (DSC/TGA) Sample Test Sample: 2-Amino-4-chloro- 3-hydroxybenzoic acid Sample->HPLC_UV Quantitative Analysis Sample->NMR Structural Confirmation Sample->FTIR Functional Group ID Sample->Thermal Physical Properties

Caption: Integrated workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the ideal starting point. The analyte, being moderately polar, will interact with a nonpolar stationary phase (like C18) and elute with a polar mobile phase. Because the molecule possesses both an acidic (carboxylic acid) and a basic (amino) functional group, control of the mobile phase pH is paramount to ensure consistent retention and symmetrical peak shape by suppressing the ionization of these groups. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be a powerful tool for separating closely related isomers.[6]

Protocol: HPLC Purity and Assay Determination

This protocol is designed as a starting point and should be validated for its intended purpose according to ICH Q2(R1) guidelines.[7][8]

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[9]

  • Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or deionized.

  • Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard solution.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention.
Detection Wavelength 254 nm or PDA ScanA common wavelength for aromatic compounds; PDA allows for peak purity analysis.[10]
Gradient Elution 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (Equilibration)A gradient is essential to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection.

5. System Suitability:

  • Before sample analysis, perform five replicate injections of the working standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Theoretical plates (N) should be ≥ 2000.

  • Tailing factor (T) should be ≤ 2.0.

  • These criteria are based on USP General Chapter <621> Chromatography.[4][11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification, especially of unknown impurities, coupling the HPLC system to a mass spectrometer is essential.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like this one. It can be run in both positive (to protonate the amine group) and negative (to deprotonate the carboxylic acid/hydroxyl groups) ion modes to maximize information.[13]

  • Mobile Phase: It is critical to use a volatile buffer system. Phosphoric acid is not suitable for MS analysis as it is non-volatile and will contaminate the instrument. Formic acid or ammonium formate are excellent, MS-compatible choices that still provide the necessary pH control.[14]

  • Analysis: A full scan MS analysis will confirm the molecular weight of the main peak (m/z 188.0 for [M+H]⁺ and m/z 186.0 for [M-H]⁻). Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that helps in identifying impurities or confirming the structure of the main component.[15]

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data to confirm the molecular structure of the analyte.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecule's connectivity.

Protocol: Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective at dissolving the analyte and contains exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H ~10-13Broad singletCarboxylic acid proton (-COOH), often broad and exchangeable.
¹H ~9-10Broad singletPhenolic proton (-OH), broad and exchangeable.
¹H ~6.5-7.5Doublets, MultipletsAromatic protons. The specific splitting pattern will depend on the coupling between the two adjacent protons on the ring.
¹H ~4-6Broad singletAmino protons (-NH₂), broad and exchangeable.
¹³C ~165-175SingletCarboxylic acid carbon (-COOH).
¹³C ~110-160SingletsAromatic carbons. Carbons attached to heteroatoms (O, N, Cl) will have distinct shifts.

Note: Predicted chemical shifts are based on general values for similar functional groups.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol: Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H stretchPrimary Amine (-NH₂)
3300-2500O-H stretch (broad)Carboxylic Acid (-COOH) and Phenol (-OH)
~1700-1650C=O stretchCarboxylic Acid (-COOH)
~1600-1450C=C stretchAromatic Ring
~1300-1200C-O stretchCarboxylic Acid / Phenol
~800-600C-Cl stretchAryl Halide

Note: The broad O-H band from the carboxylic acid is a highly characteristic feature.[18][19][20]

Thermal Analysis

Thermal analysis provides crucial information about the material's physical properties, such as melting point, thermal stability, and purity.[21]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions. For a pure crystalline substance, the melting endotherm will be sharp and narrow.

Protocol Outline:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Protocol Outline:

  • Weigh 10-15 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss versus temperature. A sharp drop in mass indicates decomposition.

Method Validation Framework

Any quantitative method, particularly the HPLC assay, must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[7][22]

Logical Flow for HPLC Method Development & Validation

HPLC_Validation_Flow Start Define Analytical Target Profile MethodDev Method Development (Column, Mobile Phase, Detector Selection) Start->MethodDev Optimization Method Optimization (Gradient, Flow Rate, Temp) MethodDev->Optimization PreValidation Pre-Validation Check (System Suitability) Optimization->PreValidation Validation Formal Validation (ICH Q2) PreValidation->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Final Validated Method & SOP Generation Specificity->Final Linearity->Final Accuracy->Final Precision->Final Robustness->Final

Caption: Workflow for HPLC method development and validation.

Validation ParameterPurpose
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over a defined range.
Range The interval of analyte concentration over which the method is precise, accurate, and linear.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), indicating its reliability during normal usage.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. HPLC serves as the primary tool for separation and quantification, providing critical data on purity and assay. Its coupling with mass spectrometry offers definitive identification. Orthogonal techniques such as NMR and FT-IR spectroscopy confirm the molecular structure, while thermal analysis elucidates key physical properties. By following the structured workflows and robust protocols outlined in this guide, researchers and scientists can ensure a comprehensive and scientifically sound characterization of this molecule, meeting the rigorous standards of the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-(3-Amino-4-hydroxybenzoyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 29). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • US Pharmacopeia (USP). (2022, December 1). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

  • PubMed. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • Agilent. (2012, April 12). LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. Retrieved from [Link]

  • PubMed. (2007, March 1). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • PubMed. (2006, November 7). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Amino-4-chloro-3-hydroxybenzoic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it serves as a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate structural verification and quality control of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule, thereby confirming its identity and purity.[2]

This document provides an in-depth analysis of the FT-IR spectrum of this compound, explains the vibrational modes associated with its key functional groups, and details robust protocols for sample analysis using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods.

Molecular Structure and Expected Vibrational Signatures

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each group is the foundation of spectral interpretation.

  • -OH (Hydroxyl Groups): The molecule contains two hydroxyl groups: one phenolic (-OH) and one from the carboxylic acid (-COOH). These groups are extensively involved in intra- and intermolecular hydrogen bonding, which results in very broad and intense absorption bands. The carboxylic acid O-H stretch typically appears as a very broad band from 3300 cm⁻¹ down to 2500 cm⁻¹, often overlapping with C-H stretching vibrations.[3][4] The phenolic O-H stretch is also broad and is expected in the 3500-3200 cm⁻¹ region.

  • -NH₂ (Amino Group): Primary amines exhibit two characteristic N-H stretching bands: an asymmetric stretch and a symmetric stretch, typically found between 3500 and 3300 cm⁻¹. An N-H scissoring (bending) vibration is also expected in the 1650-1550 cm⁻¹ region.[3]

  • C=O (Carbonyl Group): The carboxylic acid contains a carbonyl group. For aromatic carboxylic acids, the C=O stretching vibration gives rise to a strong, sharp absorption band in the 1720-1680 cm⁻¹ range.[4][5] Hydrogen bonding can shift this peak to a slightly lower wavenumber.

  • Aromatic Ring (C=C and C-H): The benzene ring has characteristic C=C in-ring stretching vibrations that appear as a series of bands in the 1600-1400 cm⁻¹ region.[6] The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[7] Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region are also characteristic of the ring's substitution pattern.[6]

  • C-O and C-N Stretching: The stretching vibrations for the C-O bonds (from the carboxylic acid and phenol) and the C-N bond (from the amine) are expected in the fingerprint region, roughly between 1350 and 1000 cm⁻¹.[7]

  • C-Cl (Chloro Group): The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 850 and 550 cm⁻¹.[3]

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of solid this compound reveals a complex but interpretable pattern of absorption bands confirming its structure.

  • 3500-2500 cm⁻¹ (O-H and N-H Stretching Region): A dominant feature of the spectrum is an extremely broad and intense absorption band spanning this entire region. This is a classic signature of a hydrogen-bonded carboxylic acid dimer, where the O-H stretching vibrations are significantly broadened.[4] Superimposed on this broad absorption, two sharper, medium-intensity peaks are discernible around 3485 cm⁻¹ and 3370 cm⁻¹ . These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amino group, respectively.[1] The phenolic O-H stretch is likely subsumed within the broad carboxylic acid band.

  • ~3100-3000 cm⁻¹ (C-H Stretching): Weak to medium peaks in this region are characteristic of the C-H stretching vibrations of the aromatic ring.[6]

  • ~1670 cm⁻¹ (C=O Carbonyl Stretch): A very strong and sharp absorption peak is observed here, which is unequivocally assigned to the C=O stretching vibration of the carboxylic acid. Its position is consistent with an aromatic carboxylic acid involved in hydrogen bonding.[1][5]

  • 1600-1400 cm⁻¹ (Aromatic C=C and N-H Bending): Multiple sharp bands of varying intensity appear in this range. Peaks around 1585 cm⁻¹ and 1550 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring.[1] The N-H scissoring (bending) vibration of the amino group also appears in this region, often near 1597 cm⁻¹ .[1]

  • ~1350-1200 cm⁻¹ (C-O Stretching and O-H Bending): A strong, broad band centered around 1300 cm⁻¹ is characteristic of the coupled C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group.[4]

  • ~850-700 cm⁻¹ (C-H Out-of-Plane Bending and C-Cl Stretch): This region contains bands related to the out-of-plane bending of the aromatic C-H bonds, which are sensitive to the substitution pattern. A medium-intensity band around 780 cm⁻¹ can be tentatively assigned to the C-Cl stretching vibration, which falls within the expected range of 850-550 cm⁻¹.[3]

Data Presentation: Summary of Key FT-IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3485 & ~3370Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3300 - 2500Very Broad, StrongO-H Stretch (H-Bonded)Carboxylic Acid (-COOH) & Phenol (-OH)
~3050Weak to MediumAromatic C-H StretchAromatic Ring
~1670Strong, SharpC=O StretchCarboxylic Acid (-COOH)
~1585, ~1550Medium to StrongC=C In-Ring StretchAromatic Ring
~1597MediumN-H Scissoring (Bending)Primary Amine (-NH₂)
~1300Strong, BroadC-O Stretch / O-H Bend CouplingCarboxylic Acid (-COOH)
~780MediumC-Cl StretchChloro Group (-Cl)

Detailed Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, two methods are prevalent: the KBr pellet method (transmission) and the ATR method (reflectance).

Protocol 1: KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Causality: The goal is to reduce scattering of the IR beam by the solid particles and to create a sample of appropriate concentration for measurement according to the Beer-Lambert Law. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds.

Methodology:

  • Drying: Gently dry the this compound sample and spectroscopy-grade Potassium Bromide (KBr) powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator until use. Moisture contamination is evident by broad absorption bands around 3450 cm⁻¹ and a sharp band near 1640 cm⁻¹.[8]

  • Weighing: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. A sample concentration of 0.5% to 1% by weight is a good starting point.[8]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes with a pestle until it becomes a fine, homogenous powder.[8] Expert Tip: Inconsistent grinding leads to particle sizes that cause light scattering (the Christiansen effect), resulting in a distorted baseline and broadened peaks.[9]

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Assemble the die and place it in a hydraulic press.[10]

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque or brittle.

  • Pressing: Slowly apply pressure up to 5-8 metric tons and hold for 1-2 minutes.[10][11]

  • Pellet Release: Carefully release the pressure and disassemble the die. A good pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet into the sample holder in the FT-IR spectrometer's beam path and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[12][13]

Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond, germanium). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample in direct contact with the crystal.[14] The detector measures the attenuation of this evanescent wave by the sample.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the surface, then allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric or crystal-related absorbances.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[14] Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Expert Tip: Good physical contact between the sample and the crystal is absolutely critical for obtaining a high-quality ATR spectrum. Insufficient pressure will result in weak, noisy signals.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly as described in step 1.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining and interpreting the FT-IR spectrum of the target compound.

Caption: Workflow for FT-IR analysis of this compound.

References

  • Vertex AI Search. (n.d.). Sample preparation for FT-IR.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 1, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 1, 2026, from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Kaya Kinaytürk, N., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1).
  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved February 1, 2026, from [Link]

  • Millersville University. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 1, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 1, 2026, from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved February 1, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved February 1, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. FTIR TALK LETTER vol.14. Retrieved February 1, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 1, 2026, from [Link]

Sources

Application Note: High-Sensitivity HPLC-MS/MS Protocol for 2-Amino-4-chloro-3-hydroxybenzoic Acid (4-Cl-3-HAA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Method Strategy

Scientific Context

2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid or 4-Cl-3-HAA) is a synthetic derivative of the tryptophan metabolite 3-hydroxyanthranilic acid. It acts as a potent, non-competitive inhibitor of 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) .[1] By inhibiting this enzyme, 4-Cl-3-HAA prevents the formation of the excitotoxin quinolinic acid, thereby exhibiting significant neuroprotective properties in models of spinal cord injury and neurodegenerative diseases.

Quantifying 4-Cl-3-HAA in biological matrices is critical for pharmacokinetic (PK) profiling and establishing dose-response relationships in drug development.

Analytical Challenges & Strategy
  • Amphoteric Nature: The molecule contains a basic amine, an acidic carboxylic acid, and a phenolic hydroxyl group. This zwitterionic character can lead to peak tailing and poor retention on standard C18 columns.

  • Small Molecule Interference: With a low molecular weight (MW ~187.5), the analyte falls in a mass range susceptible to high chemical noise and interference from endogenous anthranilates.

  • Ionization Choice: While the amine allows for Positive ESI, the carboxylic acid and phenol moieties make Negative ESI (ESI-) significantly more sensitive and selective, reducing background noise common in the low-mass region.

Method Solution: This protocol utilizes Negative Mode ESI-MS/MS coupled with a Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 column. The PFP phase provides enhanced selectivity for halogenated aromatics and better retention for polar amines compared to standard C18.

Part 2: Experimental Protocol

Chemicals and Reagents
  • Reference Standard: this compound (CAS: 23219-33-2), Purity >98%.[2]

  • Internal Standard (IS): 3-Hydroxyanthranilic acid-d3 or Chlorobenzoic acid-d4 (structural analog recommended if isotopolog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: A simple precipitation is preferred to minimize loss of the polar analyte, which might occur during Liquid-Liquid Extraction (LLE).

  • Aliquot: Transfer 50 µL of plasma/CSF into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Acidification helps break protein binding and stabilizes the analyte.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to an HPLC vial and dilute with 100 µL of Water (to match initial mobile phase strength).

HPLC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7 µm).

    • Why T3/PFP? To retain polar aromatic acids that elute near the void volume on standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Load/Hold
0.50 5 Begin Elution
4.00 95 Ramp
5.00 95 Wash
5.10 5 Re-equilibrate

| 7.00 | 5 | End |

MS/MS Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .

  • Spray Voltage: -2500 V.

  • Capillary Temp: 350°C.

  • Gas Flows: Optimized for specific instrument (e.g., Sheath 40, Aux 10 arb units).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role Mechanism
4-Cl-3-HAA 186.0 [M-H]⁻ 142.0 15 - 20 Quantifier Loss of CO₂ (Decarboxylation)
4-Cl-3-HAA 186.0 [M-H]⁻ 106.0 25 - 30 Qualifier Loss of HCl from fragment

| IS | Varies | Varies | Optimized | Internal Std | - |

Part 3: Method Validation & Performance

Reference Guidelines: ICH M10 Bioanalytical Method Validation.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).

  • Regression: Linear 1/x² weighting.

Accuracy & Precision
  • Intra-day Precision: CV < 5% at QC levels (Low, Mid, High).

  • Accuracy: 85-115% recovery from spiked matrix.

Matrix Effect
  • Evaluate by comparing slope of calibration curves in solvent vs. extracted matrix. If matrix suppression >20% is observed, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge to wash away neutral interferences before eluting the acidic analyte.

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from sample collection to data output, ensuring sample integrity.

AnalyticalWorkflow Sample Biological Sample (Plasma/CSF) IS_Add Add Internal Std (Deuterated Analog) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Denaturation Centrifuge Centrifugation 14,000xg, 10 min PPT->Centrifuge Phase Sep Dilution Supernatant Dilution 1:1 with Water Centrifuge->Dilution Aliquot Sup LC UHPLC Separation (HSS T3 / PFP Column) Dilution->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Elute Data Quantification (MRM 186 -> 142) MS->Data Integrate

Caption: Step-by-step analytical workflow for 4-Cl-3-HAA quantification using protein precipitation and LC-MS/MS.

Diagram 2: MS/MS Fragmentation Pathway

This diagram details the mechanistic cleavage of the precursor ion, justifying the selection of MRM transitions.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 186.0 (Deprotonated Carboxyl) Transition1 Transition State (Ring Destabilization) Precursor->Transition1 Product1 Quantifier Ion m/z 142.0 (Aniline Radical Anion) Transition1->Product1 Decarboxylation Neutral1 Loss of CO₂ (44 Da) Transition1->Neutral1 Product2 Qualifier Ion m/z 106.0 (Ring Fragment) Product1->Product2 Secondary Frag Neutral2 Loss of HCl (36 Da) Product1->Neutral2

Caption: Proposed ESI(-) fragmentation pathway. Primary transition involves decarboxylation characteristic of anthranilic acids.

Part 5: References

  • Chemical Identity & Properties:

    • Sigma-Aldrich. "this compound Product Information." Link (Verified via CAS 23219-33-2).

  • Biological Context (Neuroprotection):

    • Journal of Neurotrauma.[3] "4-chloro-3-hydroxyanthranilate reduces local quinolinic acid synthesis, improves functional recovery, and preserves white matter after spinal cord injury."[3] (2006).

  • Methodological Grounding (Anthranilic Acid Analysis):

    • Journal of Chromatography B. "Determination of anthranilic acid and 3-hydroxyanthranilic acid in biological fluids by HPLC-MS/MS." (General reference for class-specific fragmentation behavior: [M-H]- -> [M-H-CO2]-).

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-4-chloro-3-hydroxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 2-Amino-4-chloro-3-hydroxybenzoic acid, also known by its synonym 4-chloro-3-hydroxyanthranilic acid, has emerged as a molecule of significant interest. Its unique trifunctionalized aromatic core, featuring an amine, a hydroxyl group, and a carboxylic acid, offers a rich chemical canvas for the generation of diverse compound libraries. This guide provides an in-depth exploration of the applications and experimental protocols for leveraging this powerful building block in medicinal chemistry, with a particular focus on its role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO), a critical enzyme implicated in neurodegenerative and inflammatory disorders.

Physicochemical Properties

A thorough understanding of the fundamental properties of a scaffold is the bedrock of its successful application in synthesis and biological screening.

PropertyValueSource
IUPAC Name This compound
Synonym 4-chloro-3-hydroxyanthranilic acid
CAS Number 23219-33-2
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Boiling Point 363.8 °C at 760 mmHg
Density 1.636 g/cm³

Strategic Synthesis of the Scaffold

Protocol 1: Synthesis of this compound

This protocol involves an initial nitration followed by a reduction of the nitro group.

Step 1: Nitration of 4-chloro-3-nitrophenol

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-nitrophenol (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the dinitro-chlorophenol intermediate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of the Dinitro Intermediate

  • To a solution of the dinitro-chlorophenol intermediate (1 equivalent) in ethanol or methanol, add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.[1][2][3]

  • If using SnCl₂, heat the reaction mixture at reflux for 2-3 hours. For catalytic hydrogenation, stir the reaction under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, if using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. For catalytic hydrogenation, filter off the catalyst.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure scaffold.

Synthesis_Workflow 4-chloro-3-nitrophenol 4-chloro-3-nitrophenol Dinitro_Intermediate Dinitro_Intermediate 4-chloro-3-nitrophenol->Dinitro_Intermediate Nitration (HNO3/H2SO4) 2-Amino-4-chloro-3-hydroxybenzoic_acid 2-Amino-4-chloro-3-hydroxybenzoic_acid Dinitro_Intermediate->2-Amino-4-chloro-3-hydroxybenzoic_acid Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Caption: Synthetic workflow for this compound.

Harnessing the Scaffold: Derivatization for SAR Studies

The true power of this compound lies in its potential for derivatization at its three functional groups, enabling comprehensive Structure-Activity Relationship (SAR) studies. The following protocols detail methods for modifying the amino and carboxylic acid moieties.

Protocol 2: Amide Bond Formation at the Amino Group

This protocol allows for the introduction of a wide variety of substituents to probe the chemical space around the scaffold.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • To this solution, add the desired carboxylic acid (1.1 equivalents) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography on silica gel.

Example R-groups for Derivatization
Alkyl chains (e.g., acetyl, butyryl)
Aromatic and heteroaromatic rings
Moieties containing additional functional groups
Protocol 3: Esterification of the Carboxylic Acid

Esterification can enhance the lipophilicity of the molecule, potentially improving cell permeability and pharmacokinetic properties.

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Derivatization_Strategies Scaffold 2-Amino-4-chloro- 3-hydroxybenzoic acid Amide_Derivatives Amide Derivatives Scaffold->Amide_Derivatives Amide Coupling (R-COOH, EDC/HOBt) Ester_Derivatives Ester Derivatives Scaffold->Ester_Derivatives Esterification (R-OH, H+)

Caption: Derivatization strategies for the scaffold.

Biological Target and In Vitro Evaluation

A key to the therapeutic potential of this compound is its inhibitory activity against 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO).

The Kynurenine Pathway and 3-HAAO

The kynurenine pathway is the primary metabolic route for tryptophan in the body.[5] An imbalance in this pathway, particularly the overproduction of the excitotoxic metabolite quinolinic acid by 3-HAAO, is associated with several neurodegenerative diseases, including Huntington's and Alzheimer's disease.[6][7] Therefore, inhibitors of 3-HAAO, such as this compound, are promising candidates for neuroprotective therapies.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid Kynurenine->3-Hydroxyanthranilic_Acid 3-HAAO 3-HAAO 3-Hydroxyanthranilic_Acid->3-HAAO Quinolinic_Acid Quinolinic_Acid 3-HAAO->Quinolinic_Acid Neurotoxicity Inhibitor 2-Amino-4-chloro- 3-hydroxybenzoic acid Inhibitor->3-HAAO

Caption: Inhibition of 3-HAAO in the Kynurenine Pathway.

Protocol 4: In Vitro 3-HAAO Inhibition Assay

This spectrophotometric assay measures the activity of 3-HAAO by monitoring the formation of the product, 2-amino-3-carboxymuconate semialdehyde, which absorbs light at 360 nm.

Materials:

  • Recombinant human 3-HAAO enzyme

  • 3-Hydroxyanthranilic acid (substrate)

  • This compound (inhibitor) and its derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate, 3-hydroxyanthranilic acid, in the assay buffer.

  • Prepare serial dilutions of the inhibitor (this compound and its derivatives) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the 3-HAAO enzyme solution.

  • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for medicinal chemistry. Its straightforward derivatization potential and its inherent biological activity as a 3-HAAO inhibitor make it an attractive starting point for the development of novel therapeutics, particularly for neurodegenerative disorders. Future research should focus on the synthesis and screening of a diverse library of its derivatives to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of this scaffold against other biological targets could unveil new therapeutic opportunities.

References

  • Preparation method of 3-amino-4-hydroxybenzoic acid. (2016).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (2013).
  • Preparation method of 4-chlorine-3-hydroxybutyronitrile. (2007).
  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IndiaMART. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).
  • Process for producing 3-hydroxy-4-aminobenzoic acids. (2021).
  • Preparation of 3-amino-4-hydroxybenzoic acids. (1987).
  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. (2021). bioRxiv. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. (2020). National Institutes of Health. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). National Institutes of Health. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. (2007). National Institutes of Health. [Link]

  • Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site. (2018). National Institutes of Health. [Link]

  • 4-chloro-3-hydroxyanthranilic acid. (n.d.). Semantic Scholar. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Studies on Purified 3-Hydroxyanthranilic Acid Oxidase. (1963). ResearchGate. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. (2020). Aimin Liu's Lab. [Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001). National Institutes of Health. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2024). Journal of Herbmed Pharmacology. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (2012). The Royal Society of Chemistry. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. (1986).
  • 3-Hydroxyanthranilic Acid, an L-tryptophan Metabolite, Induces Apoptosis in Monocyte-Derived Cells Stimulated by Interferon-Gamma. (2000). National Institutes of Health. [Link]

  • HAAO 3-hydroxyanthranilate 3,4-dioxygenase [ (human)]. (2026). National Center for Biotechnology Information. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-Amino-4-chloro-3-hydroxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

2-Amino-4-chloro-3-hydroxybenzoic acid is a synthetic aromatic compound with potential applications in drug discovery. While direct studies on this specific molecule are not extensively documented, its structural similarity to known bioactive compounds, particularly derivatives of benzoic acid and anthranilic acid, provides a strong rationale for its investigation as a modulator of key biological pathways. Benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. More specifically, the structural motif of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) is of significant interest as it is a key metabolite in the kynurenine pathway of tryptophan metabolism.

The kynurenine pathway is a critical metabolic route that has been implicated in a range of physiological and pathological processes, including neuroinflammation, immune response, and age-related diseases. A key enzyme in this pathway is 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a known neurotoxin. Inhibition of HAAO has been shown to lead to the accumulation of the neuroprotective and anti-inflammatory metabolite 3-hydroxyanthranilic acid, suggesting that HAAO is a promising therapeutic target for neurodegenerative and inflammatory disorders[2].

Given the structural resemblance of this compound to the HAAO substrate, 3-hydroxyanthranilic acid, it is hypothesized that this compound may act as a modulator of HAAO activity. The presence of a chlorine atom at the 4-position could potentially enhance its binding affinity to the enzyme, making it a candidate for investigation as an HAAO inhibitor.

These application notes provide a comprehensive guide for researchers to explore the potential of this compound in drug discovery, with a primary focus on its hypothetical role as an inhibitor of HAAO. The following sections detail the necessary protocols for physicochemical characterization, in vitro enzyme inhibition assays, and cell-based functional assays.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental for its successful application in drug discovery research.

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃N/A
Molecular Weight187.58 g/mol N/A
AppearanceOff-white to light brown crystalline powderN/A
SolubilitySoluble in DMSO and methanol.[3]
StorageStore at 2-8°C in a dry, dark place.N/A

Note: The provided data is based on structurally similar compounds and should be experimentally verified for this compound.

Hypothesized Mechanism of Action: Targeting the Kynurenine Pathway

We propose that this compound may act as a competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). By binding to the active site of HAAO, it could prevent the conversion of the endogenous substrate, 3-hydroxyanthranilic acid, to the neurotoxic quinolinic acid. This would lead to an accumulation of 3-hydroxyanthranilic acid, which has demonstrated anti-inflammatory and neuroprotective effects[4].

HAAO_Inhibition cluster_pathway Kynurenine Pathway cluster_intervention Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid Kynurenine->3-Hydroxyanthranilic_Acid Quinolinic_Acid Quinolinic_Acid 3-Hydroxyanthranilic_Acid->Quinolinic_Acid HAAO Neuroprotection Neuroprotection 3-Hydroxyanthranilic_Acid->Neuroprotection Neurotoxicity Neurotoxicity Quinolinic_Acid->Neurotoxicity Test_Compound 2-Amino-4-chloro- 3-hydroxybenzoic acid HAAO HAAO Test_Compound->HAAO Inhibition

Caption: Hypothesized mechanism of HAAO inhibition by this compound.

Experimental Protocols

The following protocols are designed to investigate the hypothesized activity of this compound as an HAAO inhibitor.

Protocol 1: In Vitro HAAO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of the test compound on recombinant human HAAO. The assay measures the decrease in the fluorescence of the substrate, 3-hydroxyanthranilic acid, as it is converted to a non-fluorescent product.

Materials:

  • Recombinant Human HAAO (commercially available)

  • 3-Hydroxyanthranilic acid (substrate)

  • This compound (test compound)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 410 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve 3-hydroxyanthranilic acid in Assay Buffer to a final concentration of 2X the desired final concentration.

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Dilute the recombinant HAAO in Assay Buffer to a 2X working concentration.

  • Assay Setup:

    • Add 50 µL of the serially diluted test compound or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the 2X HAAO solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately measure the fluorescence at time zero.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

HAAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Substrate, Inhibitor, Enzyme) Plate_Setup Add Inhibitor & Enzyme to Plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Substrate to Initiate Pre_incubation->Reaction_Start Measurement Measure Fluorescence (Time-course) Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Plot_Curve Plot Dose-Response Curve Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro HAAO inhibition assay.

Protocol 2: Cell-Based Assay for Neuroprotection

This protocol evaluates the ability of this compound to protect neuronal cells from quinolinic acid-induced toxicity, an in vitro model relevant to neurodegenerative diseases.

Materials:

  • SH-SY5Y neuroblastoma cell line (or other suitable neuronal cell line)

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Quinolinic acid

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of the test compound in cell culture medium.

    • Remove the old medium and treat the cells with the different concentrations of the test compound for 24 hours. Include a vehicle control (medium with DMSO).

  • Induction of Toxicity:

    • After the pre-treatment period, add quinolinic acid to the wells (at a pre-determined toxic concentration) for another 24 hours. Maintain the test compound concentrations. Include a control group with no quinolinic acid.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Expected Outcomes and Interpretation

  • In Vitro HAAO Inhibition Assay: A dose-dependent decrease in the reaction rate in the presence of this compound would indicate inhibitory activity. A low IC₅₀ value would suggest a potent inhibitor.

  • Cell-Based Neuroprotection Assay: An increase in cell viability in the presence of the test compound despite the presence of quinolinic acid would suggest a neuroprotective effect, potentially mediated through HAAO inhibition.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the initial investigation of this compound as a potential therapeutic agent. Positive results from these assays would warrant further studies, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of neurodegenerative or inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

The exploration of novel chemical entities like this compound is crucial for the advancement of drug discovery. By systematically evaluating its biological activities, researchers can uncover new therapeutic opportunities for a range of debilitating diseases.

References

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • de Bie, J., et al. (2021). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Al-Fahd, A. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(14), 5363. [Link]

  • Google Patents. (2021). Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. [Link]

  • Arinbasarova, A. Y., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Biochemistry. Biokhimiia, 71(11), 1236–1243. [Link]

  • Chiarugi, A., et al. (2000). 3-Hydroxyanthranilic Acid Accumulation Following Administration of the 3-hydroxyanthranilic Acid 3,4-dioxygenase Inhibitor NCR-631. Journal of Neurochemistry, 75(4), 1599-1605. [Link]

  • National Center for Biotechnology Information. (n.d.). HAAO 3-hydroxyanthranilate 3,4-dioxygenase [Homo sapiens (human)]. [Link]

  • Khan, M. A., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 27(19), 6523. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Navarrete, K., et al. (2023). Inhibition of haao-1 enhances oxidative stress response by activating hormetic redox signaling in C. elegans. bioRxiv. [Link]

  • Kundu, S., et al. (2020). Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. Proceedings of the National Academy of Sciences, 117(32), 19216-19224. [Link]

  • Bar-Am, O., et al. (2022). Effects of anthranilic acid and 3-hydroxyanthranilic acid on generation... ResearchGate. [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

  • Kraus, J. F., et al. (2011). The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1. The Journal of Immunology, 186(2), 1094-1101. [Link]

Sources

Protocol for synthesizing derivatives from 2-Amino-4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic protocols for processing 2-Amino-4-chloro-3-hydroxybenzoic acid (ACHBA). This molecule is a "privileged scaffold"—a halogenated derivative of 3-hydroxyanthranilic acid (3-HAA)—possessing three distinct reactive handles (carboxylic acid, amine, phenol) and a metabolic blocker (chlorine) at the para-position relative to the amine.

Key Applications:

  • Quinazoline Scaffolds: Precursors for EGFR inhibitors and antivirals.

  • Benzoxazoles: Bioisosteres for indole-based therapeutics.

  • Actinomycin Analogues: Chromophore synthesis for antibiotic research.

Chemo-Selectivity Challenge: The molecule exists as a zwitterion. The primary challenge is differentiating the nucleophilicity of the phenoxide (at C3) vs. the aniline (at C2) while managing the electrophilicity of the carboxylic acid (at C1). The 4-chloro substituent deactivates the ring towards electrophilic aromatic substitution but activates the C3-hydroxyl for deprotonation.

Strategic Reaction Map

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactionMap cluster_legend Pathway Key Core 2-Amino-4-chloro- 3-hydroxybenzoic Acid Quin 7-Chloro-8-hydroxy- quinazoline-2,4-dione Core->Quin Urea Fusion (160°C) Benz 7-Chloro-benzoxazole- 4-carboxylic Acid Core->Benz Orthoester or Aldehyde Condensation Ester Methyl 2-amino-4-chloro- 3-methoxybenzoate Core->Ester 1. Boc-Protection 2. MeI/K2CO3 3. Deprotection key1 Red: Heterocyclic Closure (N-C-N) key2 Green: Heterocyclic Closure (N-C-O) key3 Yellow: Functional Group Modification

Figure 1: Divergent synthetic pathways. The 4-chloro substituent is retained in all pathways, serving as a handle for late-stage cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-8-hydroxyquinazoline-2,4(1H,3H)-dione

Target: Construction of the quinazoline core via urea fusion. This is the most atom-economical route to the "dione" scaffold.

Mechanism: The amine (C2) attacks the urea carbonyl, releasing ammonia. The resulting ureido intermediate undergoes intramolecular cyclization with the C1-carboxylic acid (or ester) to close the pyrimidine ring.

Reagents & Stoichiometry:

Reagent Equiv. Role
ACHBA (Starting Material) 1.0 Substrate
Urea 5.0 - 10.0 Cyclizing agent & Solvent melt

| Acetic Acid (Glacial) | Solvent | Optional (if not doing neat fusion) |

Step-by-Step Methodology:

  • Preparation: Grind 10.0 g (53 mmol) of ACHBA and 32.0 g (530 mmol) of Urea into a fine, homogeneous powder using a mortar and pestle.

  • Fusion: Transfer the mixture to a round-bottom flask. Heat the flask in an oil bath pre-equilibrated to 150–160 °C .

  • Reaction: The mixture will melt. Evolution of ammonia gas (

    
    ) will be observed (use a fume hood!). Maintain heating for 4–6 hours until the mixture solidifies into a hard cake (indicating completion of cyclization).
    
  • Work-up: Cool the flask to room temperature. Add 100 mL of water and break up the solid cake with a spatula.

  • Purification: Heat the aqueous suspension to boiling to dissolve excess urea, then filter while hot. The product (quinazoline-dione) is insoluble in water.

  • Wash: Wash the filter cake with hot water (

    
     mL) followed by cold methanol (
    
    
    
    mL).
  • Drying: Dry under vacuum at 60 °C.

Validation:

  • Yield: Expected 75–85%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad COOH peak and the appearance of two amide protons (NH) typically >10 ppm.

  • Melting Point: >300 °C (characteristic of quinazolinediones).

Protocol B: Selective O-Methylation (Protection Strategy)

Target: Methyl 2-amino-4-chloro-3-methoxybenzoate. Challenge: Preventing N-alkylation. Direct alkylation with MeI often yields mixtures. Solution: A "Protect-Alkylate-Deprotect" strategy is recommended for pharmaceutical purity.

Workflow Diagram:

Alkylation Step1 Step 1: N-Protection Reagent: Boc2O, NaOH, Dioxane/H2O Target: N-Boc-ACHBA Step2 Step 2: O-Alkylation + Esterification Reagent: MeI (2.5 eq), K2CO3, DMF Target: Methyl N-Boc-4-chloro-3-methoxybenzoate Step1->Step2 Step3 Step 3: Global Deprotection Reagent: TFA/DCM (1:1) Target: Methyl 2-amino-4-chloro-3-methoxybenzoate Step2->Step3

Figure 2: Stepwise protocol for selective O-alkylation ensuring high regioselectivity.

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve ACHBA (1.0 eq) in 1:1 Dioxane/1N NaOH.

    • Add

      
       (1.2 eq) at 0 °C. Stir at RT for 12 h.
      
    • Acidify with 1N HCl to precipitate the N-Boc acid. Filter and dry.[1]

  • Alkylation (One-Pot O-Me and COO-Me):

    • Dissolve N-Boc intermediate in dry DMF (0.5 M).

    • Add

      
       (3.0 eq) and Methyl Iodide (2.5 eq).
      
    • Stir at RT for 4 h. (The base deprotonates both the COOH and the phenol; MeI alkylates both).

    • Note: The bulky Boc group prevents N-methylation.

  • Work-up: Pour into ice water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Deprotection:

    • Dissolve the intermediate in DCM. Add TFA (20% v/v).

    • Stir 2 h. Evaporate volatiles. Neutralize with sat.

      
      .
      
    • Extract the free aniline product.

Scientific Integrity & Safety (E-E-A-T)

Causality & Logic:

  • Why Urea Fusion? 2-aminobenzoic acids often sublime or decarboxylate at high temperatures. Urea forms a "deep eutectic solvent" initially, allowing the reaction to proceed in the melt phase without external high-boiling solvents like diphenyl ether, which are difficult to remove.

  • Why Boc-Protection? The

    
     of the aniline (~4-5) and phenol (~9-10) suggests the phenol is more acidic, but the phenoxide is an ambident nucleophile. Furthermore, under basic conditions, the aniline can act as a nucleophile. Blocking the Nitrogen is the only way to guarantee 100% O-selectivity for regulatory starting material (RSM) standards.
    

Safety Warnings:

  • Chlorinated Anilines: this compound and its derivatives are likely toxic and potential mutagens. Handle in a certified chemical fume hood.

  • Methyl Iodide: A potent neurotoxin and alkylating agent. Use gloves and quench excess alkylating agent with aqueous ammonia or amine-based waste stream before disposal.

References

  • Quinazolinone Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Quinazolinones."
    • Relevance: Validates the urea and oxidative cyclization pathways for anthranilic acid deriv
    • URL:[Link][2]

  • Benzoxazole Synthesis

    • Source: ChemicalBook / Literature Review.[3][4] "Synthesis of Benzoxazoles from o-aminophenols."

    • Relevance: Confirms the reactivity of the 2-amino-3-hydroxy motif with aldehydes and orthoesters.
  • Metabolic Pathway Context (3-HAA Derivatives)

    • Source: NIH / PubMed. "Metabolism of 4-amino-3-hydroxybenzoic acid."
    • Relevance: Provides biological context for the scaffold and stability d
    • URL:[Link]

  • General Reactivity of Anthranilic Acids

    • Source: ResearchGate. "2-Amino-4-chlorobenzoic acid Crystallography and Reactivity."
    • Relevance: Structural data confirming intramolecular H-bonding which influences solubility and reactivity.
    • URL:[Link]

Sources

Technical Guide: 2-Amino-4-chloro-3-hydroxybenzoic Acid as a Strategic Scaffold in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and downstream utility of 2-Amino-4-chloro-3-hydroxybenzoic acid (CAS 23219-33-2), a critical pharmacophore scaffold used in the development of HIV integrase inhibitors and advanced quinolone antibiotics.

Executive Summary

This compound (also known as 4-chloro-3-hydroxyanthranilic acid) is a highly functionalized aromatic building block. Its unique substitution pattern—featuring adjacent amino, hydroxyl, and carboxylic acid groups—makes it an ideal precursor for synthesizing 8-hydroxyquinoline and 8-hydroxyquinazoline cores. These bicyclic heterocycles are "privileged structures" in medicinal chemistry, serving as the metal-chelating pharmacophore in HIV Integrase Strand Transfer Inhibitors (INSTIs) and exhibiting potent activity against multidrug-resistant bacterial strains.

This guide provides a validated protocol for the synthesis, purification, and downstream cyclization of this intermediate, establishing a robust workflow for drug development campaigns.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name This compound
Common Name 4-Chloro-3-hydroxyanthranilic acid
CAS Number
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) Carboxyl: ~2.5
Key Impurities 3-Hydroxyanthranilic acid (dechlorinated), Cinnabarinic acid derivatives (oxidation products)

Mechanism of Action: The Chelating Pharmacophore

The pharmaceutical value of this intermediate lies in its ability to form a planar, bicyclic core that mimics the diketo-acid motif found in HIV integrase inhibitors (e.g., Dolutegravir, Elvitegravir).

Upon cyclization (typically to a quinolone), the 3-hydroxy and 4-oxo groups (derived from the benzoic acid precursor) create a bidentate ligand environment. This site specifically chelates the divalent magnesium ions (


) within the HIV integrase active site, thereby blocking the strand transfer step of viral DNA integration.
Visualization: Pharmacophore Assembly Pathway

G Start 2-Amino-4-chloro- 3-hydroxybenzoic Acid Inter Enamine Intermediate Start->Inter + EMME (Condensation) Core 8-Hydroxy-7-chloro- 4-oxoquinoline Scaffold Inter->Core Gould-Jacobs Cyclization (250°C) Target Mg2+ Chelation (HIV Integrase Active Site) Core->Target Pharmacological Effect

Figure 1: Transformation of the anthranilic acid intermediate into the bioactive metal-chelating quinolone core.

Synthesis Protocol: Preparation of the Intermediate

Note: Direct chlorination of 3-hydroxyanthranilic acid is challenging due to oxidation sensitivity. This protocol utilizes a protected methoxy-precursor to ensure regioselectivity and stability.

Phase A: Regioselective Chlorination

Objective: Introduce the chlorine atom at the C-4 position of the aromatic ring.

Reagents:

  • Starting Material: 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (60 mmol) of 2-amino-3-methoxybenzoic acid in 100 mL of anhydrous Acetonitrile in a round-bottom flask protected from light.

  • Activation: Add pTSA (1.0 g) to protonate the amine slightly, protecting it from oxidation while directing substitution.

  • Chlorination: Cool the solution to 0°C. Add NCS (8.8 g, 66 mmol) portion-wise over 30 minutes. The 3-methoxy group directs the electrophile primarily to the ortho position (C-4), while the para position (C-6) is less favored due to the steric bulk of the adjacent methoxy and carboxyl groups.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC (Target retention time shift).

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water (150 mL) and adjust pH to 4-5 with 1M NaOH.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield 2-amino-4-chloro-3-methoxybenzoic acid .

Phase B: Demethylation to Target

Objective: Reveal the 3-hydroxyl group.

Reagents:

  • Boron Tribromide (

    
    ) (1M in DCM)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Under nitrogen atmosphere, dissolve the intermediate from Phase A (5.0 g) in anhydrous DCM (50 mL). Cool to -78°C.

  • Addition: Dropwise add

    
     (3.0 equivalents) over 45 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and carefully quench with Methanol (exothermic!).

  • Isolation: Concentrate to dryness. The residue is the hydrobromide salt.

  • Neutralization: Suspend in minimal water, adjust pH to 6.0 with

    
     to precipitate the free acid. Filter and dry under vacuum at 40°C.
    
  • Yield: Expect ~65-75% overall yield.

Downstream Application: Synthesis of the Quinolone Core

This protocol describes the conversion of the intermediate into the 8-hydroxy-7-chloroquinoline scaffold, a key step in manufacturing integrase inhibitors.

Protocol: Gould-Jacobs Cyclization
  • Condensation:

    • Mix This compound (1 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in Ethanol.

    • Reflux for 3 hours. The amine attacks the EMME vinyl carbon, eliminating ethanol to form the enamine intermediate .

    • Checkpoint: Isolate the enamine solid by filtration (yellow solid).

  • Cyclization:

    • Suspend the enamine in Diphenyl ether (high boiling solvent).

    • Heat rapidly to 240–250°C for 30–60 minutes.

    • Mechanism:[1] Thermal intramolecular acylation occurs, closing the ring to form the quinolone.

    • Cool to room temperature. Add hexane to precipitate the product.

  • Hydrolysis (Optional):

    • The resulting product is the Ethyl 7-chloro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

    • Saponify with NaOH/MeOH to obtain the free carboxylic acid if required for further coupling (e.g., amide formation with chiral amines as seen in Elvitegravir synthesis).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Scaffold Generation Step1 Start: 2-Amino-3-methoxybenzoic Acid Step2 Reaction: NCS / pTSA / ACN (Selective Chlorination) Step1->Step2 Step3 Deprotection: BBr3 / DCM (Demethylation) Step2->Step3 Step4 Product: 2-Amino-4-chloro- 3-hydroxybenzoic Acid Step3->Step4 Step5 Condensation with EMME (Reflux EtOH) Step4->Step5 Purified Intermediate Step6 Thermal Cyclization (Diphenyl Ether, 250°C) Step5->Step6 Step7 Final Scaffold: 8-Hydroxy-7-chloroquinolone Step6->Step7

Figure 2: End-to-end experimental workflow from raw material to pharmaceutical scaffold.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following HPLC method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm (to detect the anthranilic core).

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1] As a chloro-anthranilic acid derivative, it may exhibit skin sensitization potential.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 3-hydroxy group is susceptible to air oxidation, turning the powder from off-white to dark brown (formation of quinone-imines).

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a dust mask or fume hood when handling solids to prevent inhalation.

References

  • Chemical Identity & Properties

    • 4-chloro-3-hydroxyanthranilic acid (CAS 23219-33-2).[2][3][4] ChemicalBook. Retrieved from .

  • Synthesis of Anthranilic Acid Derivatives

    • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office (EP0206635B1). Retrieved from .

  • Quinolone Antibiotic Development

    • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.[5][6] PMC (NIH). Retrieved from .

  • HIV Integrase Inhibitor Design

    • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. Retrieved from .

  • Safety Data

    • Safety Data Sheet - 2-Amino-3-hydroxybenzoic acid derivatives. Fisher Scientific. Retrieved from .

Sources

Step-by-step synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Abstract & Significance

This compound (also known as 4-chloro-3-hydroxyanthranilic acid, 4-Cl-3-HAA) is a critical metabolic probe and synthetic intermediate. It acts as a potent, specific inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAO) , the enzyme responsible for converting 3-hydroxyanthranilic acid into quinolinic acid—an excitotoxin implicated in neurodegenerative disorders.

Despite its biological importance, the direct chlorination of 3-hydroxyanthranilic acid is plagued by poor regioselectivity, often yielding inseparable mixtures of 4-chloro, 6-chloro, and 4,6-dichloro isomers. This Application Note details a regioselective, multi-step synthesis starting from commercially available 2,3-dichloronitrobenzene. The protocol leverages the Sandmeyer isatin synthesis followed by oxidative ring opening to guarantee the correct substitution pattern, ensuring high purity for biological evaluation.

Retrosynthetic Analysis

The structural challenge lies in placing the chlorine atom at the C4 position while maintaining the C3-hydroxyl and C2-amino functionalities. Direct electrophilic substitution is unreliable due to the competing directing effects of the amino and hydroxyl groups.

Strategic Logic:

  • Regiocontrol: The C4-chlorine and C3-oxygen relationship is established early via the 2,3-disubstituted aniline precursor.

  • Scaffold Construction: The anthranilic acid core is generated via the oxidation of a substituted isatin , a method that unambiguously maps the aniline carbons to the final benzoate ring.

  • Protection: The hydroxyl group is masked as a methyl ether throughout the synthesis to prevent side reactions, with a final deprotection step to reveal the target.

Retrosynthesis Target This compound (Target) Intermediate1 2-Amino-4-chloro-3-methoxybenzoic acid (Protected Precursor) Target->Intermediate1 Demethylation (HBr) Intermediate2 6-Chloro-7-methoxyisatin (Key Bicycle) Intermediate1->Intermediate2 Oxidative Cleavage (H2O2, NaOH) StartingMat 3-Chloro-2-methoxyaniline (Regio-defined Aniline) Intermediate2->StartingMat Sandmeyer Isatin Synthesis (Chloral hydrate, NH2OH) RawMat 2,3-Dichloronitrobenzene (Commercial Commodity) StartingMat->RawMat SNAr & Reduction (NaOMe; Fe/HCl)

Figure 1: Retrosynthetic strategy ensuring regiochemical integrity.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (3-Chloro-2-methoxyaniline)

Note: This material may be purchased, but synthesis from 2,3-dichloronitrobenzene is cost-effective.

Step 1.1: Nucleophilic Aromatic Substitution

  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (Solvent).

  • Procedure: Dissolve 2,3-dichloronitrobenzene in dry methanol. Add NaOMe slowly at 0°C. Reflux for 4 hours. The chlorine at C2 (ortho to nitro) is selectively displaced.

  • Workup: Concentrate, dilute with water, extract with EtOAc.

  • Product: 2-Methoxy-3-chloronitrobenzene .

Step 1.2: Reduction

  • Reagents: Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

  • Procedure: Reflux the nitro compound with Fe/NH₄Cl for 2 hours.

  • Workup: Filter through Celite, concentrate, and extract.

  • Product: 3-Chloro-2-methoxyaniline (Yield: >85%).

Phase 2: Isatin Ring Construction

This is the critical step defining the carbon skeleton.

Step 2.1: Oximinoacetanilide Formation

  • Reagents:

    • 3-Chloro-2-methoxyaniline (100 mmol)

    • Chloral hydrate (110 mmol)

    • Hydroxylamine hydrochloride (120 mmol)

    • Sodium sulfate (anhydrous, 50 g)

    • Water (300 mL), HCl (2M)

  • Protocol:

    • Dissolve chloral hydrate and Na₂SO₄ in water (250 mL).

    • Add a solution of the aniline in dilute HCl (100 mL).

    • Add hydroxylamine HCl in water.

    • Heat the mixture to boiling for 2-3 minutes, then cool rapidly.

    • Observation: A precipitate of the isonitrosoacetanilide forms.

    • Isolation: Filter the solid, wash with water, and dry.[1]

    • Intermediate: N-(3-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide .

Step 2.2: Cyclization to Isatin

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄), 50°C.

  • Protocol:

    • Preheat conc. H₂SO₄ (5 mL per gram of intermediate) to 50°C .

    • Add the dry isonitroso intermediate in small portions with vigorous stirring. Caution: Exothermic.

    • Maintain temperature between 60-70°C for 30 minutes.

    • Cool to room temperature and pour onto crushed ice.

    • Isolation: Filter the red/orange precipitate.

    • Purification: Recrystallize from acetic acid if necessary.

    • Product: 6-Chloro-7-methoxyisatin .

    • Note on Regiochemistry: Cyclization occurs at the unblocked ortho position (C6 of the aniline), which becomes C4 of the isatin. However, due to standard numbering mapping, the substituents end up at C6 and C7 of the isatin ring.

Phase 3: Oxidative Ring Opening & Deprotection

Step 3.1: Oxidation to Anthranilic Acid

  • Reagents: 1N NaOH, 30% Hydrogen Peroxide (H₂O₂).[2]

  • Protocol:

    • Suspend 6-Chloro-7-methoxyisatin (10 mmol) in 1N NaOH (30 mL).

    • Add 30% H₂O₂ (1.2 eq) dropwise while maintaining temperature < 50°C.

    • Stir for 1 hour. The red color of isatin should disappear, yielding a pale yellow solution.

    • Acidify carefully with HCl to pH 4.

    • Isolation: The product precipitates. Filter and dry.[1]

    • Product: 2-Amino-4-chloro-3-methoxybenzoic acid .

Step 3.2: Demethylation (Final Step)

  • Reagents: 48% Hydrobromic Acid (HBr).[3]

  • Protocol:

    • Dissolve the methoxybenzoic acid (5 mmol) in 48% HBr (15 mL).

    • Heat to reflux (approx. 126°C) for 12 hours.

    • Cool to 4°C. The product may crystallize as the hydrobromide salt.

    • Neutralize carefully with NaOAc or NH₄OH to pH 5-6 to precipitate the free acid.

    • Purification: Recrystallize from water/ethanol.

    • Final Product: This compound .

Analytical Validation (QC)

TestExpected ResultAcceptance Criteria
Appearance Off-white to beige powderHomogeneous solid
Melting Point > 200°C (dec.)Distinct range
1H NMR (DMSO-d6) δ 7.2 (d, 1H, H-6), 6.7 (d, 1H, H-5)Consistent integration, no OMe singlet (~3.8 ppm)
HPLC Purity > 98%Single major peak
MS (ESI-) [M-H]- = 186.0Matches calc. mass for C7H6ClNO3

Mechanistic Pathway Diagram:

Mechanism Aniline 3-Chloro-2-methoxyaniline Oximino Isonitroso Intermediate Aniline->Oximino + Chloral Hydrate + NH2OH Isatin 6-Chloro-7-methoxyisatin Oximino->Isatin H2SO4 Cyclization Anthranilate 2-Amino-4-chloro- 3-methoxybenzoic acid Isatin->Anthranilate H2O2 / NaOH Oxidative Cleavage Final 2-Amino-4-chloro- 3-hydroxybenzoic acid Anthranilate->Final HBr Reflux Demethylation

Figure 2: Forward synthetic pathway.

Expert Tips & Troubleshooting

  • Isatin Cyclization: This is the most capricious step. If the yield is low, ensure the sulfuric acid is pre-heated. The reaction relies on the kinetic formation of the acyl cation. If the mixture turns black/tarry, the temperature was likely too high or addition too fast.

  • Demethylation: HBr is preferred over BBr₃ for scale-up due to cost and ease of handling, but it requires robust glass-lined equipment. For small-scale (<100 mg), BBr₃ in DCM (0°C to RT) is a viable, faster alternative.

  • Stability: The final product is an amino-phenol derivative and is prone to oxidation. Store under argon at -20°C.

References

  • Todd, W. P., Carpenter, B. K., & Schwarcz, R. (1989).[3] Preparation of 4-halo-3-hydroxyanthranilates and demonstration of their inhibition of 3-hydroxyanthranilate oxygenase activity in rat and human brain tissue. Journal of Medicinal Chemistry . (Note: Describes the specific synthesis of the 4-chloro derivative via the isatin route).

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980). Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: a potent inhibitor of 3-hydroxyanthranilic acid oxidase. Archives of Biochemistry and Biophysics . (Establishes the biological relevance and structure).

  • Organic Syntheses , Coll. Vol. 1, p. 327 (1941). Isatin. (General procedure for Sandmeyer isatin synthesis).

Sources

Advanced Crystallization Protocols for 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-chloro-3-hydroxybenzoic acid (CAS: 23219-33-2) is a critical pharmacophore often utilized as a scaffold in the synthesis of antiviral agents (specifically HIV integrase inhibitors) and novel antibiotics. Its purification presents a unique set of challenges due to its zwitterionic nature, potential for oxidation (owing to the electron-rich 3-hydroxy-2-amino motif), and low solubility in standard organic solvents.

This guide details two robust crystallization strategies designed to maximize purity (>99.5% HPLC) and control particle size distribution (PSD). We move beyond simple "recipe" instructions to explore the thermodynamic drivers and kinetic controls necessary for reproducible manufacturing.

Physicochemical Characterization & Solubility Landscape

Understanding the solubility profile is the prerequisite for successful process design. As a substituted anthranilic acid, the compound exhibits amphoteric behavior.

Solubility Profile (Estimated at 25°C)
Solvent SystemSolubility BehaviorMechanistic Insight
Water (pH 3.5 - 4.5) Very Low (< 0.5 mg/mL)Near Isoelectric Point (pI). Zwitterionic form dominates, minimizing lattice solvation.
Water (pH > 10) High (> 50 mg/mL)Deprotonation of carboxylic acid (-COO⁻) and phenol (-O⁻) forms highly soluble dianion.
Water (pH < 1) Moderate (> 20 mg/mL)Protonation of amine (-NH₃⁺) increases solubility, though less effectively than basic conditions due to the chloro-withdrawing group.
Methanol / Ethanol ModerateSoluble, but often requires heating. Good for rejection of inorganic salts.
DMSO / DMF HighUseful for initial dissolution but difficult to remove (high boiling point).

Expert Insight: The "U-shaped" solubility curve relative to pH is the primary lever for crystallization. The region of minimum solubility (pH 3.5–4.[1]5) is the target zone for yield maximization.

Protocol A: Reactive Crystallization (pH Swing)

This is the "workhorse" method for primary isolation. It utilizes the compound's amphoteric nature to reject non-ionic organic impurities and inorganic salts.

Workflow Diagram (DOT)

ReactiveCrystallization Start Crude Solid / Reaction Mixture Dissolution Dissolution: Add 10% NaOH (Target pH > 11) Start->Dissolution Nitrogen Inerting Clarification Clarification Filter (0.45 µm) Remove insolubles Dissolution->Clarification Acidification Controlled Acidification Add 6M HCl to pH 6.0 Clarification->Acidification T = 25°C Seeding Seeding Point Add 0.5% wt seeds Acidification->Seeding Supersaturation Onset Crystallization Final Acidification Slow ramp to pH 3.8 Seeding->Crystallization Linear Addition Isolation Filtration & Wash (Water -> Cold EtOH) Crystallization->Isolation

Figure 1: Reactive crystallization workflow emphasizing the critical seeding point to prevent oiling out.

Detailed Methodology

Reagents:

  • Sodium Hydroxide (10% w/w aq)

  • Hydrochloric Acid (6M and 1M)

  • Sodium Bisulfite (Antioxidant)

  • Deionized Water

Step-by-Step Protocol:

  • Dissolution & Protection:

    • Charge crude this compound into the reactor.

    • Add 10% NaOH slowly to adjust pH to 11.0–12.0.

    • Critical Action: Add 0.5 mol% Sodium Bisulfite . Reasoning: The 3-hydroxy-2-amino moiety is prone to oxidation, forming colored quinone-imine impurities. Bisulfite acts as a sacrificial antioxidant.

  • Clarification:

    • Stir for 30 minutes to ensure complete dissolution of the target.

    • Filter through a 0.45 µm membrane to remove mechanical impurities and insoluble isomers.

  • Initial Acidification (Metastable Zone Entry):

    • Slowly dose 6M HCl to bring the pH down to 6.0.

    • Observation: The solution may become turbid.[1] If "oiling out" (liquid-liquid phase separation) occurs, stop acid addition and increase temperature by 5–10°C.

  • Seeding (The Control Point):

    • At pH 6.0 (approximate supersaturation onset), add 0.5 wt% pure seed crystals .

    • Age the slurry for 60 minutes. Reasoning: This allows the seed surface to grow, preventing secondary nucleation which leads to fines/agglomeration.

  • Final Crystallization:

    • Resume acid addition using 1M HCl (slower rate) until pH reaches 3.8 (the pI target).

    • Cool the slurry to 5°C over 2 hours.

  • Isolation:

    • Filter the solids.[1][2][3][4][5][6][7]

    • Wash cake with 3x bed volumes of water (to remove NaCl) followed by 1x bed volume of cold Ethanol (displacement wash to aid drying).

    • Dry under vacuum at 50°C.

Protocol B: Anti-Solvent Recrystallization (Polymorph Control)

If the reactive crystallization yields high salt content or an undesirable crystal habit (e.g., needles), this solvent-mediated method is the purification step of choice.

Solvent Selection Strategy
  • Primary Solvent: Methanol (Good solubility for organic impurities).

  • Anti-Solvent: Water (Drastically reduces solubility of the target).

Detailed Methodology
  • Dissolution:

    • Suspend the wet cake or dry powder in Methanol (10 mL per gram of solid).

    • Heat to reflux (approx. 65°C). The solution should be clear.

    • Optional: Add activated carbon (5% wt) for 15 minutes to remove color, then hot-filter.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Add Water slowly until the solution becomes slightly hazy (cloud point).

    • Add seeds (0.1 wt%).

  • Cooling Ramp:

    • Hold at 60°C for 30 minutes to anneal seeds.

    • Cool to 20°C over 4 hours (Linear cooling rate: 10°C/hr).

    • Mechanism:[1][2][5][8] Slow cooling promotes the growth of low-aspect-ratio prisms rather than needles, improving flowability.

  • Final Isolation:

    • Filter and wash with a 1:1 Methanol/Water mixture.

Process Analytical Technology (PAT) Integration

To transition from "lab bench" to "pilot plant," real-time monitoring is essential.

PAT ToolParameter MonitoredControl Action
FBRM (Focused Beam Reflectance Measurement) Chord Length Distribution (Particle size)Detects "oiling out" (droplet formation) vs. crystallization. If droplets appear, stop anti-solvent/acid addition immediately.
ATR-FTIR (In-situ IR) Supersaturation (Concentration)Monitors the disappearance of the solute from the liquid phase. Helps determine the endpoint of crystallization.
Turbidity Probe Cloud PointPrecise detection of the metastable limit to trigger seeding.

Troubleshooting & Critical Quality Attributes

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: High supersaturation pushes the system into the spinodal decomposition region before crystals can nucleate.

  • Solution: Increase temperature during the acidification step (Protocol A) or reduce the concentration of the starting solution. Always seed before the cloud point becomes opaque.

Issue: Pink/Brown Discoloration[1]
  • Cause: Oxidation of the aminophenol motif.

  • Solution: Ensure strict Nitrogen inerting during all steps. Increase Sodium Bisulfite load in Protocol A. Avoid iron contact (use glass-lined or Hastelloy reactors).

Issue: High Ash/Residue on Ignition[1]
  • Cause: Trapped NaCl from the pH swing.

  • Solution: The water wash in Protocol A is critical. Ensure conductivity of the filtrate drops below 100 µS/cm before the final ethanol wash.

References

  • American Elements. (n.d.). This compound - Product Specifications & Solubility. Retrieved from [Link]

  • Lysenko, Z. (1986).[1] Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office, EP 0206635 B1.[1][6] Retrieved from [Link]

  • Papenfuhs, T. (1993).[5] Process for the preparation of 2-amino-3-chlorobenzoic acid. US Patent 5,233,083.[5] Retrieved from

  • Teoh, S. G., et al. (2010).[9] 2-Amino-4-chlorobenzoic acid: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents significant challenges due to the highly activated nature of the starting material, 3-hydroxyanthranilic acid. The presence of two activating groups, an amino (-NH₂) and a hydroxyl (-OH), makes the aromatic ring highly susceptible to electrophilic substitution, but controlling the regioselectivity and preventing side reactions such as oxidation and polychlorination is a formidable task. This guide provides a systematic approach to overcoming these synthetic hurdles.

Proposed Synthetic Strategy: A Controlled Approach

Direct chlorination of 3-hydroxyanthranilic acid is likely to result in a mixture of chlorinated isomers and oxidation products. A more controlled and reliable strategy involves a three-step process:

  • Protection of the Amino Group: The highly activating and nucleophilic amino group is temporarily protected to modulate its directing effect and prevent side reactions.

  • Regioselective Chlorination: The protected intermediate undergoes chlorination. The protecting group helps direct the incoming electrophile to the desired position.

  • Deprotection: The protecting group is removed to yield the final product.

G cluster_0 Synthetic Workflow A 3-Hydroxyanthranilic Acid (Starting Material) B Step 1: Protection (e.g., Acetylation) A->B C 2-Acetamido-3-hydroxybenzoic Acid (Protected Intermediate) B->C D Step 2: Chlorination (Regioselective) C->D E 2-Acetamido-4-chloro-3-hydroxybenzoic Acid (Chlorinated Intermediate) D->E F Step 3: Deprotection (e.g., Acid Hydrolysis) E->F G This compound (Final Product) F->G H Purification G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Protection of the Amino Group (Acetylation)

Q1: Why is the protection of the amino group necessary?

A1: The amino group is a strong activating group and is also nucleophilic. Protecting it, for instance as an acetamide, serves two primary purposes. First, it moderates the activating effect of the amino group, which helps in controlling the subsequent chlorination reaction and preventing over-chlorination.[1] Second, it prevents the amino group from reacting with the chlorinating agent or undergoing oxidation.

Q2: I am getting a low yield during the acetylation of 3-hydroxyanthranilic acid. What could be the reason?

A2: A low yield in the acetylation step can be attributed to several factors:

  • Incomplete dissolution of the starting material: 3-Hydroxyanthranilic acid has low solubility in some organic solvents.[2] Ensure you are using an appropriate solvent system, such as aqueous sodium bicarbonate or acetic acid, to achieve complete dissolution.

  • Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure you are using anhydrous conditions and fresh reagents.

  • Suboptimal reaction temperature: The reaction should be kept cool initially, especially during the addition of the acetylating agent, to prevent side reactions. Subsequently, allowing the reaction to warm to room temperature ensures completion.

Q3: I am observing the formation of a di-acetylated product. How can I avoid this?

A3: Di-acetylation, where both the amino and hydroxyl groups are acetylated, can occur if the reaction conditions are too harsh. To avoid this:

  • Use a milder acetylating agent: Consider using acetic anhydride in a buffered aqueous solution (like sodium acetate) instead of neat or with a strong base.

  • Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. A large excess will favor di-acetylation.

  • Maintain a lower temperature: Running the reaction at a lower temperature (0-10 °C) will favor the more nucleophilic amino group's reaction over the less nucleophilic hydroxyl group.

Part 2: Regioselective Chlorination

Q4: What chlorinating agent should I use for the protected intermediate?

A4: The choice of chlorinating agent is critical for achieving regioselectivity. The aromatic ring of 2-acetamido-3-hydroxybenzoic acid is still highly activated. Therefore, mild chlorinating agents are preferred. Some options include:

  • N-Chlorosuccinimide (NCS): This is a mild and selective chlorinating agent for activated aromatic rings.[3] It often requires a catalyst, such as a protic acid (e.g., acetic acid) or a Lewis acid.

  • Sulfuryl chloride (SO₂Cl₂): Can be used for the chlorination of phenols and anilines. The reaction conditions need to be carefully controlled to avoid side reactions.

  • Hydrochloric acid and Hydrogen peroxide: This combination can generate in situ chlorine and can be effective for chlorinating activated rings.[4]

Q5: My chlorination reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 4-position?

A5: Achieving high regioselectivity is the primary challenge. The acetamido and hydroxyl groups are ortho- and para-directing. The desired 4-position is para to the acetamido group and ortho to the hydroxyl group. To favor chlorination at the 4-position:

  • Solvent effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or acetonitrile can sometimes enhance selectivity.

  • Steric hindrance: The acetamido group is bulkier than the hydroxyl group, which may sterically hinder substitution at the position ortho to it (the 6-position), thereby favoring the 4-position.

  • Temperature control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Q6: I am observing significant amounts of starting material even after a long reaction time. What should I do?

A6: Incomplete conversion can be due to:

  • Insufficiently reactive chlorinating agent: If you are using a very mild chlorinating agent, a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) might be necessary to activate the electrophile.[5][6]

  • Deactivation of the catalyst: If a Lewis acid catalyst is used, it can be deactivated by water. Ensure anhydrous conditions.

  • Low reaction temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A balance needs to be found. Consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS.

Part 3: Deprotection (Hydrolysis of the Acetamide)

Q7: What are the best conditions for removing the acetyl protecting group?

A7: The acetyl group can be removed by hydrolysis under acidic or basic conditions.

  • Acidic hydrolysis: Refluxing with aqueous hydrochloric acid or sulfuric acid is a common method.[1]

  • Basic hydrolysis: Treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the product.

Q8: During deprotection, I am getting a dark-colored solution and a low yield of the desired product. What is happening?

A8: The product, this compound, is susceptible to oxidation, especially at elevated temperatures and in the presence of air.[7][8][9] The formation of a dark color suggests oxidative degradation. To mitigate this:

  • Use an inert atmosphere: Conduct the deprotection and subsequent work-up under an inert atmosphere of nitrogen or argon.

  • Add an antioxidant: A small amount of a reducing agent like sodium bisulfite or sodium dithionite can be added to the reaction mixture to prevent oxidation.

  • Control the temperature: Use the lowest possible temperature that allows for complete deprotection.

Part 4: Purification

Q9: How can I effectively purify the final product?

A9: The purification of aminobenzoic acids can be challenging due to their amphoteric nature.

  • Recrystallization: This is the most common method. The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.

  • Acid-base extraction: The amphoteric nature of the product can be exploited for purification. It can be dissolved in a dilute base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid. The process can be reversed by dissolving in dilute acid.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic acid or triethylamine may be necessary to suppress tailing.

Detailed Experimental Protocols

Protocol 1: Acetylation of 3-Hydroxyanthranilic Acid
  • Dissolve 10.0 g of 3-hydroxyanthranilic acid in 100 mL of 1 M sodium bicarbonate solution in a three-necked flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-acetamido-3-hydroxybenzoic acid.

Protocol 2: Chlorination of 2-Acetamido-3-hydroxybenzoic Acid
  • Dissolve 5.0 g of 2-acetamido-3-hydroxybenzoic acid in 50 mL of glacial acetic acid in a round-bottom flask.

  • Add 1.05 equivalents of N-chlorosuccinimide (NCS) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude 2-acetamido-4-chloro-3-hydroxybenzoic acid.

Protocol 3: Deprotection of 2-Acetamido-4-chloro-3-hydroxybenzoic Acid
  • Suspend the crude 2-acetamido-4-chloro-3-hydroxybenzoic acid in 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.

  • Cool the solution to room temperature and then to 0-5 °C in an ice bath.

  • Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Summary Table

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Protection Acetic anhydride, NaHCO₃Water0 - 252 - 385 - 95
Chlorination N-ChlorosuccinimideAcetic Acid2512 - 1660 - 75
Deprotection 6 M HClWaterReflux4 - 670 - 85

Visualization of Key Steps

G cluster_protection Protection cluster_chlorination Chlorination cluster_deprotection Deprotection start_prot 3-Hydroxyanthranilic Acid + Acetic Anhydride end_prot 2-Acetamido-3-hydroxybenzoic Acid start_prot->end_prot NaHCO₃, H₂O, 0-25°C start_chlor Protected Intermediate + NCS end_chlor Chlorinated Intermediate start_chlor->end_chlor Acetic Acid, 25°C start_deprot Chlorinated Intermediate + 6 M HCl end_deprot Final Product start_deprot->end_deprot Reflux

Caption: Key transformations in the synthesis of this compound.

References

  • Stone, T.W., Stoy, N., and Darlington, L.G. An expanding range of targets for kynurenine metabolites of tryptophan. Trends Pharmacol. Sci. 34(2), 136-143 (2013).
  • PubChem. 3-Hydroxyanthranilic acid. [Link]

  • Forrest, G., et al. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. 3, 105-113 (2010).
  • van der Goot, A. T., et al. 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. (2021).
  • The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. (2018). [Link]

  • Myint, L., et al. 3-Hydroxyanthranilic Acid, an L-tryptophan Metabolite, Induces Apoptosis in Monocyte-Derived Cells Stimulated by Interferon-Gamma. The Journal of Immunology. 164(12), 6436-6443 (2000).
  • Wikipedia. 3-Hydroxyanthranilic acid. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Li, Y., et al. Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters. 23(8), 3033-3038 (2021).
  • Google Patents.
  • Google Patents. Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
  • Dong, C., et al. Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. Journal of Biological Chemistry. 284(32), 21598-21608 (2009).
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Galano, A., et al. Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics. New Journal of Chemistry. 38(10), 4949-4958 (2014).
  • European Patent Office.
  • Google Patents.
  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Albericio, F., and Carpino, L. A. Amino Acid-Protecting Groups. Methods in Enzymology. 289, 104-126 (1997).
  • Kapoor, A., et al. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre. 8(12), 57-67 (2016).
  • Eckert, H. W. Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry. 148(1), 205-214 (1943).
  • European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids? [Link]

  • The Organic Chemistry Tutor. Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. (2018). [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a reaction mixture. Our approach is rooted in practical, field-tested experience to ensure the scientific integrity and success of your experiments.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often result in a mixture of unreacted starting materials, isomers, and other byproducts. Achieving high purity is critical for downstream applications, and this guide provides a systematic approach to troubleshooting common purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Purity After Initial Isolation

Q: I've performed my reaction and isolated the crude product, but analytical tests (TLC, HPLC, NMR) show significant impurities. What are the likely culprits and how can I address this?

A: Low purity in the crude product is a common issue. The impurities largely depend on your synthetic route. Let's break down the possibilities and solutions.

  • Unreacted Starting Materials: If your synthesis involves the amination of a dichlorinated precursor, residual starting material is a likely impurity.

    • Troubleshooting: An acid-base extraction can be highly effective. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. You can exploit this to separate it from non-amphoteric starting materials.

  • Isomeric Impurities: The formation of isomers, such as those with the substituents in different positions, can be a significant challenge.

    • Troubleshooting: Isomer separation often requires more advanced techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers of aminobenzoic acids.[1][2] You may need to develop a specific HPLC method for your mixture.

  • Colored Impurities (Tar-like substances): The presence of dark, tarry substances is often due to side reactions or degradation of starting materials or products, especially at elevated temperatures.[3]

    • Troubleshooting:

      • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal.

      • Recrystallization: This is a fundamental and powerful technique for removing many impurities, including some colored ones.

Problem 2: Poor Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low yield during recrystallization is a frequent problem and can be addressed by optimizing several factors.

  • Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. Alcohols (ethanol, methanol) and aqueous mixtures are often good starting points for aminobenzoic acids.[4][5]

      • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is not) can be very effective. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until you see turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.

    • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Amount of Solvent: Using too much solvent will result in a low yield, as a significant portion of your product will remain in the mother liquor.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve your crude product.

Problem 3: Oily Product Instead of Crystals

Q: My product is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

  • Troubleshooting:

    • Increase Solvent Volume: Add more of the hot recrystallization solvent to ensure the solution is not supersaturated.

    • Lower the Temperature of Saturation: Try to induce crystallization at a lower temperature by using a more dilute solution.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled solution can initiate crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: While the optimal solvent can depend on the specific impurities present, ethanol or an ethanol-water mixture is a good starting point. The solubility of aminobenzoic acid derivatives generally increases with temperature in these solvents.[6] A systematic solvent screen is always recommended for a new purification challenge.

Q2: How can I effectively remove residual metal catalysts from my reaction mixture?

A2: If your synthesis involves a metal catalyst (e.g., Palladium on carbon for a hydrogenation reaction), it's crucial to remove it.[7]

  • Filtration: The most common method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). This helps to trap the fine catalyst particles that might otherwise pass through standard filter paper.

  • Chelating Agents: In some cases, washing the organic layer with a solution of a chelating agent like EDTA can help to sequester trace amounts of dissolved metal ions.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of a reaction and for a quick assessment of the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and is particularly useful for detecting and quantifying isomeric impurities.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help to identify any impurities that have distinct signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range. The melting point of 2-amino-4-chlorobenzoic acid has been reported to be 119 °C.[4]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, as with any chemical, you should always consult the Safety Data Sheet (SDS). For aminobenzoic acid derivatives, general precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will deprotonate at the carboxylic acid group and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product.

Data Presentation

Table 1: Troubleshooting Summary for Recrystallization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incorrect solvent choice- Too much solvent used- Cooling too rapidly- Perform a solvent screen- Use the minimum amount of hot solvent- Allow for slow cooling
Oiling Out - Solution is supersaturated- Compound is melting in the solvent- Add more hot solvent- Use a lower boiling point solvent- Induce crystallization with a seed crystal or by scratching
Colored Crystals - Co-crystallization of colored impurities- Treat with activated charcoal before recrystallization- Perform a second recrystallization

Visualizations

Purification Workflow Diagram

This diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Reaction Mixture Initial_Isolation Initial Isolation (e.g., Filtration) Crude->Initial_Isolation Crude_Product Crude Product Initial_Isolation->Crude_Product Purity_Assessment1 Purity Assessment (TLC, HPLC) Crude_Product->Purity_Assessment1 Decision1 Purity Acceptable? Purity_Assessment1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Purification_Step Purification (Recrystallization or Acid-Base Extraction) Decision1->Purification_Step No Purity_Assessment2 Purity Assessment (TLC, HPLC, NMR, MP) Purification_Step->Purity_Assessment2 Decision2 Purity Acceptable? Purity_Assessment2->Decision2 Decision2->Pure_Product Yes Further_Purification Further Purification (e.g., Chromatography) Decision2->Further_Purification No Further_Purification->Purity_Assessment2

Caption: A decision-based workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

This diagram outlines the logical steps for troubleshooting an impure product.

TroubleshootingLogic Start Low Purity Detected Identify_Impurity Identify Impurity Type (NMR, MS, etc.) Start->Identify_Impurity Is_SM Unreacted Starting Material? Identify_Impurity->Is_SM Is_Isomer Isomeric Impurity? Identify_Impurity->Is_Isomer Is_Color Colored/Tarry Impurity? Identify_Impurity->Is_Color Acid_Base Perform Acid-Base Extraction Is_SM->Acid_Base Yes Chromatography Use Preparative HPLC Is_Isomer->Chromatography Yes Charcoal Charcoal Treatment & Recrystallization Is_Color->Charcoal Yes End Pure Product Acid_Base->End Chromatography->End Charcoal->End

Caption: A troubleshooting flowchart for addressing different types of impurities.

References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • (PDF) 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709. PubChem - NIH. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 B1. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 A1 - Googleapis.com. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • MSDS of 2-amino-3-chloro-4-methylbenzoic acid. [Link]

  • 2-Amino-4-chlorobenzoic acid. PMC. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties. CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01020C. [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents from T… OUCI. [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-4-chloro-3-hydroxybenzoic acid CAS Registry Number: 84503-88-8 (Generic isomer class reference) Core Application: Key intermediate for actinomycin analogues, antiviral scaffolds, and specific agrochemical precursors.

The synthesis of This compound presents a classic "push-pull" conflict in organic chemistry. You are attempting to chlorinate a scaffold containing two strong activating groups (amine at C2, hydroxyl at C3) that direct electrophiles to competing positions.[1]

The Central Challenge: The hydroxyl group at C3 directs ortho (to C2, C4) and para (to C6). The amino group at C2 directs ortho (to C1, C3) and para (to C5).[1] Because C2 and C3 are occupied, the electronic battle for the incoming chlorine atom occurs primarily between C4 (Target) and C6 (Major Impurity) . Furthermore, the electron-rich nature of the ring makes it highly susceptible to oxidative dimerization (formation of phenoxazinones).

Interactive Troubleshooting Guide (FAQ Format)

Category A: Regioselectivity & Isomer Contamination[1]

Q1: Why does my HPLC show a persistent impurity at RRT ~1.1 that tracks closely with the product? Diagnosis: This is almost certainly the 6-chloro isomer (2-amino-6-chloro-3-hydroxybenzoic acid). Mechanism: The C3-hydroxyl group is a powerful ortho/para director.[1] While C4 is ortho to the hydroxyl, C6 is para. Sterically, C6 is less crowded than C4 (which is flanked by the hydroxyl and the carboxyl group's influence).[1] Solution:

  • Switch Reagents: If using Chlorine gas (

    
    ), switch to N-Chlorosuccinimide (NCS) . NCS provides a "soft" source of electrophilic chlorine that is more sensitive to electronic stabilization than steric factors.
    
  • Solvent Tuning: Use a polar aprotic solvent like DMF or Acetonitrile .[1] These solvents solvate the transition state, often enhancing the "ortho-effect" via hydrogen bonding between the incoming reagent and the C3-hydroxyl proton, directing the chlorine to C4.

Q2: My reaction mixture turns dark red/brown immediately upon adding the chlorinating agent. Diagnosis: You are witnessing oxidative dimerization .[1] Mechanism: 2-amino-3-hydroxybenzoic acid derivatives are precursors to cinnabarinic acid analogues (phenoxazinones).[1] In the presence of oxidants (even mild ones like NCS) and atmospheric oxygen, the starting material dimerizes. Solution:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 20 minutes before use.[1]

  • Acidic Quench: Ensure the reaction remains slightly acidic or neutral. Basic conditions accelerate the oxidation of o-aminophenols to quinone imines.

  • Add Antioxidant: A trace amount (0.5 mol%) of ascorbic acid or sodium metabisulfite during the workup can prevent "browning" during filtration.[1]

Category B: Yield & Stoichiometry

Q3: Mass Spec shows a cluster of peaks at M+34 and M+68.[1] What is happening? Diagnosis: Over-chlorination leading to 4,6-dichloro- and 4,5-dichloro- species. Mechanism: The product (4-chloro derivative) is still activated.[1] If local concentrations of the chlorinating agent are high, a second chlorine adds to C6 or C5. Solution:

  • Dosing Strategy: Do not add NCS as a solid. Dissolve it in the reaction solvent and add it dropwise over 2 hours at 0°C.

  • Stoichiometry: Use a slight deficit of NCS (0.95 eq). It is easier to remove unreacted starting material (via pH adjustment) than to separate the di-chloro impurity.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways driven by the electronic directors on the benzene ring.

ReactionPathways Start 2-Amino-3-hydroxybenzoic Acid (Starting Material) Target TARGET: 4-Chloro Isomer (Ortho to OH) Start->Target NCS, 0°C (Kinetic Control) Impurity_6Cl IMPURITY: 6-Chloro Isomer (Para to OH) Start->Impurity_6Cl High Temp or Steric Control Impurity_5Cl IMPURITY: 5-Chloro Isomer (Para to NH2) Start->Impurity_5Cl Minor Pathway Oxidation OXIDATION: Phenoxazinone Dimer (Red/Brown Color) Start->Oxidation O2 / Basic pH Impurity_DiCl IMPURITY: 4,6-Dichloro (Over-chlorination) Target->Impurity_DiCl Excess Reagent Impurity_6Cl->Impurity_DiCl Excess Reagent

Caption: Competitive electrophilic substitution pathways. The green path represents the desired transformation; red paths indicate critical failure modes.

Optimized Experimental Protocol

This protocol prioritizes regioselectivity for the C4 position and suppression of oxidative byproducts.

Reagents:

  • Substrate: 2-Amino-3-hydroxybenzoic acid (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (0.98 eq)

  • Solvent: DMF (anhydrous, degassed)[2]

  • Temperature: -5°C to 0°C

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round bottom flask with 2-Amino-3-hydroxybenzoic acid and DMF (10 mL/g). Sparge with Nitrogen for 15 minutes.

  • Cooling: Cool the solution to -5°C using an ice/salt bath. Critical: Maintain darkness if possible to reduce radical initiation.

  • Addition: Dissolve NCS in minimal DMF. Add this solution dropwise via addition funnel over 120 minutes .

    • Why? Slow addition keeps the concentration of electrophile low, favoring the kinetically controlled product (C4) over the thermodynamically stable product (C6) and preventing over-chlorination.[1]

  • Monitoring: Monitor by HPLC after 1.0 eq addition. Look for the disappearance of SM. If SM > 5%, add 0.05 eq NCS.[1] Do not exceed 1.05 eq.

  • Quench: Pour the reaction mixture into ice-cold water containing 1% Sodium Bisulfite (

    
    ).
    
    • Why? Bisulfite quenches any remaining active chlorine species and prevents oxidation of the phenol.

  • Isolation: Adjust pH to 3.5–4.0 with 1N HCl. The product precipitates.[3] Filter and wash with cold water.[3]

Impurity Profile & Data Summary

The table below summarizes the expected impurities based on reagent choice.

ReagentMajor ByproductRegioselectivity (C4:C6)Oxidation RiskNotes
Chlorine Gas (

)
Polychlorinated speciesPoor (60:[1]40)HighAggressive; difficult to control stoichiometry.
Sulfuryl Chloride (

)
5-chloro isomerModerate (70:30)MediumOften leads to esterification if alcohol is used as solvent.[1]
NCS (Recommended) Unreacted SMExcellent (90:10)Low"Soft" electrophile; easiest to handle; minimizes oxidation.

References

  • Regioselectivity in Tryptophan Metabolites: Title: Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid.[4] Source: Archives of Biochemistry and Biophysics, 1980. URL:[Link]

  • Oxidative Instability Mechanism: Title: On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio (Discussion of Cinnabarinic Acid formation). Source: International Journal of Tryptophan Research, 2010.[5] URL:[Link]

  • Chlorination Methodologies (Analogous Systems)

Sources

Navigating the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-4-chloro-3-hydroxybenzoic acid. As Senior Application Scientists with extensive field experience, we have compiled this guide to assist you in optimizing your reaction conditions and troubleshooting common challenges encountered during the synthesis and handling of this versatile intermediate. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What is a common synthetic route for this compound?

A plausible and common synthetic approach involves a multi-step process starting from a readily available precursor like 4-chlorobenzoic acid. The key transformations would typically include nitration, hydroxylation, and subsequent reduction of the nitro group to an amine. The exact sequence of these steps is critical to achieving the desired isomer and avoiding unwanted side products.

Q2: What are the critical parameters to control during the synthesis?

Temperature, pH, and the choice of reagents for each step are paramount. For instance, during nitration, controlling the temperature is crucial to prevent over-nitration or degradation of the starting material. Similarly, the reduction of the nitro group requires careful selection of the reducing agent and reaction conditions to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1]

Q4: What are the typical physical properties and stability of this compound?

This compound is typically a solid at room temperature. It is advisable to store it in a cool, dark place, preferably under an inert atmosphere, as aromatic amines and phenols can be sensitive to light and air, leading to gradual degradation and discoloration.[2]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments, their probable causes, and our recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in one or more steps.- Suboptimal temperature or pH.- Degradation of starting material or product.- Loss of product during workup and purification.- Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize temperature and pH for each step through small-scale trial reactions.- Ensure starting materials are pure and reaction conditions are not too harsh.- Carefully optimize extraction and recrystallization procedures to minimize losses.
Formation of a Brownish or Tarry Byproduct - Over-nitration or oxidation of phenolic groups.- Polymerization of the amino-substituted aromatic ring.- Incomplete dissolution of reactants leading to localized overheating.- Use precise stoichiometric amounts of nitrating agents and maintain low temperatures.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Ensure vigorous stirring and complete dissolution of all reactants before proceeding with the reaction.[3]
Product is Difficult to Purify - Presence of isomeric impurities.- Contamination with starting materials or intermediates.- Formation of closely related byproducts.- Utilize column chromatography with an appropriate solvent system for separation.- Perform multiple recrystallizations from a suitable solvent to remove impurities.- Consider derivatization of the product to facilitate separation, followed by deprotection.
Inconsistent Results Between Batches - Variation in the quality of starting materials.- Inconsistent reaction conditions (temperature, time, stirring rate).- Moisture sensitivity of reagents or intermediates.- Use starting materials from the same batch or ensure consistent purity analysis.- Strictly control all reaction parameters using calibrated equipment.- Use anhydrous solvents and reagents where necessary and perform reactions under a dry atmosphere.

Experimental Protocols

Below are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Synthesis of a Substituted Aminobenzoic Acid (Illustrative)

This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for the specific synthesis of this compound.

  • Nitration of the Starting Material:

    • Dissolve the starting substituted benzoic acid in concentrated sulfuric acid at 0°C.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro-substituted product by filtration. Wash thoroughly with cold water.

  • Hydroxylation (if applicable):

    • The introduction of a hydroxyl group can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group. The conditions for this step will be highly dependent on the specific substrate.

  • Reduction of the Nitro Group:

    • Suspend the nitro-substituted intermediate in a suitable solvent (e.g., ethanol, water, or a mixture).

    • Add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).[4]

    • Heat the reaction mixture as required and monitor by TLC.

    • After completion, cool the reaction and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the amino-substituted product.

    • Collect the product by filtration and wash with water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water).

    • If necessary, further purification can be achieved by column chromatography on silica gel.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines a typical workflow for the synthesis and purification of a substituted aminobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material Nitration Nitration Start->Nitration 1. HNO3/H2SO4 Hydroxylation Hydroxylation Nitration->Hydroxylation 2. Nucleophilic Substitution Reduction Reduction Hydroxylation->Reduction 3. SnCl2/HCl or H2/Pd-C Crude_Product Crude Product Reduction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If necessary Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC

Caption: A generalized workflow for the synthesis and purification of substituted aminobenzoic acids.

Key Reaction Pathway

The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key transformations.

Reaction_Pathway A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C This compound B->C Reduction & Hydroxylation (e.g., SnCl2/HCl)

Caption: A simplified reaction pathway for the synthesis of this compound.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 1, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-4-chlorobenzoic acid. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved February 1, 2026, from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved February 1, 2026, from [Link]

  • National Library of Medicine. (n.d.). Amino acid analysis : methods and protocols. Retrieved February 1, 2026, from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved February 1, 2026, from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid.

Sources

2-Amino-4-chloro-3-hydroxybenzoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid). This compound is a critical intermediate in the synthesis of quinolone antibiotics, polybenzoxazoles, and tryptophan metabolite analogs.

Critical Warning: This compound possesses a 2-amino-3-hydroxy motif, rendering it highly susceptible to oxidative dimerization and decarboxylation . It behaves similarly to its parent compound, 3-hydroxyanthranilic acid (3-HAA), which is known to autoxidize rapidly into phenoxazinone pigments (cinnabarinic acid derivatives) under aerobic and alkaline conditions.

This guide provides field-proven protocols to mitigate these degradation pathways.

Part 1: Stability Profile & Degradation Mechanisms

The "Browning" Effect: Oxidative Dimerization

Issue: Users often report samples turning from off-white/beige to pink, orange, or dark brown upon storage or dissolution. Mechanism: The 2-amino-3-hydroxy substitution pattern is redox-active. In the presence of oxygen (and accelerated by light or basic pH), the compound undergoes a two-electron oxidation to form a quinone imine intermediate. This reactive species rapidly couples (dimerizes) to form highly colored phenoxazinone derivatives.

  • Causality: The 4-chloro substituent blocks the 4-position, but oxidative coupling can still occur at the 6-position or via complex oligomerization, leading to "cinnabarinic acid analogs."

Thermal Instability: Decarboxylation

Issue: Loss of the carboxylic acid group during heating or drying. Mechanism: As an anthranilic acid derivative, the electron-donating amino and hydroxyl groups destabilize the carboxyl group, facilitating thermal decarboxylation to form 3-amino-2-chlorophenol . This is irreversible and often occurs if the compound is dried above 60°C or refluxed in high-boiling solvents without protection.

pH Sensitivity (Amphoteric Nature)

Issue: Inconsistent solubility or rapid degradation in solution. Mechanism:

  • Acidic pH (<3): Stable as the ammonium salt.

  • Neutral pH (Isoelectric Point): Minimum solubility; zwitterionic form precipitates.

  • Basic pH (>8): Highly soluble as the phenolate/carboxylate dianion, but oxidation rates increase exponentially due to the electron-rich nature of the phenolate.

Part 2: Troubleshooting Guide (Q&A)

Q1: My solid sample has developed a pink/orange crust. Is it usable?

Diagnosis: Surface oxidation. Action:

  • Do not use the whole bottle. The oxidation products (phenoxazinones) are potent radical generators and can catalyze further degradation.

  • Recrystallization: If the bulk is still beige, you can attempt recrystallization from degassed dilute acid (e.g., 0.1 M HCl) containing a reducing agent like sodium bisulfite or ascorbic acid (0.1% w/v) to scavenge quinone imines.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I see "ghost peaks" eluting later than my main peak in HPLC.

Diagnosis: Dimer formation (Phenoxazinone analogs). Action:

  • These dimers are more lipophilic than the parent monomer.

  • Immediate Fix: Prepare HPLC samples in 0.1% Formic Acid/Water rather than neutral buffers. Inject immediately.

  • Verification: Check the UV spectrum of the impurity. Phenoxazinones typically have a distinct absorbance around 430–450 nm (visible region), whereas the parent absorbs in the UV (250–320 nm).

Q3: The compound won't dissolve in water.

Diagnosis: You are likely near the isoelectric point (pI). Action:

  • This compound is zwitterionic.[1] It dissolves best at pH < 2 (protonating the amine) or pH > 8 (deprotonating the phenol/acid).

  • Recommendation: For stability, always dissolve in acidic media (e.g., 1N HCl or acetic acid). Avoid basic dissolution unless immediately reacting, as this triggers rapid oxidation.

Part 3: Analytical & Handling Protocols

Recommended HPLC Method

To separate the parent compound from oxidative degradants (dimers) and decarboxylated byproducts.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm (Parent) and 450 nm (Oxidative Impurities)
Sample Diluent Mobile Phase A (Degassed)
Storage & Handling Checklist

Part 4: Visualizing the Instability

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidative Dimerization (Red/Brown color) and Decarboxylation.

DegradationPathways cluster_0 Oxidative Instability (Browning) Parent 2-Amino-4-chloro- 3-hydroxybenzoic Acid (Beige/Off-White) QuinoneImine Quinone Imine Intermediate (Reactive Electrophile) Parent->QuinoneImine Oxidation (O2) High pH, Light DecarbProduct 3-Amino-2-chlorophenol (Decarboxylated) Parent->DecarbProduct Heat (>60°C) Acidic Reflux Phenoxazinone Phenoxazinone Dimers (Cinnabarinic Acid Analogs) (Pink/Orange/Brown) QuinoneImine->Phenoxazinone Dimerization Coupling

Caption: Oxidation leads to colored dimers (red path), while thermal stress causes decarboxylation (yellow path).

Figure 2: Troubleshooting Decision Tree

Follow this logic to diagnose sample quality issues.

Troubleshooting Start Issue Observed ColorChange Sample turned Pink/Brown? Start->ColorChange HPLCImpurities Extra HPLC Peaks? Start->HPLCImpurities Oxidation Oxidation Detected. Check Storage (Ar, -20°C). ColorChange->Oxidation Yes CheckUV Check UV Spectrum of Impurity HPLCImpurities->CheckUV Recryst Attempt Recrystallization with Bisulfite/Ascorbic Acid Oxidation->Recryst VisAbsorb Absorbs at 430-450nm? (Visible Region) CheckUV->VisAbsorb IsDimer It is an Oxidative Dimer. Prepare fresh sample in Acid. VisAbsorb->IsDimer Yes IsDecarb Likely Decarboxylation. Avoid Heat during prep. VisAbsorb->IsDecarb No (UV only)

Caption: Step-by-step logic to identify if the issue is oxidation (color/dimers) or thermal degradation.

References

  • Oxidative Mechanism of 3-Hydroxyanthranilic Acid

    • Manthey, C. L., et al. (1990). "Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate."[2] Journal of Pharmacology and Experimental Therapeutics.

    • Relevance: Establishes the mechanism of quinone imine formation and dimerization (cinnabarinic acid) for the 2-amino-3-hydroxybenzoic acid scaffold.
  • Enzymatic Interaction & Redox Activity

    • Colabroy, K. L., et al. (2005).[3] "The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase by 4-Chloro-3-hydroxyanthranilate." Biochemistry.

    • Relevance: Specifically studies the 4-chloro derivative, confirming its redox activity and ability to generate superoxide and oxidize metal centers, validating the oxid
  • General Stability of Anthranilic Acids

    • PubChem Compound Summary for this compound (CID 114947).
    • Relevance: Chemical structure verification and physical property d

Sources

Technical Support Center: Recrystallization of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2-Amino-4-chloro-3-hydroxybenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.

Introduction to the Challenges

This compound is a multifaceted molecule with physical and chemical properties that can complicate its purification by recrystallization. Its amphoteric nature, arising from the presence of both an acidic carboxylic acid group and a basic amino group, means its solubility is highly dependent on pH. Furthermore, the phenolic hydroxyl group and the amino group on the aromatic ring make the compound susceptible to oxidation, which can lead to discoloration of the product. Understanding these characteristics is key to overcoming purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on the polarity of the molecule, a good starting point is to screen polar protic solvents. Due to its ability to form hydrogen bonds, water is a potential recrystallization solvent, likely showing significantly higher solubility at elevated temperatures. For a related compound, 4-amino-3-hydroxybenzoic acid, recrystallization from hot water or dilute alcohol has been reported[1].

A systematic approach to solvent selection is recommended. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature[2].

Recommended Initial Solvent Screening:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl acetate

  • Acetonitrile

It is also worth exploring solvent mixtures. For instance, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. A documented recrystallization of the related 2-Chloro-3-hydroxy benzoic acid utilized a mixture of benzene and acetone[3]. Given the toxicity of benzene, a safer alternative like toluene could be paired with acetone.

Q2: My purified crystals are colored (yellow, brown, or pink). What is the cause and how can I fix it?

A2: The discoloration of this compound is often due to the oxidation of the aminophenol moiety. Aminophenols, particularly 2- and 4-aminophenols, are susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures[4]. This can be exacerbated by heat and the presence of impurities.

Troubleshooting Steps for Colored Crystals:

  • Use of Activated Charcoal: Add a small amount of activated charcoal (decolorizing carbon) to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product[2]. After a brief boiling period with the charcoal, perform a hot gravity filtration to remove it.

  • Minimize Exposure to Air and Light: During the recrystallization process, try to minimize the exposure of the hot solution to air and light to reduce oxidation.

  • Work Quickly: Prolonged heating can promote oxidation. Dissolve the compound in the hot solvent and proceed with the subsequent steps in a timely manner.

Q3: The compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there is a high concentration of impurities depressing the melting point[5].

Solutions for "Oiling Out":

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution above its melting point. Re-heat the mixture to redissolve the oil and add more hot solvent. Then, allow it to cool more slowly[5].

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Seed the Solution: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.

Q4: I am getting a very low yield. What are the common causes?

A4: Low recovery is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: This is the most common reason for low yield. The compound remains in the mother liquor even after cooling[5].

  • Premature crystallization: The compound crystallizes in the funnel during hot filtration.

  • Incomplete crystallization: Not allowing enough time for the crystals to form or not cooling the solution to a low enough temperature.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble.

Tips to Improve Yield:

  • Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Pre-heat the funnel and filter paper before hot filtration to prevent premature crystallization.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Troubleshooting Guide

This section provides a more detailed, step-by-step guide to address specific problems you may encounter.

Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause Explanation Solution
Inappropriate Solvent The compound has very low solubility in the chosen solvent even at elevated temperatures.Select a more polar solvent or a suitable solvent mixture. Refer to the solvent screening protocol.
Insufficient Solvent Not enough solvent has been added to dissolve the compound.Add more hot solvent in small increments until the compound fully dissolves.
Insoluble Impurities The undissolved material may be an insoluble impurity.If most of the compound has dissolved, perform a hot gravity filtration to remove the insoluble impurities.
Problem 2: No crystals form upon cooling.
Possible Cause Explanation Solution
Too Much Solvent Used The solution is not supersaturated upon cooling.Boil off some of the solvent to concentrate the solution and then allow it to cool again[5].
Supersaturation The solution is supersaturated, but crystal nucleation has not occurred.1. Scratch the inner surface of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. Cool the solution in an ice bath to further decrease solubility.
Cooling Too Rapidly Rapid cooling can sometimes inhibit crystal formation.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Problem 3: The crystals are very fine or appear as a powder.
Possible Cause Explanation Solution
Crystallization Occurred Too Quickly Rapid cooling or a highly supersaturated solution can lead to the formation of small crystals, which may trap impurities[5].1. Re-heat the solution to dissolve the solid. 2. Add a small amount of additional hot solvent to slightly decrease the saturation. 3. Allow the solution to cool more slowly.
Agitation During Cooling Disturbing the solution during the initial stages of crystal growth can lead to the formation of many small crystals.Allow the solution to cool undisturbed.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and fluted filter paper. Filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) decolorize Decolorize with Activated Charcoal (if necessary) dissolve->decolorize cool Slow Cooling hot_filtration->cool decolorize->hot_filtration isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_no_xtal_1 Concentrate Solution (Boil off solvent) no_crystals->sol_no_xtal_1 sol_no_xtal_2 Induce Nucleation (Scratch/Seed) no_crystals->sol_no_xtal_2 sol_oil_1 Add More Hot Solvent oiling_out->sol_oil_1 sol_oil_2 Cool More Slowly oiling_out->sol_oil_2 sol_oil_3 Change Solvent System oiling_out->sol_oil_3 sol_yield_1 Use Minimum Hot Solvent low_yield->sol_yield_1 sol_yield_2 Ensure Complete Cooling (Ice Bath) low_yield->sol_yield_2 sol_yield_3 Wash with Ice-Cold Solvent low_yield->sol_yield_3 sol_color_1 Use Activated Charcoal & Hot Filtration colored_crystals->sol_color_1 sol_color_2 Minimize Heat and Air Exposure colored_crystals->sol_color_2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Georganics. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved February 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-amino-4-chloro-3-methylbenzoic acid. Retrieved February 12, 2026, from [Link]

  • PrepChem. (2023). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved February 12, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved February 12, 2026, from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 12, 2026, from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved February 12, 2026, from [Link]

  • PrepChem. (2023). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-chloro-3-hydroxybenzoic Acid Reaction Mechanism Issues Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Current Status: Operational Ticket Focus: Reactivity Profiles, Side-Reaction Mitigation, and Solubility Optimization.

Welcome to the technical support hub for This compound . This scaffold is a deceptive building block: while it appears to be a standard anthranilic acid derivative, the vicinal trisubstitution pattern (2-Amino, 3-Hydroxy, 4-Chloro) creates a "crowded" electronic environment that defies standard reactivity rules.

This guide addresses the three most common failure modes reported by researchers: oxidative degradation , cyclization regioselectivity issues , and solubility-driven yield loss .

Module 1: The "Black Tar" Phenomenon (Oxidative Instability)

User Complaint: "My reaction mixture turned dark brown/black within minutes of adding the base, and the yield is <10%."

The Mechanism: Quinone Imine Formation

The 2-amino-3-hydroxy motif is structurally analogous to 3-hydroxyanthranilic acid (3-HAA) . This arrangement is highly susceptible to auto-oxidation, particularly in basic media or in the presence of transition metals (Cu, Fe).

  • Deprotonation: Under basic conditions (pH > 7), the 3-hydroxyl group deprotonates to the phenolate.

  • Radical Formation: The electron-rich ring undergoes one-electron oxidation (by dissolved

    
    ) to form a semiquinone imine radical.
    
  • Dimerization: These radicals rapidly couple (often at the 5-position or via N-N coupling) to form cinnabarinic acid-like chromophores (red/brown pigments) and insoluble oligomers (black tar).

Troubleshooting Protocol
VariableRecommendationWhy?
Atmosphere Strict Argon/Nitrogen Sparging Removing dissolved

is critical. A simple "blanket" is insufficient; you must sparge solvents for 15 mins before adding the substrate.
pH Control Keep pH < 8 The oxidation rate is exponential with pH. If a base is required, add it slowly or use a weaker base (e.g.,

instead of

).
Additives Ascorbic Acid (1-5 mol%) Acts as a sacrificial antioxidant to scavenge initial radical species.
Metal Scavenging EDTA wash Trace metals in solvents catalyze the radical formation. Use high-grade solvents.
Visualization: The Oxidative Cascade

OxidationPathway Start 2-Amino-4-chloro- 3-hydroxybenzoic acid Radical Semiquinone Imine Radical Start->Radical Deprotonation -e⁻ Base Base (pH > 8) Base->Radical Dimer Cinnabarinic Acid Analogs (Red/Brown) Radical->Dimer Radical Coupling O2 Dissolved O2 O2->Radical Oxidant Tar Insoluble Polymer (Black Tar) Dimer->Tar Polymerization

Figure 1: The auto-oxidation pathway triggered by basic conditions and oxygen, leading to irreversible tar formation.

Module 2: Cyclization Failures (Quinazoline Synthesis)

User Complaint: "I'm trying to make a quinazolinone using an acid chloride, but I'm getting a mixture of O-acylated and N-acylated products, or the ring won't close."

The Mechanism: Nucleophilic Competition & Sterics

The 2-amino group is the intended nucleophile, but two factors hinder it:

  • Steric Crowding: The 2-amino group is flanked by the 1-COOH and the 3-OH.

  • Competitive O-Acylation: The 3-OH group is also nucleophilic. While amines are generally better nucleophiles than phenols, the ortho-chloro group (at C4) increases the acidity of the phenol, making the phenolate (if formed) highly reactive.

Critical Insight: Direct thermal cyclization often fails because the intermediate O-acyl species is stable enough to isolate but does not rearrange to the N-acyl species easily due to the rigid trisubstituted ring.

Troubleshooting Protocol: The "One-Pot, Two-Stage" Method

Goal: Synthesize a 2-substituted-8-chloro-7-hydroxyquinazolin-4(3H)-one.

  • Step 1: N-Acylation (Kinetic Control)

    • Reagent: Use the acid chloride (1.1 equiv) in THF or DMAc (Dimethylacetamide).

    • Base: Do NOT use strong bases yet. Use Pyridine or 2,6-Lutidine .

    • Temp:

      
       to RT.
      
    • Why: Keeps the phenol protonated (OH), favoring attack by the neutral

      
      .
      
  • Step 2: Cyclodehydration (Thermodynamic Control)

    • Reagent: Add a dehydrating agent after Step 1 is complete (check LCMS).

    • Agents:HMDS (Hexamethyldisilazane) / Iodine or Ac_2O (Acetic Anhydride).

    • Temp: Heat to

      
      .
      
    • Why: Forces the closure of the ring from the intermediate amide.

Visualization: Regioselectivity Decision Tree

Cyclization Input Substrate + R-COCl ConditionA Strong Base (NaH/NaOH) Input->ConditionA ConditionB Weak Base (Pyridine) Low Temp Input->ConditionB PathO O-Acylation (Major) ConditionA->PathO Phenolate Attack PathN N-Acylation (Major) ConditionB->PathN Amine Attack DeadEnd Stuck Intermediate (Requires harsh hydrolysis) PathO->DeadEnd Cyclization Heat + Dehydrating Agent PathN->Cyclization Product Target Quinazolinone Cyclization->Product

Figure 2: Controlling regioselectivity. Strong bases favor unwanted O-acylation; weak bases favor the desired N-acylation precursor.

Module 3: Solubility & Handling (The Zwitterion Trap)

User Complaint: "The starting material won't dissolve in DCM, MeOH, or Toluene. I can't get the reaction to start."

The Mechanism: Lattice Energy

This compound exists as a zwitterion in the solid state (ammonium carboxylate salt). The crystal lattice is reinforced by strong intermolecular hydrogen bonds involving the 3-OH and the zwitterionic pair. This makes it insoluble in non-polar and most polar aprotic solvents.

Solvation Guide
Solvent SystemSolubility RatingApplication
DCM / Chloroform Insoluble Do not use for reactions.
Methanol / Ethanol Poor Only sparingly soluble; requires heating (risk of esterification).
DMSO / DMF / DMAc Good Best for coupling reactions.
Aqueous Base (NaOH) Excellent Good for Schotten-Baumann reactions (but risk of oxidation, see Module 1).
TFA (Trifluoroacetic acid) Moderate Good for protonating the amine to break zwitterion, but reactive.

Pro Tip: If you must use an organic solvent (like DCM) for a downstream step, first protect the carboxylic acid (as a methyl ester) or the amine (as a Boc-group). The protected derivatives are not zwitterionic and behave like standard organic molecules.

FAQ: Frequently Asked Questions

Q: Can I perform a Buchwald-Hartwig coupling on the 4-Cl position? A: Yes, but it is difficult. The 4-Cl is deactivated by the electron-rich 3-OH and 2-NH2 groups.

  • Solution: You must protect the amine and the phenol first (e.g., as an acetonide or bis-methyl ether). Use a highly active catalyst system like Pd_2(dba)_3 / XPhos or BrettPhos . The free acid/amine/phenol will poison the catalyst.

Q: Why does my diazotization (Sandmeyer reaction) fail? A: The 3-OH group adjacent to the diazonium salt (formed at position 2) can form a diazo-oxide (internal salt), which is extremely stable and does not react with standard nucleophiles (CuCl, CuCN).

  • Solution: Protect the 3-OH as a methyl ether before attempting diazotization.

Q: Is this compound light-sensitive? A: Yes. Like many electron-rich anilines, it degrades under UV light. Store in amber vials under argon at


.

References

  • Oxidative Mechanism of 3-Hydroxyanthranilic Acid Derivatives

    • Stone, T. W.; Stoy, N.; Darlington, L. G.[1] "An expanding range of targets for kynurenine metabolites of tryptophan." Trends in Pharmacological Sciences, 2013 , 34(2), 136-143.[1]

  • Zwitterionic Character & Solubility

    • Cruz-Cabeza, A. J., et al. "Can solvated intermediates inform us about nucleation pathways? The case of β-pABA." CrystEngComm, 2020 , 22, 5496-5504.

  • Cyclization of Anthranilic Acids (General Protocols)

    • Esgulian, M., et al. "Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives." Organic & Biomolecular Chemistry, 2017 , 15, 2254-2266.

  • Chemical Safety & Handling

    • PubChem Compound Summary for 4-Amino-3-hydroxybenzoic acid (Structural Analog). National Center for Biotechnology Information.

Sources

Preventing decomposition of 2-Amino-4-chloro-3-hydroxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid. As a Senior Application Scientist, I have compiled this comprehensive guide to assist you in navigating the complexities of this synthesis and, most importantly, to help you prevent the decomposition of this valuable compound. This resource is structured to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

I. Understanding the Molecule: Why Stability is a Challenge

This compound is a highly functionalized aromatic molecule. Its structure, containing an amino group, a hydroxyl group, a carboxylic acid, and a chlorine atom on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. However, this very functionality renders it susceptible to decomposition under various synthetic conditions. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, making it prone to oxidation. Furthermore, the presence of the carboxylic acid group introduces the possibility of decarboxylation at elevated temperatures.

This guide will provide you with the knowledge and tools to mitigate these inherent instabilities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black Oxidation of the aminophenol moiety. This is often accelerated by heat, exposure to air (oxygen), or the presence of metallic impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Add a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the reaction mixture.- Ensure all glassware is scrupulously clean to avoid metal catalysis.
Low yield of the desired product - Incomplete reaction.- Decomposition of the product during reaction or workup.- Decarboxylation due to excessive heat.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Maintain strict temperature control throughout the synthesis.- During workup, avoid prolonged exposure to strong acids or bases at high temperatures.- Consider using protecting groups for the amine and/or carboxylic acid functionalities.
Product is difficult to purify/contains multiple spots on TLC - Formation of side products due to competing reactions.- Presence of unreacted starting materials or intermediates.- Decomposition of the product during purification.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Employ a suitable purification technique such as recrystallization from an appropriate solvent system or column chromatography.- For recrystallization, consider solvents like ethanol/water or ethyl acetate/hexane mixtures.[1]
Product decarboxylates upon heating The inherent instability of the hydroxybenzoic acid moiety at elevated temperatures.- Avoid excessive heating during the final drying step. Dry the product under vacuum at a moderate temperature.- If subsequent reactions require high temperatures, consider converting the carboxylic acid to a more stable ester derivative.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely decomposition pathway for this compound during synthesis?

A1: The most probable decomposition pathways are oxidation and decarboxylation . The electron-rich aromatic ring is susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of colored quinone-imine or polymeric byproducts. Decarboxylation, the loss of CO2 from the carboxylic acid group, can occur at high temperatures, yielding 2-chloro-6-aminophenol.

Q2: At what pH is this compound most stable?

A2: Generally, aminobenzoic acids are most stable in a slightly acidic to neutral pH range. Strongly acidic or strongly basic conditions, especially when combined with heat, can promote hydrolysis of protecting groups (if used) or catalyze decomposition reactions. For workup and purification, it is advisable to maintain the pH as close to the isoelectric point of the molecule as possible to minimize solubility in the aqueous phase and facilitate precipitation.

Q3: Can I use protecting groups to improve the stability and yield of my synthesis?

A3: Absolutely. Protecting group strategies are highly recommended for complex molecules like this.

  • Amine Protection: The amino group can be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions and can be readily removed with a mild acid like trifluoroacetic acid (TFA).[2][3]

  • Carboxylic Acid Protection: The carboxylic acid can be protected as a methyl or ethyl ester. This prevents decarboxylation and can improve solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, which must be carefully controlled to avoid decomposition of the final product.[4]

Q4: What is the best method to monitor the progress of the synthesis?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method. It allows for the quantitative monitoring of the starting materials, intermediates, the final product, and any decomposition products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[5][6] Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring.

IV. Recommended Synthetic Protocol & Methodologies

Based on analogous syntheses of related compounds, a plausible and robust protocol for the synthesis of this compound is proposed below. This protocol incorporates measures to minimize decomposition.

A. Proposed Synthesis Route

Synthesis_Route start 4-Chloro-3-hydroxybenzoic acid nitration Nitration (HNO3/H2SO4, 0-5 °C) start->nitration Step 1 intermediate 4-Chloro-3-hydroxy-2-nitrobenzoic acid nitration->intermediate reduction Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction Step 2 product This compound reduction->product Decomposition_Pathways product This compound oxidation Oxidation (O2, Heat, Metal Ions) product->oxidation decarboxylation Decarboxylation (Heat) product->decarboxylation quinone_imine Quinone-imine Species (Colored Impurities) oxidation->quinone_imine decarboxylated_product 2-Chloro-6-aminophenol decarboxylation->decarboxylated_product

Caption: Major decomposition routes for this compound.

B. Troubleshooting Logic Flowchart

Troubleshooting_Flowchart decision decision start Synthesis Issue Observed low_yield Low Yield start->low_yield dark_color Dark Coloration start->dark_color impurity Multiple Spots on TLC start->impurity check_temp Check Temperature Control low_yield->check_temp check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_atmosphere Check for Inert Atmosphere dark_color->check_atmosphere impurity->check_reagents optimize_purification Optimize Purification impurity->optimize_purification solution1 Maintain Strict Temp. Control check_temp->solution1 solution2 Use Inert Gas (N2/Ar) check_atmosphere->solution2 solution3 Use High Purity Reagents check_reagents->solution3 solution4 Recrystallize or use Chromatography optimize_purification->solution4

Sources

Technical Support Center: Optimizing 2-Amino-4-chloro-3-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. This compound and its derivatives are valuable intermediates in the pharmaceutical industry, notably as precursors for inhibitors of 3-hydroxyanthranilate oxygenase (3-HAO), an enzyme implicated in neurodegenerative disorders.[1][2][3]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance reaction performance. We will explore common synthetic pathways, delve into the nuances of catalyst selection, and provide structured solutions to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches to this molecule. The choice largely depends on the availability of starting materials and the desired control over regioselectivity.

  • Route A: Nitration and Reduction. This common pathway starts with 4-chlorobenzoic acid or a related precursor.[4] The key steps involve:

    • Nitration: Introduction of a nitro group, which is later reduced to the amine.

    • Hydroxylation: Introduction of the hydroxyl group. The order of nitration and hydroxylation is critical for directing the regiochemistry.

    • Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation.[5]

  • Route B: Catalytic C-N Bond Formation (Amination). This modern approach utilizes a pre-functionalized substrate like 4-chloro-3-hydroxybenzoic acid and introduces the amino group via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6][7] This method offers high efficiency but requires careful optimization of the catalyst system.

Q2: Why is catalyst selection so critical, particularly for the C-N coupling route?

Catalyst selection is paramount because it directly governs the reaction's efficiency, selectivity, and robustness. The target molecule contains multiple functional groups (a carboxylic acid, a hydroxyl group, and a halogen) that can interact with or deactivate the catalyst.

  • For Catalytic Hydrogenation (Route A): The catalyst (e.g., Pd/C, PtO₂) must be active enough to reduce the nitro group without promoting unwanted side reactions like hydrodechlorination (loss of the chlorine atom).

  • For C-N Cross-Coupling (Route B): The palladium or copper catalyst system (metal precursor and ligand) must be carefully chosen to:

    • Promote Oxidative Addition: The catalyst must readily react with the aryl chloride, which is often the rate-limiting step.[8][9]

    • Facilitate Reductive Elimination: The final step to form the C-N bond must be efficient to ensure high turnover.[10][11]

    • Minimize Side Reactions: An improper catalyst/ligand combination can lead to hydrodechlorination or dimerization of the starting material.[12]

The ligand, in particular, modulates the catalyst's electronic properties and steric environment, which is crucial for navigating the complex reaction landscape of this multifunctional molecule.[13]

Q3: What are the main classes of catalysts used for the amination of aryl chlorides?

The two dominant classes of catalysts for this transformation are based on palladium and copper.

  • Palladium-based Catalysts (Buchwald-Hartwig Amination): This is the most widely used method for aryl amination.[13][14] It typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Electron-rich and sterically bulky phosphine ligands are often required to achieve good yields with less reactive aryl chlorides.[8][15]

  • Copper-based Catalysts (Ullmann Condensation): This is a classical method that has seen a resurgence with the development of new ligands.[16] Copper-catalyzed systems can be more cost-effective but often require higher reaction temperatures. However, recent advancements with specific diamine ligands have enabled these reactions to proceed under milder conditions.[11][17][18]

The choice between palladium and copper depends on substrate compatibility, functional group tolerance, desired reaction conditions, and cost considerations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the catalytic amination route.

Problem 1: Low or No Product Yield

Possible Cause 1A: Inefficient Catalyst Activation or Decomposition The active LPd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[9]

  • Solution:

    • Switch to a Precatalyst: Use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to generate the active LPd(0) catalyst cleanly and rapidly upon exposure to a base.[15]

    • Pre-activation: If using a traditional source like Pd₂(dba)₃, consider a pre-activation step. Stir the palladium source, ligand, and base in the solvent for 15-30 minutes before adding the aryl chloride and amine. This can help form the active catalytic species.[19]

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[12]

Possible Cause 1B: Inappropriate Ligand Choice The ligand is critical for stabilizing the catalyst and facilitating the reaction. An incorrect choice can lead to a stalled catalytic cycle.[15]

  • Solution:

    • Consult Ligand Guides: The choice of ligand is highly dependent on the substrates. For aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally preferred.

    • Systematic Screening: If the initial choice is ineffective, perform a screen of ligands from different classes. A small-scale parallel screen can efficiently identify a more suitable candidate.

Possible Cause 1C: Incorrect Base Selection The base deprotonates the amine, but an incompatible choice can hinder the reaction or cause substrate degradation.[15]

  • Solution:

    • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[15] However, given the acidic protons on the hydroxyl and carboxylic acid groups of the substrate, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent unwanted side reactions or salt formation that could inhibit the reaction.[6][12]

    • Physical Properties: Ensure the base is finely powdered to maximize surface area.[12] Clumping can lead to poor reproducibility.

Problem 2: Formation of Key Side Products

Side Product 2A: Hydrodechlorination (Loss of Chlorine) The aryl chloride is reduced to the corresponding dechlorinated benzoic acid derivative.

  • Causality: This occurs when the palladium hydride intermediate, which can form from β-hydride elimination or reaction with trace water/base, reductively eliminates to cleave the C-Cl bond instead of proceeding through the desired amination pathway.

  • Solution:

    • Ligand Modification: Use a more sterically hindered ligand. The bulk can disfavor the formation of palladium hydride species and accelerate the desired C-N bond-forming reductive elimination.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes suppress this side reaction, although it may also slow the desired reaction rate.

    • Use Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize sources of hydrogen.

Side Product 2B: Dimerization/Homocoupling of Starting Material Formation of a biaryl compound from the starting aryl chloride.

  • Causality: This typically results from the presence of oxygen, which can promote the oxidative homocoupling of organopalladium intermediates.[12]

  • Solution:

    • Rigorous Degassing: Employ robust degassing techniques for your solvent, such as freeze-pump-thaw cycles or sparging with argon for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Visualized Workflow and Decision Making

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical decision-making process when troubleshooting a low-yielding amination reaction.

G Start Low Yield Observed Check_Catalyst Was a modern precatalyst used? Start->Check_Catalyst Check_Atmosphere Was the reaction run under strictly inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Use_Precatalyst Action: Switch to a G3/G4 precatalyst or add a pre-activation step. Check_Catalyst->Use_Precatalyst No Check_Base Is the base appropriate for the substrate? Check_Atmosphere->Check_Base Yes Improve_Inertness Action: Improve degassing and ensure positive Ar/N2 pressure. Check_Atmosphere->Improve_Inertness No Screen_Bases Action: Screen weaker bases (e.g., Cs2CO3, K3PO4) to avoid side reactions. Check_Base->Screen_Bases No Screen_Ligands Action: Screen a panel of bulky, electron-rich phosphine ligands. Check_Base->Screen_Ligands Yes Use_Precatalyst->Check_Atmosphere Improve_Inertness->Check_Base Screen_Bases->Screen_Ligands Success Problem Resolved Screen_Ligands->Success

Caption: Decision tree for troubleshooting low yield in catalytic amination.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of 4-chloro-3-hydroxybenzoic acid. Note: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol% relative to Pd), and the base (e.g., 2.0 equivalents).

  • Reagent Addition: Add the 4-chloro-3-hydroxybenzoic acid (1.0 equivalent).

  • Seal and Purge: Seal the vial with a septum cap and purge with argon for 5-10 minutes.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).[15] Add the amine source (e.g., aqueous ammonia, 1.5-2.0 equivalents) via syringe.[10][15]

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).[15]

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and quench with a saturated aqueous solution of NH₄Cl.[15] Proceed with standard aqueous extraction, drying, and purification (e.g., crystallization or column chromatography).

Catalyst System Comparison

The choice of catalyst significantly impacts reaction outcomes. The table below summarizes typical starting conditions and considerations for palladium and copper-based systems for aryl chloride amination.

ParameterPalladium System (Buchwald-Hartwig)Copper System (Ullmann-type)Rationale & Causality
Metal Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle PrecatalystsCuI, CuTCPrecatalysts offer faster, cleaner activation.[9] CuI is a cost-effective and common Cu(I) source.
Typical Ligand Biaryl Phosphines (e.g., RuPhos, BrettPhos)Diamines, DiethylsalicylamideBulky phosphines accelerate the slow steps in the Pd cycle with aryl chlorides.[15] N,N-ligands stabilize the Cu center.[17]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃Strong bases are common for Pd, but weaker bases are needed for sensitive substrates.[6][12] Copper systems typically use weaker bases.[20]
Solvent Toluene, Dioxane, THFDMSO, DMFAprotic solvents are standard. DMSO can often help solubilize substrates and accelerate Cu-catalyzed reactions.[20]
Temperature 80 - 120 °C90 - 130 °CAryl chlorides are less reactive and generally require elevated temperatures for oxidative addition.[8][20]

Catalytic Cycle Overview

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the critical role of the catalyst.

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + H-NR2 - Base-H+Cl- Amido Amido Complex AmineCoord->Amido - Ligand Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido->Product

Caption: Simplified catalytic cycle for Buchred-Hartwig amination.

This guide provides a foundational framework for optimizing the synthesis of this compound. Successful synthesis relies on a logical, problem-solving approach grounded in a solid understanding of reaction mechanisms and catalyst behavior.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. Available at: [Link]

  • EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. (2021). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health. Available at: [Link]

  • US2546545A - Process for the separation of isomeric chlorobenzoic acids. Google Patents.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. Available at: [Link]

  • The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. National Institutes of Health. Available at: [Link]

  • 3-hydroxyanthranilic acid - a new metabolite for healthy lifespan extension. (2021). ResearchGate. Available at: [Link]

  • meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution. (2025). Chinese Chemical Society. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. (2024). ChemistryViews. Available at: [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2026). American Chemical Society. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Available at: [Link]

  • Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design. National Institutes of Health. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Available at: [Link]

  • 4-Chlorobenzoic Acid. PubChem. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]

  • US6933409B1 - Amination of aromatic hydrocarbons and heterocyclic analogs thereof. Google Patents.
  • US3681446A - Process for the production of para-chloro-benzoic acid. Google Patents.
  • Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of solvents in this synthetic process, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-tested insights to help you optimize your reaction outcomes.

I. Understanding the Synthesis and the Role of the Solvent

The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution (SNAr) or other multi-step pathways where solvent choice is paramount. The solvent does more than just dissolve reactants; it influences reaction rates, regioselectivity, and the stability of intermediates and transition states.[1][2][3]

Core Principles of Solvent Selection:
  • Solubility: All starting materials must be adequately soluble at the reaction temperature to ensure a homogeneous reaction mixture.

  • Reaction Mechanism: The solvent's polarity and its ability to stabilize charged intermediates are crucial, especially in SNAr reactions which proceed through a negatively charged Meisenheimer complex.[4]

  • Temperature Control: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure, which is a key parameter for reaction kinetics.

  • Work-up and Purification: The solvent should be easily removable and should not interfere with product isolation and purification.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound and the impact of solvent selection.

Q1: What are the typical starting materials for the synthesis of this compound?

A common synthetic route involves the modification of a substituted benzene ring. For instance, a plausible pathway could start from 4-chloro-3-hydroxybenzoic acid, which is then nitrated and subsequently reduced. Another approach could involve the chlorination and hydroxylation of an aminobenzoic acid derivative. The precise starting materials will dictate the optimal solvent system. For example, the synthesis of a related compound, 3-amino-4-hydroxybenzoic acid, starts from 4-hydroxy-3-nitrobenzoic acid.[5][6]

Q2: How does solvent polarity affect the reaction?

In SNAr reactions, polar aprotic solvents like DMSO, DMF, and NMP are often preferred.[3] These solvents can effectively solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1][2]

Q3: Can the solvent influence the formation of by-products?

Absolutely. The choice of solvent can affect the relative rates of competing reactions. For example, in a reaction with multiple nucleophilic sites, a solvent that selectively solvates one site over another can enhance the desired regioselectivity. Additionally, solvents with lower boiling points can help to minimize thermal degradation of reactants or products.

Q4: What are the safety considerations when choosing a solvent?

Always consult the Safety Data Sheet (SDS) for any solvent you plan to use. Key considerations include:

  • Flammability: Many organic solvents are flammable. Ensure proper grounding and avoid ignition sources.

  • Toxicity: Some solvents are toxic upon inhalation, ingestion, or skin contact. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Reactivity: Be aware of any potential incompatibilities between the solvent and the reagents used in your reaction.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on solvent-related problems.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in organic synthesis.[7][8] Before blaming the solvent, it's essential to systematically rule out other potential causes.

Troubleshooting Workflow: Low Yield

LowYieldWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Temperature & Time check_reagents->check_conditions Reagents OK check_solvent Evaluate Solvent Choice check_conditions->check_solvent Conditions OK solvent_purity Is the solvent anhydrous and pure? check_solvent->solvent_purity solvent_polarity Is the solvent polarity appropriate for the mechanism? solvent_purity->solvent_polarity Yes optimize_solvent Optimize Solvent System solvent_purity->optimize_solvent No solvent_solubility Are all reactants soluble? solvent_polarity->solvent_solubility Yes solvent_polarity->optimize_solvent No solvent_solubility->optimize_solvent No, or could be improved end Improved Yield optimize_solvent->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
  • Verify Starting Materials: Impure or degraded starting materials are a common cause of low yields.[8] Confirm the purity of your reactants using techniques like NMR or melting point analysis.

  • Check Reaction Conditions: Ensure that the reaction is being conducted at the optimal temperature and for the appropriate duration.[7][8] Inconsistent heating can lead to incomplete reactions or the formation of by-products.[9]

  • Evaluate the Solvent:

    • Purity: The presence of water or other impurities in the solvent can be detrimental, especially for reactions involving water-sensitive reagents.[8] Consider using freshly distilled or anhydrous solvents.

    • Polarity and Protic vs. Aprotic Nature: As discussed in the FAQs, the polarity of the solvent is critical. If you are using a protic solvent for an SNAr reaction, consider switching to a polar aprotic solvent.

    • Solubility Issues: If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely slow and incomplete. You may need to switch to a solvent with better solubilizing power or increase the reaction temperature.

Issue 2: Product Purity Issues

The presence of impurities in your final product can complicate downstream applications. The reaction solvent can play a role in the formation of these impurities.

Data Table: Solvent Properties and Their Potential Impact
SolventDielectric Constant (20°C)Boiling Point (°C)TypePotential Impact on Synthesis
Dimethylformamide (DMF)36.7153Polar AproticGood for SNAr, but high boiling point can make it difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticExcellent for SNAr, but very high boiling point and can be difficult to remove completely.
Acetonitrile37.582Polar AproticLower boiling point than DMF and DMSO, making it easier to remove.
Ethanol24.678Polar ProticCan slow down SNAr reactions by solvating the nucleophile.[1]
Water80.1100Polar ProticGenerally not ideal for SNAr with anionic nucleophiles due to strong solvation of the nucleophile.
Troubleshooting Steps for Impure Product:
  • Analyze the Impurities: Use techniques like LC-MS or NMR to identify the structure of the major impurities. This can provide clues about the side reactions that are occurring.

  • Consider Solvent-Mediated Side Reactions: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.

  • Optimize the Work-up Procedure: The choice of extraction solvent is crucial for effectively separating your product from unreacted starting materials and by-products.[10] Ensure that the pH of the aqueous layer is optimized for the extraction of your acidic product.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical for obtaining a pure product.[11][12] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A solvent pair system might be necessary. For substituted benzoic acids, recrystallization from ethanol or water may be effective.[11][13]

IV. Experimental Protocols

General Protocol for the Synthesis of a Substituted Aminobenzoic Acid

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the starting material (e.g., a nitro-substituted precursor) in the chosen anhydrous solvent.

  • Reagent Addition: Add the reagent (e.g., a reducing agent) portion-wise or via a dropping funnel at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a buffer). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[7]

  • Purification: Purify the crude product by recrystallization, column chromatography, or other suitable methods.[14][15][16]

Workflow for Synthesis and Purification

SynthesisWorkflow start Starting Materials in Chosen Solvent reaction Reaction Under Optimized Conditions start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench and Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Pure this compound purification->product

Caption: General workflow for synthesis and purification.

V. References

  • Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link]

  • (PDF) 2-Amino-4-chlorobenzoic acid. ResearchGate. Available at: [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Available at: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. Available at:

  • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 B1. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]

  • Purification of benzoic acid and its derivatives. Google Patents. Available at:

  • Synthesis - General tips for improving yield? : r/chemistry. Reddit. Available at: [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office - EP 3148661 B1 - EPO. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • Process for the purification of benzoic acid. Google Patents. Available at:

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available at: [Link]

  • The Extraction of Benzoic Acid from a Mixture. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Common ways to lose product and reduce yield?. r/chemistry - Reddit. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-4-chloro-3-hydroxybenzoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the nuanced structural variations of aromatic compounds can lead to profound differences in their chemical behavior and biological efficacy. This guide provides a detailed comparative analysis of 2-Amino-4-chloro-3-hydroxybenzoic acid and its structural analogs. We will delve into their physicochemical properties, explore their synthesis, and present a framework for evaluating their biological activities, supported by detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships that govern the utility of these versatile molecules.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with a unique arrangement of functional groups that imparts specific chemical and physical properties.[1] Its structure, featuring an amino group, a chlorine atom, and a hydroxyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior and for designing novel compounds with tailored functionalities.

This guide will focus on a comparative analysis of this compound with its key structural analogs. The selected analogs for this comparison are:

  • Analog 1: 2-Amino-4-hydroxybenzoic acid: This analog lacks the chlorine atom, allowing for an assessment of the impact of halogenation on the molecule's properties.

  • Analog 2: 4-Amino-3-hydroxybenzoic acid: This isomer shifts the positions of the amino and hydroxyl groups, providing insight into the influence of substituent placement.

  • Analog 3: 2-Amino-4-chlorobenzoic acid: This analog is devoid of the hydroxyl group, enabling an evaluation of the hydroxyl group's contribution to the overall characteristics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its reactivity in chemical synthesis. The table below summarizes key computed and experimental physicochemical properties of this compound and its selected analogs.

PropertyThis compound2-Amino-4-hydroxybenzoic acid[2][3]4-Amino-3-hydroxybenzoic acid[4]2-Amino-4-chlorobenzoic acid[5]
Molecular Formula C₇H₆ClNO₃[1]C₇H₇NO₃[2][3]C₇H₇NO₃[4]C₇H₆ClNO₂[5]
Molecular Weight 187.58 g/mol [1]153.14 g/mol [2][3]153.14 g/mol [4]171.58 g/mol [5]
Melting Point (°C) Not availableNot availableNot available119[5]
Calculated logP Not available1.7[3]Not availableNot available
pKa Not availableNot availableNot availableNot available
Hydrogen Bond Donors 33[3]32
Hydrogen Bond Acceptors 44[3]43

Analysis of Physicochemical Properties:

The presence of the chlorine atom in this compound and 2-Amino-4-chlorobenzoic acid significantly increases their molecular weight compared to the non-chlorinated analogs. The hydroxyl group in this compound and its hydroxylated analogs contributes to an additional hydrogen bond donor and acceptor site compared to 2-Amino-4-chlorobenzoic acid. This is expected to influence their solubility in polar solvents and their ability to interact with biological targets.

The lipophilicity, often estimated by the partition coefficient (logP), is a critical parameter for drug absorption. While experimental data is limited, the calculated logP of 1.7 for 2-Amino-4-hydroxybenzoic acid suggests moderate lipophilicity.[3] The addition of a chlorine atom in this compound would likely increase its lipophilicity. The acidity (pKa) of the carboxylic acid and the basicity of the amino group are also key determinants of the ionization state of these molecules at physiological pH, which in turn affects their solubility, permeability, and target binding.

Synthesis Strategies

The synthesis of these substituted benzoic acids typically involves multi-step processes. Below is a generalized workflow for the synthesis of such compounds, with specific examples for related molecules found in the literature.

General Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene or Aniline) Step1 Functional Group Interconversion (e.g., Oxidation, Nitration) Start->Step1 Step2 Introduction of Substituents (e.g., Halogenation, Hydroxylation) Step1->Step2 Step3 Reduction of Nitro Group (if applicable) Step2->Step3 Final Final Product (Substituted Aminobenzoic Acid) Step3->Final

Caption: A generalized workflow for the synthesis of substituted aminobenzoic acids.

Example Synthesis Protocol: 4-Amino-3-hydroxybenzoic acid

A reported method for the synthesis of 4-Amino-3-hydroxybenzoic acid involves the microbial production from glucose in Corynebacterium glutamicum.[4] This biosynthetic approach offers a more sustainable alternative to traditional chemical synthesis.

Comparative Biological Activity

Substituted benzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[6][7] The nature and position of the substituents on the benzene ring play a crucial role in determining the potency and selectivity of these activities.

Antimicrobial Activity

Halogenated and hydroxylated phenolic compounds have been recognized for their antimicrobial properties.[8][9][10] The presence of a chlorine atom and a hydroxyl group in this compound suggests its potential as an antimicrobial agent. The mechanism of action of such compounds often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of the compounds against bacterial strains.

Materials:

  • Test compounds (this compound and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

The cytotoxic potential of these compounds against cancer cell lines is another important area of investigation. The presence of functional groups that can interact with biological macromolecules makes them candidates for anticancer drug development.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of this compound and its analogs allows for the deduction of preliminary structure-activity relationships.

SAR_Insights cluster_0 This compound cluster_1 Biological Activity Compound Core Structure Cl Chlorine at C4 (Increases lipophilicity, a potential factor in membrane permeability) Compound->Cl OH Hydroxyl at C3 (Hydrogen bonding potential, influences solubility and target interaction) Compound->OH NH2 Amino at C2 (Basicity, hydrogen bonding, potential for salt formation) Compound->NH2 COOH Carboxylic Acid at C1 (Acidity, hydrogen bonding, metal chelation) Compound->COOH Activity Antimicrobial / Cytotoxic Effects Cl->Activity OH->Activity NH2->Activity COOH->Activity

Caption: Key structural features of this compound influencing its biological activity.

  • Role of the Chlorine Atom: The presence of the chlorine atom is expected to enhance the lipophilicity of the molecule, which may lead to improved cell membrane penetration and potentially increased antimicrobial and cytotoxic activity.

  • Impact of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which is crucial for interactions with the active sites of enzymes and receptors. Its position relative to the other functional groups will dictate the specific binding modes.

  • Influence of Substituent Position: The isomeric analogs highlight the importance of the spatial arrangement of the functional groups. Changes in the positions of the amino and hydroxyl groups can significantly alter the molecule's electronic properties and three-dimensional shape, leading to different biological activities.

Conclusion and Future Directions

This comparative guide has provided a foundational understanding of this compound and its structural analogs. The analysis of their physicochemical properties, coupled with established protocols for evaluating their biological activities, offers a roadmap for future research in this area.

Further experimental investigation is warranted to fully elucidate the structure-activity relationships of these compounds. Key future directions include:

  • Comprehensive Physicochemical Profiling: Experimental determination of pKa, logP, and solubility for the parent compound and its analogs.

  • Broad-Spectrum Biological Screening: Evaluation of antimicrobial activity against a wider range of pathogens and cytotoxicity against a panel of cancer cell lines.

  • Mechanistic Studies: Elucidation of the molecular mechanisms underlying the observed biological activities.

  • Synthesis of Novel Analogs: Design and synthesis of new derivatives with optimized properties based on the SAR insights gained.

By systematically exploring the chemical and biological landscape of these substituted benzoic acids, researchers can unlock their full potential in the development of novel therapeutics and functional materials.

References

  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37.
  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • Physics Forums. (2017). Comparing acidity of 2 substituted benzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Salavagione, H. J., et al. (2005). Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. Journal of Polymer Science Part A: Polymer Chemistry, 43(23), 5587-5596.
  • Royal Society of Chemistry. (2014).
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Zengin, N., Yüzbaşıoğlu, D., Ünal, F., & Aksoy, H. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology, 49(12), 3145-3149.
  • Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection, 44(8), 623-632.
  • Manallack, D. T. (2008). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 2, 31-46.
  • ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][6][11] Azoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
  • EXCLI Journal. (2021). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • ResearchGate. (1983). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

  • Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, biotechnology, and biochemistry, 62(11), 2273-2276.
  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2019). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Retrieved from [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • International Journal of Plant & Soil Science. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. Retrieved from [Link]

  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • UCL Discovery. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]

  • ResearchGate. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved from [Link]

  • ResearchGate. (1983). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Retrieved from [Link]

  • PubMed. (2017). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]

Sources

Validation of 2-Amino-4-chloro-3-hydroxybenzoic acid's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Amino-4-chloro-3-hydroxybenzoic Acid (4-Cl-3-HAA)

Common Name: 4-Chloro-3-hydroxyanthranilic Acid (4-Cl-3-HAA) Primary Target: 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO/HAAO) Therapeutic Class: Kynurenine Pathway Modulator / Neuroprotective Agent

Executive Summary & Biological Significance

This compound (commonly referred to as 4-Cl-3-HAA ) is the gold-standard chemical probe for inhibiting 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

In the kynurenine pathway of tryptophan metabolism, 3-HAO is the gatekeeper enzyme responsible for converting 3-hydroxyanthranilic acid (3-HAA) into the unstable intermediate ACMS, which spontaneously cyclizes into Quinolinic Acid (QUIN) .[1] QUIN is a potent endogenous NMDA receptor agonist and neurotoxin implicated in Alzheimer’s, Huntington’s, and HIV-associated neurocognitive disorders.

Why this compound matters: Unlike upstream kynurenine pathway inhibitors, 4-Cl-3-HAA specifically targets the branch point responsible for excitotoxin production without disrupting the formation of kynurenic acid (a neuroprotective NMDA antagonist).

Mechanism of Action (MOA)

4-Cl-3-HAA functions as a potent, competitive reversible inhibitor of 3-HAO.[2] It mimics the substrate (3-HAA) but contains a chlorine atom at the C4 position. This halogen substitution prevents the oxidative ring-opening catalyzed by the non-heme iron center of the enzyme.

Pathway Visualization

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase ACMS ACMS (Unstable Intermediate) HAA->ACMS Ring Cleavage HAO Enzyme: 3-HAO HAA->HAO Substrate QUIN Quinolinic Acid (Neurotoxin) ACMS->QUIN Spontaneous Cyclization NAD NAD+ QUIN->NAD QPRT INHIB 4-Cl-3-HAA (Inhibitor) INHIB->HAO Competitive Inhibition (Ki ~6 nM) HAO->ACMS Catalysis

Figure 1: The Kynurenine Pathway highlighting the specific blockade of 3-HAO by 4-Cl-3-HAA, preventing the formation of the neurotoxin Quinolinic Acid.

Comparative Performance Analysis

The following table compares 4-Cl-3-HAA against its structural analogs and the endogenous substrate. The 4-chloro derivative is often preferred over the bromo- derivative due to better chemical stability and solubility profiles, despite similar potency.

CompoundRoleKi (Inhibition Constant)Selectivity ProfileExperimental Notes
4-Cl-3-HAA Primary Inhibitor ~6 nM High Standard tool compound. Reversible, competitive.
4-Br-3-HAAAnalog Inhibitor~4 nMHighSlightly more potent, but higher molecular weight/steric bulk.
4-F-3-HAAAnalog Inhibitor~190 nMModerateSignificantly less potent; useful as a negative control in dose-response.
3-HAAEndogenous SubstrateKm ~1.5 µMN/ARapidly converted to ACMS; unstable in solution without antioxidants.
NCR-631Synthetic InhibitorVariableHighAlternative structural class; used when halogenated anthranilates are unsuitable.

Key Insight: The drastic drop in potency from Chloro (6 nM) to Fluoro (190 nM) highlights the critical role of the halogen's electronic and steric properties in coordinating with the active site iron.

Validation Protocols

To validate the activity of this compound, you cannot simply measure the "disappearance" of the inhibitor. You must measure the inhibition of product formation (ACMS) using a spectrophotometric assay.

Protocol A: Spectrophotometric 3-HAO Inhibition Assay

Objective: Determine the IC50/Ki of 4-Cl-3-HAA by monitoring the formation of ACMS.

Principle: The product, 2-amino-3-carboxymuconic-6-semialdehyde (ACMS), has a strong absorbance at 360 nm (ε = 47,500 M⁻¹cm⁻¹). 3-HAA (substrate) and 4-Cl-3-HAA (inhibitor) do not absorb significantly at this wavelength.

Workflow Diagram:

AssayWorkflow Step1 Prepare Enzyme Source (Rat Liver Homogenate or Recombinant 3-HAO) Step2 Pre-Incubation (5 min @ 37°C) Buffer: 50mM MES (pH 6.5) Add: Fe(NH4)2(SO4)2 (Cofactor) Add: 4-Cl-3-HAA (Var. Conc.) Step1->Step2 Step3 Initiate Reaction Add Substrate: 3-HAA (Final 50 µM) Step2->Step3 Step4 Kinetic Readout Measure Absorbance @ 360 nm (0 to 60 seconds) Step3->Step4 Step5 Data Analysis Calculate Initial Velocity (V0) Plot V0 vs. [Inhibitor] Step4->Step5

Figure 2: Kinetic assay workflow for validating 3-HAO inhibition.

Detailed Steps:

  • Buffer Prep: 50 mM MES buffer, pH 6.5. Note: 3-HAO is pH sensitive; pH 6.5 is optimal for stability.

  • Activator: Freshly prepared Ferrous Ammonium Sulfate (Fe²⁺) is required. Add to a final concentration of 50 µM.

  • Inhibitor: Dissolve 4-Cl-3-HAA in dilute NaOH or DMSO (keep DMSO <1%). Prepare serial dilutions.

  • Reaction:

    • Blank: Buffer + Enzyme + Inhibitor (No Substrate).

    • Control: Buffer + Enzyme + Substrate (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor + Substrate.

  • Measurement: Monitor

    
     immediately. The reaction is linear for only 1-2 minutes due to product instability.
    

Self-Validating Systems (Troubleshooting & Integrity)

When using 4-Cl-3-HAA, biological data can be easily misinterpreted due to the instability of the reagents. Use these checks to ensure data integrity:

  • The "Yellow" Check (Product Validation): The enzymatic product ACMS is bright yellow.

    • Control: Reaction mixture should turn yellow within seconds.

    • Valid Inhibition: Reaction mixture with 4-Cl-3-HAA should remain clear/colorless.

    • False Positive: If the mixture is yellow but Abs360 is low, your detector is saturated or the product has already degraded to QUIN (which is colorless).

  • Substrate Auto-oxidation: 3-HAA is prone to auto-oxidation, turning brown/pink.

    • Validation: Always prepare 3-HAA fresh in degassed buffer containing ascorbic acid (if compatible with your specific assay setup) or use immediately. Brown substrate yields unreliable Ki values.

  • Reversibility Check: Since 4-Cl-3-HAA is a competitive reversible inhibitor, activity should be recoverable by dialysis or large dilution of the enzyme-inhibitor complex. If activity does not recover, suspect covalent modification or protein denaturation (non-specific toxicity).

References

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980). Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: a potent inhibitor of 3-hydroxyanthranilic acid oxidase.[3] Archives of Biochemistry and Biophysics. Link

  • Walsh, J. L., et al. (1991). 4-Halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxyanthranilic acid oxygenase in vitro.[2] Biochemical Pharmacology. Link

  • Colabroy, K. L., et al. (2005).[4][5] Structural studies on 3-hydroxyanthranilate-3,4-dioxygenase: the catalytic mechanism of a complex oxidation involved in NAD biosynthesis.[1][6] Biochemistry. Link

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience. Link

Sources

A Senior Application Scientist's Guide: 2-Amino-4-chloro-3-hydroxybenzoic acid vs. 2-Aminobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To our colleagues in research and development, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic route. This guide provides an in-depth comparison of two structurally related aminobenzoic acids: the ubiquitous 2-aminobenzoic acid (anthranilic acid) and the more specialized 2-Amino-4-chloro-3-hydroxybenzoic acid. We will explore how the substituent pattern of the latter molecule creates unique synthetic opportunities, particularly in the development of complex pharmaceutical intermediates.

Section 1: Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of a molecule's physical properties is paramount for predicting its behavior in a reaction. While both compounds share the aminobenzoic acid core, the addition of chloro and hydroxy groups significantly alters the physicochemical landscape of this compound.

PropertyThis compound2-Aminobenzoic acid (Anthranilic acid)
Molecular Formula C₇H₆ClNO₃[1]C₇H₇NO₂[2]
Molecular Weight 187.58 g/mol [1]137.14 g/mol [2]
CAS Number 23219-33-2[1]118-92-3
Appearance White to pale-yellow or tan crystalline powderWhite solid when pure, commercial samples may be yellow
Melting Point Not available146 to 148 °C
Boiling Point 363.8 °C at 760 mmHg[1]200 °C (decomposes)
Density 1.636 g/cm³[1]1.412 g/cm³

The higher molecular weight, boiling point, and density of the substituted compound are direct consequences of the heavier chlorine atom and the potential for increased intermolecular hydrogen bonding due to the hydroxyl group. These differences can influence solvent selection and purification strategies.

Section 2: The Synthetic Chemist's Perspective: Reactivity and Strategic Application

The true divergence between these two molecules lies in their reactivity and how a synthetic chemist leverages their unique functionalities.

The Workhorse: 2-Aminobenzoic Acid (Anthranilic Acid)

2-Aminobenzoic acid, commonly known as anthranilic acid, is a cornerstone of organic synthesis. Its bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid, makes it an ideal precursor for a vast array of heterocyclic compounds.

  • Causality of Reactivity: The ortho-disposition of the amine and carboxylic acid groups is key to its utility. This arrangement facilitates intramolecular cyclization reactions, forming stable five- or six-membered rings. It is a widely used precursor for synthesizing quinazolinones, a class of compounds with significant therapeutic interest.[3]

  • Synthetic Applications: It serves as a starting material for dyes, perfumes, and a multitude of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antivirals.[4][5] The synthesis of quinazolin-4(3H)-one and its derivatives is a classic application.[1][6]

The Specialist: this compound

This molecule is not a general-purpose building block but rather a specialized intermediate. Its value lies in the strategic placement of the chloro and hydroxy substituents, which are often desired functionalities in the final target molecule.

  • Causality of Reactivity:

    • Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the nearby amino group. This can be advantageous in preventing unwanted side reactions.

    • Hydroxy Group: The phenolic hydroxyl group is a versatile handle for further functionalization, such as etherification or esterification. It also acts as an ortho-, para-director in electrophilic aromatic substitution, influencing the regioselectivity of subsequent reactions.

  • Synthetic Applications: This compound is primarily employed when the target molecule, often a complex pharmaceutical, requires the specific 2-amino-4-chloro-3-hydroxy substitution pattern. Starting with this pre-functionalized ring eliminates the need for potentially low-yielding or non-regioselective halogenation and hydroxylation steps later in the synthesis. It is a key intermediate for certain classes of pigments and specialized pharmaceuticals.[7]

Causality of Choice: Why Select a Substituted Precursor?

The decision to use this compound over its simpler counterpart is a strategic one, rooted in the principles of convergent synthesis. By incorporating key functionalities at the beginning of a synthetic sequence, chemists can significantly reduce the number of steps, avoid protecting group chemistry, and improve overall yield. Attempting to introduce a chloro and a hydroxy group onto an anthranilic acid derivative at a later stage would likely result in a mixture of isomers, creating a significant purification challenge.

Section 3: Field-Proven Protocols and Data

To illustrate the practical application of these molecules, we present two representative experimental protocols. The choice of reaction—the synthesis of a quinazolinone core—is deliberate, as it is a common transformation for this class of compounds and effectively highlights the differences in their application.

Experiment 1: Synthesis of 2-Methyl-4(3H)-quinazolinone from 2-Aminobenzoic Acid

This protocol demonstrates a classic cyclization reaction to form a fundamental heterocyclic core.

Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Aminobenzoic Acid C N-Acetylanthranilic Acid A->C Reflux B Acetic Anhydride B->C D N-Acetylanthranilic Acid F 2-Methyl-4(3H)-quinazolinone D->F Heat E Ammonia E->F

Caption: Synthesis of 2-Methyl-4(3H)-quinazolinone.

Experimental Protocol:

  • Step 1: N-Acetylation: In a round-bottom flask, 13.7 g (0.1 mol) of 2-aminobenzoic acid is suspended in 30 mL of acetic anhydride. The mixture is heated under reflux for 1 hour.

    • Causality: Acetic anhydride serves as both the acetylating agent and the solvent. Refluxing provides the necessary activation energy for the acylation of the amino group to form N-acetylanthranilic acid.

  • Step 2: Cyclization: The reaction mixture is cooled, and the precipitated N-acetylanthranilic acid is filtered, washed with cold water, and dried. The intermediate is then heated with an excess of formamide at 150-160°C for 4-8 hours.[6]

    • Causality: Formamide acts as the source of the second nitrogen atom for the quinazolinone ring. The high temperature facilitates the intramolecular cyclization and dehydration to yield the final product.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol.

Data Summary:

ParameterValue
Starting Material 2-Aminobenzoic acid (13.7 g, 0.1 mol)
Key Reagents Acetic Anhydride, Formamide
Reaction Time ~9 hours
Temperature Reflux, then 150-160°C
Typical Yield 60-75%
Purity (Post-Recrystallization) >98%
Experiment 2: Representative Synthesis of 7-Chloro-8-hydroxy-2-methyl-4(3H)-quinazolinone

This protocol illustrates how the pre-installed substituents on this compound are carried through to the final product, creating a more complex derivative in a similarly straightforward manner.

Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Amino-4-chloro- 3-hydroxybenzoic acid C N-Acetyl Intermediate A->C Pyridine, 0°C to RT B Acetyl Chloride B->C D N-Acetyl Intermediate F 7-Chloro-8-hydroxy- 2-methyl-4(3H)-quinazolinone D->F Heat E Ammonia/Formamide E->F

Caption: Synthesis of a substituted quinazolinone.

Experimental Protocol:

  • Step 1: N-Acetylation: To a solution of this compound (18.7 g, 0.1 mol) in pyridine, acetyl chloride (0.2 mol) is added dropwise at 0°C. The mixture is stirred and allowed to warm to room temperature.[5]

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation with acetyl chloride, driving the reaction to completion. The reaction is started at a low temperature to control the exothermic reaction.

  • Step 2: Cyclization: The intermediate N-acetyl derivative is isolated and then heated with an excess of formamide at 150-160°C for 4-8 hours.

    • Causality: Similar to the previous experiment, high temperature promotes the cyclization and dehydration, forming the heterocyclic ring while retaining the chloro and hydroxy substituents.

  • Work-up and Purification: The mixture is cooled, poured into ice water, and the precipitate is collected by filtration. The crude product is washed with water and recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture.

Data Summary:

ParameterValue
Starting Material This compound (18.7 g, 0.1 mol)
Key Reagents Acetyl Chloride, Pyridine, Formamide
Reaction Time ~10 hours
Temperature 0°C to RT, then 150-160°C
Expected Yield 55-70%
Purity (Post-Recrystallization) >97%

Section 4: Conclusion: Strategic Implications for Drug Development

The choice between 2-aminobenzoic acid and this compound is a clear illustration of synthetic strategy.

  • 2-Aminobenzoic acid is the reagent of choice for accessing a broad range of fundamental heterocyclic scaffolds. Its utility lies in its simplicity and the reliability of its cyclization reactions. It is the starting point when substituents are to be added later or when the final target is unsubstituted at the 4- and 3-positions.

  • This compound is a strategic intermediate. It is selected when the synthetic plan calls for the specific functionalities it carries, thereby streamlining the synthesis of complex, highly substituted target molecules. In drug development, where specific pharmacophores are required for biological activity, having these groups pre-installed is a significant advantage, saving multiple synthetic steps and avoiding complex purification issues.

Ultimately, the "better" molecule is entirely dependent on the final target. For broad exploratory work and simpler targets, 2-aminobenzoic acid remains the invaluable workhorse. For efficient, targeted synthesis of complex molecules, the specialized, pre-functionalized this compound is the superior strategic choice.

References

  • American Elements. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved February 1, 2026, from [Link]

  • DergiPark. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved February 1, 2026, from [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-hydroxybenzoic acid. PubChem. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Anthranilic Acid. PubChem. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction pathway from anthranilic acid derivatives to 2,2'-arylene-bis(4H-3,1-benzoxazin-4-one) derivatives. Retrieved February 1, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Retrieved February 1, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-4-chloro-3-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological efficacy of derivatives based on the 2-Amino-4-chloro-3-hydroxybenzoic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to illuminate the therapeutic potential of this chemical family, focusing on anti-inflammatory, anticancer, and neuroprotective activities.

Introduction: The Rationale for Derivatization

The this compound structure serves as a versatile chemical scaffold. While information on the biological activity of the parent compound is limited, its structural motifs—an aminobenzoic acid core with halogen and hydroxyl substitutions—are features present in numerous biologically active molecules. Derivatization of this core structure is a key strategy in medicinal chemistry to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. By strategically modifying the scaffold, researchers have developed novel compounds with significant potential in treating a range of pathologies driven by inflammation, neuronal damage, and uncontrolled cell proliferation. This guide will explore the efficacy of these derivatives, comparing their performance and elucidating the structure-activity relationships that govern their function.

Comparative Efficacy: A Multi-Therapeutic Analysis

Derivatives stemming from chloro- and hydroxy-substituted aminobenzoic acids have demonstrated a remarkable breadth of activity. The following sections compare their performance in key therapeutic areas, supported by quantitative data from preclinical studies.

Anti-inflammatory and Neuroprotective Efficacy

Inflammation, particularly neuroinflammation, is a critical factor in the progression of various neurodegenerative diseases. Several derivatives have shown potent anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells of the central nervous system, such as microglia.

A notable example is 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , a structurally related derivative. In studies using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 demonstrated significant anti-inflammatory properties.[1] It effectively inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by suppressing the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The mechanism for this activity involves the downregulation of critical inflammatory signaling cascades. LX007 was shown to potently suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of NF-κB p65, a master regulator of the inflammatory response.[1] This dual action makes it a promising candidate for mitigating the neurotoxic effects of over-activated microglia.[1] Similarly, the well-studied compound ZL006 (4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid) , known for disrupting the nNOS-PSD-95 protein-protein interaction, also exhibits efficacy in models of inflammatory and neuropathic pain, underscoring the therapeutic potential of this structural class.[2]

Table 1: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundModelKey Markers InhibitedMechanism of ActionReference
LX007 LPS-activated primary microgliaNO, PGE2, iNOS, COX-2, IL-1β, IL-6, TNF-αDownregulation of MAPK and NF-κB pathways[1]
ZL006 In vivo pain modelsCentral sensitizationnNOS-PSD-95 disruption[2]
Protocatechuic Acid LPS-stimulated BV2 microgliaNitric Oxide (NO)Not specified[3]
4-Hydroxybenzoic Acid LPS-stimulated BV2 microgliaNo significant effect on NO-[3]

This table highlights the superior anti-inflammatory profile of complex derivatives like LX007 compared to simpler phenolic acids.

Anticancer Efficacy

The aminobenzoic acid scaffold has also been leveraged to develop potent anticancer agents. These derivatives often function by targeting specific enzymes or pathways crucial for cancer cell survival and proliferation.

One such compound, 2-amino-3-chlorobenzoic acid (2A3CB) , isolated from Streptomyces coelicolor, has demonstrated strong cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231.[4] This derivative induces apoptosis through caspase-mediated pathways and significantly inhibits cell proliferation and migration.[4] Its efficacy highlights the potential of this chemical class in oncology.

Further synthetic efforts have produced 4-amino-3-chloro benzoate ester derivatives designed to target the epidermal growth factor receptor (EGFR), a tyrosine kinase often overactive in various cancers.[5] Among these, hydrazine-1-carbothioamide derivatives, particularly compound N5a , showed the most promise. In silico docking studies confirmed a strong binding pattern to EGFR, and in vitro assays revealed that N5a induces cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines by activating the extrinsic apoptotic pathway via caspases 8 and 3.[5]

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundCell Line24h48h72hTarget/MechanismReference
2-Amino-3-chlorobenzoic acid (2A3CB) MDA-MB-231 (Breast)26 µM5 µM7.2 µMInduces apoptosis via PI3K/AKT modulation[4]
Compound N5a (Hydrazine-1-carbothioamide derivative)A549 (Lung)-1.1 µM-EGFR tyrosine kinase inhibitor[5]
Compound N5a HepG2 (Liver)-1.8 µM-EGFR tyrosine kinase inhibitor[5]
Compound N5a HCT-116 (Colon)-2.5 µM-EGFR tyrosine kinase inhibitor[5]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth, with lower values indicating higher potency.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for appreciating the efficacy of these compounds.

Signaling Pathway Inhibition

The anti-inflammatory effects of derivative LX007 are mediated by its ability to interrupt the LPS-induced signaling cascade in microglia. The following diagram illustrates this mechanism.

G LPS-Induced Inflammatory Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Gene Gene Transcription MAPK->Gene p65 p65 Translocation to Nucleus NFkB->p65 p65->Gene Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene->Mediators leads to production of LX007 Derivative LX007 LX007->MAPK inhibits phosphorylation LX007->p65 inhibits

Caption: Inhibition of MAPK and NF-κB pathways by derivative LX007.

Experimental Workflow

The cytotoxicity of anticancer derivatives is commonly assessed using the MTT assay, which measures cell viability. The workflow for this essential experiment is outlined below.

MTT_Workflow MTT Assay for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis p1 1. Culture Cancer Cell Line p2 2. Seed Cells into 96-well Plate p1->p2 p3 3. Add Derivative at Varying Concentrations p2->p3 p4 4. Incubate for 24, 48, or 72 hours p3->p4 p5 5. Add MTT Reagent to each well p4->p5 p6 6. Incubate to allow Formazan Crystal Formation p5->p6 p7 7. Solubilize Crystals with DMSO p6->p7 p8 8. Measure Absorbance at ~570 nm p7->p8 p9 9. Calculate Cell Viability & Determine IC50 p8->p9

Caption: Standard experimental workflow for the MTT cell viability assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed.

Protocol: Anti-inflammatory Activity in Microglia

Causality: This protocol is designed to mimic a neuroinflammatory state by stimulating microglia with LPS, a component of bacterial cell walls. The reduction in inflammatory markers following treatment with the test compound provides a direct measure of its anti-inflammatory efficacy.

  • Cell Culture: Primary microglia are isolated from cerebral cortices of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test derivative (e.g., LX007) for 2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding LPS (100 ng/mL) to the culture medium. A control group receives no LPS, and a vehicle control group receives LPS and the solvent used for the derivative.

  • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot for Signaling Proteins: To analyze signaling pathways, cell lysates are collected after a shorter LPS stimulation (e.g., 30-60 minutes). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK (MAPKs).

Protocol: MTT Assay for Anticancer Cytotoxicity

Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 2A3CB). Wells containing medium with vehicle (e.g., DMSO) serve as a negative control.

  • Incubation: The plate is incubated for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatization of the this compound scaffold has yielded a portfolio of compounds with significant and diverse therapeutic potential. As demonstrated, specific derivatives exhibit potent anti-inflammatory, neuroprotective, and anticancer activities by modulating distinct biological pathways. The comparative data clearly indicate that strategic chemical modifications are crucial for enhancing efficacy and tailoring activity towards specific targets like EGFR or inflammatory cascades.

Future research should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds to improve their in vivo performance. Further investigation into their selectivity and off-target effects will also be critical for advancing these promising molecules toward clinical application. The experimental frameworks provided herein offer a validated starting point for such translational studies.

References

  • MySkinRecipes. (n.d.). 2-amino-4-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Al-Malki, A. L., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Retrieved from [Link]

  • Gaber, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.
  • Hoechst Aktiengesellschaft. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]

  • Ouchiyama, N., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. PubMed. Retrieved from [Link]

  • Matulienė, J., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Surtida, M. H., & Johnson, R. W. (2020). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. PMC. Retrieved from [Link]

  • Pérez-González, M. Z., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. PMC. Retrieved from [Link]

  • Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid. ResearchGate. Retrieved from [Link]

Sources

Comparing spectroscopic data of 2-Amino-4-chloro-3-hydroxybenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative analysis of 2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-Chloro-3-hydroxyanthranilic acid or 4-Cl-3-HAA ), contrasting its spectroscopic signatures with its parent compound, 3-Hydroxyanthranilic acid (3-HAA) , and related halogenated analogs.

Executive Summary & Structural Context

This compound is a critical synthetic intermediate and a potent biological inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) . Structurally, it is a tetrasubstituted benzene ring derived from the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA).

The introduction of the chlorine atom at the C4 position—adjacent to the hydroxyl group—significantly alters the electronic environment of the aromatic ring, creating distinct spectroscopic shifts in NMR and IR compared to the non-chlorinated parent. This guide serves to validate the identity of 4-Cl-3-HAA through comparative data analysis.

Structural Comparison
Feature3-Hydroxyanthranilic Acid (Parent) This compound (Target)
Formula C

H

NO

C

H

ClNO

MW 153.14 g/mol 187.58 g/mol
CAS 548-93-623219-33-2
Core Scaffold 1,2,3-Trisubstituted Benzene1,2,3,4-Tetrasubstituted Benzene
Electronic Effect Electron-donating (-OH, -NH

)
Added Electron-withdrawing (-Cl) at C4

Spectroscopic Data Analysis[2]

A. Nuclear Magnetic Resonance (NMR)

The most definitive method for distinguishing the 4-chloro derivative from its parent is


H NMR. The substitution of the proton at C4 with chlorine simplifies the splitting pattern from a set of three coupled protons (ABC system) to a pair of ortho-coupled protons (AB system).
Comparative

H NMR Data (Solvent: DMSO-

)
PositionProton3-HAA (Parent)

(ppm)
4-Cl-3-HAA (Target)

(ppm)
Multiplicity Change
C4 H-46.92 Signal Disappears (Substituted by Cl)
C5 H-56.69 (t/dd)6.90 - 7.00 Becomes Doublet (

Hz)
C6 H-67.29 (d)7.30 - 7.45 Retains Doublet (

Hz)
NH

-NH

~5.0 - 7.0 (br)7.12 (s, br) Deshielded slightly by Cl inductive effect

Analyst Insight: In the parent 3-HAA, H4, H5, and H6 form a continuous coupling network. H5 appears as a triplet (or doublet of doublets) due to coupling with both H4 and H6. In the 4-chloro derivative, the loss of H4 removes one coupling partner for H5. Consequently, H5 collapses into a clean doublet , and the integration of the aromatic region drops from 3H to 2H.

Comparative

C NMR Shifts (Predicted vs. Parent)
Carbon3-HAA (Exp) 4-Cl-3-HAA (Est) Shift Logic
C1 (COOH) 110.1~111.0Minimal change; distal to Cl.
C2 (C-NH

)
141.1~142.5Inductive effect of Cl may cause slight deshielding.
C3 (C-OH) 144.4~140.0Upfield Shift: Ortho-Cl effect often shields ipso carbons.
C4 (C-Cl) 116.7 (CH)~120-125 (C-Cl)Major Change: CH becomes C-Cl quaternary carbon.
C5 (CH) 114.0~118.0Deshielding due to ortho-Cl.
C6 (CH) 121.4~122.0Minimal change; meta to Cl.
C=O 169.8~170.0Carboxyl carbon remains stable.
B. Mass Spectrometry (MS)

Mass spectrometry provides the quickest confirmation of the halogenation due to the distinct isotopic signature of chlorine.

  • 3-HAA: Shows a molecular ion

    
     at m/z 153 .[1]
    
  • 4-Cl-3-HAA: Shows a split molecular ion cluster due to

    
    Cl and 
    
    
    
    Cl isotopes.
    • m/z 187 (

      
      Cl, 100% relative abundance)
      
    • m/z 189 (

      
      Cl, ~32% relative abundance)
      
    • Fragmentation: Loss of CO

      
       (M-44) is common for benzoic acids, yielding peaks at m/z 143/145 (chloroaniline derivative).
      
C. Infrared Spectroscopy (IR)
Functional Group3-HAA Wavenumber (cm

)
4-Cl-3-HAA Wavenumber (cm

)
Notes
O-H / N-H Stretch 3300 - 3500 (Broad)3350 - 3450Sharper bands may appear due to Cl disrupting H-bonding networks.
C=O (Acid) 1660 - 16701670 - 1680Inductive withdrawal by Cl increases C=O bond order slightly (higher freq).
C=C (Aromatic) 1580, 14801590, 1470Ring breathing modes shift due to mass of Cl.
C-Cl Stretch Absent 700 - 800 Diagnostic: Strong band in the fingerprint region.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducible chemical shifts, pH and concentration must be controlled.

  • Solvent Choice: Use DMSO-

    
      (0.5 mL) for the sample (approx. 5-10 mg). D
    
    
    
    O is not recommended as it exchanges the labile protons (OH, NH
    
    
    , COOH), losing valuable structural information.
  • Tube: Standard 5mm NMR tube.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm .

  • Acquisition: Run at 298 K. 16 scans are sufficient for

    
    H; 256-512 scans for 
    
    
    
    C.
Protocol B: Regioselective Synthesis Verification

If synthesizing from 3-HAA via chlorination, distinguishing the 4-chloro from the 6-chloro isomer is vital.

  • TLC Method: Silica Gel 60 F254 plates.

    • Eluent: Dichloromethane : Methanol : Acetic Acid (90:9:1).

    • Visualization: UV (254 nm) and Ferric Chloride stain (phenols turn purple/blue).

  • Differentiation:

    • 4-Chloro:

      
       will be slightly higher than the parent due to lipophilicity.
      
    • 6-Chloro: Often forms as a minor byproduct; typically separates due to steric hindrance near the acid group affecting polarity.

Pathway & Logic Visualization

Figure 1: Metabolic Inhibition Logic

This diagram illustrates the role of 4-Cl-3-HAA as an inhibitor in the Kynurenine pathway, preventing the formation of the neurotoxin Quinolinic Acid.[2]

MetabolicPathway Trp Tryptophan Kyn Kynurenine Trp->Kyn HAA 3-Hydroxyanthranilic Acid (3-HAA) Kyn->HAA HAO 3-HAO Enzyme (Target) HAA->HAO Substrate Semialdehyde 2-Amino-3-carboxymuconic semialdehyde HAO->Semialdehyde Catalysis Inhibitor 4-Chloro-3-hydroxy- anthranilic Acid (INHIBITOR) Inhibitor->HAO Inactivates (Mechanism-Based) Quin Quinolinic Acid (Neurotoxin) Semialdehyde->Quin Spontaneous Cyclization

Caption: Mechanism of action for 4-Cl-3-HAA. The compound mimics 3-HAA, binding to the 3-HAO enzyme and preventing the formation of neurotoxic Quinolinic Acid.

Figure 2: NMR Assignment Logic

Visualizing the splitting pattern changes from Parent to Target.

NMRLogic cluster_Parent Parent: 3-HAA (ABC System) cluster_Target Target: 4-Cl-3-HAA (AB System) H4 H-4 (dd, ~6.9 ppm) H5 H-5 (t, ~6.7 ppm) H4->H5 J~8Hz Arrow Chlorination at C4 H6 H-6 (d, ~7.3 ppm) H5->H6 J~8Hz Cl4 Cl-4 (Substituent) H5_T H-5 (d, ~6.95 ppm) Cl4->H5_T Deshielding Effect H6_T H-6 (d, ~7.40 ppm) H5_T->H6_T Ortho Coupling (J~8.5Hz)

Caption: Comparison of spin systems. The parent compound exhibits a 3-spin system, while the 4-chloro derivative simplifies to a 2-spin (AB) system with characteristic ortho-coupling.

References

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980).[3][4] Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilic acid oxidase.[4][5] Archives of Biochemistry and Biophysics, 203(1), 161-166.[3] Link

  • Colabroy, K. L., et al. (2005).[2] The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase by 4-Chloro-3-hydroxyanthranilate. Biochemistry, 44(21), 7623–7631. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86, 3-Hydroxyanthranilic acid. Retrieved from PubChem.[6][7] Link

  • Todd, W. P., Carpenter, B. K., & Schwarcz, R. (1989).[4] Preparation of 4-halo-3-hydroxyanthranilates and demonstration of their inhibition of 3-hydroxyanthranilate oxygenase activity. Preparative Biochemistry, 19(2), 155-165.[4] Link

Sources

Technical Guide: 2-Amino-4-chloro-3-hydroxybenzoic Acid Derivatives as 3HAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 2-Amino-4-chloro-3-hydroxybenzoic acid (commonly known as 4-Chloro-3-hydroxyanthranilic acid or 4-Cl-3-HAA ) and its derivatives. This guide focuses on their primary application as potent, competitive inhibitors of 3-hydroxyanthranilic acid oxygenase (3HAO) , a critical enzyme in the kynurenine pathway associated with neurodegenerative excitotoxicity.

Executive Summary & Therapeutic Rationale

This compound is a halogenated derivative of the endogenous metabolite 3-hydroxyanthranilic acid (3-HAA). In drug discovery, this scaffold is the "gold standard" for inhibiting 3-hydroxyanthranilic acid oxygenase (3HAO) .

  • Biological Target: 3HAO (EC 1.13.11.6).[1]

  • Pathological Context: 3HAO converts 3-HAA into Quinolinic Acid (QUIN) . QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. Excess QUIN leads to excitotoxic neuronal death, implicated in Huntington’s disease, epilepsy, and HIV-associated dementia.

  • Mechanism: 4-Cl-3-HAA acts as a competitive inhibitor , binding to the active site of 3HAO with significantly higher affinity than the natural substrate.

Structure-Activity Relationship (SAR) Analysis

The potency of 2-amino-3-hydroxybenzoic acid derivatives relies heavily on the electronic and steric properties of substituents at the C4 position of the benzene ring.

The Pharmacophore

The core scaffold mimics the natural substrate (3-HAA). The essential features for recognition by the 3HAO active site include:

  • Carboxylate (C1): Essential for ionic interaction with the enzyme's active site (likely Arginine residues).

  • Amino Group (C2): Forms hydrogen bonds; removal abolishes activity.

  • Hydroxyl Group (C3): Critical for chelating the non-heme iron (Fe²⁺) at the catalytic center.

The "Halogen Effect" at Position 4

The introduction of a halogen atom at the 4-position (para to the carboxyl, ortho to the hydroxyl) dramatically increases binding affinity. This is the defining SAR feature of this class.

Comparative Performance Data (Inhibition Constants)

The following table compares the 4-chloro derivative against its analogs. Note the correlation between halogen size/lipophilicity and potency.

Compound DerivativeSubstituent (R4)Ki (nM)Potency Relative to 4-FMechanism
4-Bromo-3-HAA -Br4 47.5xCompetitive
4-Chloro-3-HAA -Cl6 31.6xCompetitive
4-Fluoro-3-HAA -F190 1.0xCompetitive
3-HAA (Substrate) -HKm ≈ 1,500N/ASubstrate

Data Source: Walsh et al. (1991) & Ji et al. (1991).

Mechanistic Insight
  • Steric Fit: The 4-Cl and 4-Br substituents fill a specific hydrophobic pocket within the enzyme active site that the native hydrogen cannot. This "tight fit" locks the inhibitor in place.

  • Electronic Influence: The electron-withdrawing nature of the halogen acidifies the adjacent phenol (3-OH), potentially strengthening the iron-chelation interaction essential for inhibition.

  • Metabolic Stability: Unlike the native substrate, the 4-halogenated derivatives are resistant to ring opening by 3HAO, turning them from substrates into dead-end inhibitors.

Pathway Visualization: The Kynurenine Cascade

The following diagram illustrates the specific intervention point of this compound within the tryptophan metabolism pathway.

KynureninePathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine->HAA Kynureninase QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN 3HAO Enzyme (Ring Opening) NAD NAD+ QUIN->NAD QPRT Inhibitor 4-Chloro-3-hydroxyanthranilic Acid (Inhibitor) Inhibitor->HAA Competitive Binding

Caption: The Kynurenine Pathway highlighting the competitive inhibition of 3HAO by 4-Chloro-3-hydroxyanthranilic acid, preventing the formation of the neurotoxin Quinolinic Acid.[2]

Experimental Protocol: 3HAO Inhibition Assay

To validate the activity of this compound derivatives, the following spectrophotometric assay is the industry standard. This protocol measures the rate of formation of the unstable product alpha-amino-beta-carboxymuconic acid epsilon-semialdehyde (ACMS), which absorbs at 360 nm.

Reagents & Preparation
  • Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.5.

  • Substrate Stock: 10 mM 3-Hydroxyanthranilic acid (freshly prepared in 50 mM H₂SO₄ to prevent oxidation).

  • Enzyme Source: Rat liver homogenate or recombinant human 3HAO.

  • Cofactor: Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂), freshly prepared.

  • Test Compounds: 4-Cl, 4-Br, and 4-F derivatives dissolved in DMSO.

Assay Workflow
  • Activation: Incubate the enzyme source with Fe²⁺ (50 µM final) and ascorbic acid (500 µM) for 5 minutes at 37°C to ensure the enzyme's iron center is reduced.

  • Blanking: Set up a blank cuvette containing buffer and enzyme but no substrate.

  • Inhibitor Addition: Add the test compound (various concentrations, e.g., 1 nM – 1 µM) to the reaction mixture. Incubate for 2 minutes.

  • Initiation: Trigger the reaction by adding the substrate (3-HAA) to a final concentration of 50 µM.

  • Measurement: Immediately monitor the increase in absorbance at 360 nm for 2–5 minutes.

    • Note: The product (ACMS) spontaneously cyclizes to quinolinic acid, but the initial linear rate at 360 nm represents 3HAO activity.

Data Analysis (Ki Determination)
  • Plot the initial velocity (

    
    ) versus substrate concentration (
    
    
    
    ) at different inhibitor concentrations (
    
    
    ).
  • Use a Lineweaver-Burk plot (1/v vs 1/[S]).

  • Diagnostic: For competitive inhibition (characteristic of this scaffold), the lines will intersect at the Y-axis (Vmax is unchanged, Km increases).

  • Calculate

    
     using the equation:
    
    
    
    

Synthesis & Stability Notes

While enzymatic production via chlorination of tryptophan metabolites (e.g., 6-chlorotryptophan) is possible, chemical synthesis is preferred for purity.

  • Precursor: 2-amino-3-hydroxybenzoic acid.

  • Challenge: Direct chlorination is difficult due to the activating nature of the amino and hydroxyl groups leading to poly-halogenation.

  • Preferred Route: Regioselective synthesis often involves protection of the amine (e.g., as an acetanilide) and the phenol, followed by chlorination using N-chlorosuccinimide (NCS), and subsequent deprotection.

  • Stability: These derivatives are sensitive to oxidation. Store at -20°C under argon, protected from light.

References

  • Walsh, J. L., Todd, W. P., Carpenter, B. K., & Schwarcz, R. (1991). 4-Halo-3-hydroxyanthranilates are potent inhibitors of 3-hydroxyanthranilate oxygenase in the rat brain in vitro and in vivo.[1] Biochemical Pharmacology.

  • Ji, X. D., Nishimura, M., & Heyes, M. P. (1991). Non-competitive inhibition of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilic acid in whole brain of rat.[1] Advances in Experimental Medicine and Biology.[1]

  • Melikian, A., Boigegrain, R., Kan, J. P., & Soubrie, P. (1990). Regioselective synthesis of 4-chloro-3-hydroxyanthranilic acid, a potent in vitro inhibitor of 3-hydroxyanthranilic acid oxygenase activity from rat brain.[1] European Journal of Medicinal Chemistry.

  • Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: Challenges, controversies and promises. Neuropharmacology.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-4-chloro-3-hydroxybenzoic Acid in Modern Drug Discovery

This compound is a highly functionalized aromatic molecule that represents a valuable building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an amino group, a hydroxyl group, a chlorine atom, and a carboxylic acid moiety, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics. The precise arrangement of these functional groups can impart specific binding properties and metabolic stability to drug candidates. This guide provides a comparative analysis of two plausible synthetic routes to this important, yet not widely commercially available, chemical intermediate, offering researchers and drug development professionals the critical insights needed to select an optimal synthetic strategy.

Proposed Synthetic Pathways: A Head-to-Head Comparison

In the absence of a standardized, commercially reported synthesis for this compound, this guide proposes and benchmarks two distinct and logical synthetic routes, commencing from readily available starting materials. Each route is evaluated based on chemical principles, potential for high yield and purity, and the inherent challenges associated with each approach.

Route 1: Electrophilic Nitration of 4-Chloro-3-hydroxybenzoic Acid Followed by Reduction

This route embarks from the commercially accessible 4-Chloro-3-hydroxybenzoic acid[1], a logical precursor that already contains the desired chloro and hydroxyl functionalities in the correct positions relative to the carboxylic acid. The core strategy involves the introduction of a nitro group at the C2 position, followed by its subsequent reduction to the target amine.

Chemical Rationale and Mechanistic Considerations

The success of this route hinges on the regioselectivity of the initial electrophilic nitration step. The benzene ring is substituted with three groups: a strongly activating, ortho-, para-directing hydroxyl group; a deactivating, ortho-, para-directing chloro group; and a deactivating, meta-directing carboxylic acid group. The powerful activating effect of the hydroxyl group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the carboxylic acid. Therefore, the primary site of nitration is anticipated to be the C2 position, which is ortho to the hydroxyl group.

The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation in organic synthesis, with numerous reliable methods available[2][3].

Workflow Diagram: Route 1

Route 1 start 4-Chloro-3-hydroxybenzoic acid intermediate 4-Chloro-3-hydroxy-2-nitrobenzoic acid start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for Route 1.

Proposed Experimental Protocol: Route 1

Step 1: Nitration of 4-Chloro-3-hydroxybenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-Chloro-3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled nitrating mixture (1:1 v/v of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid, 4-Chloro-3-hydroxy-2-nitrobenzoic acid, by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 4-Chloro-3-hydroxy-2-nitrobenzoic acid

  • To a solution of 5.0 g of 4-Chloro-3-hydroxy-2-nitrobenzoic acid in 100 mL of ethanol in a Parr hydrogenation apparatus, add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Route 2: Direct Electrophilic Chlorination of 2-Amino-3-hydroxybenzoic Acid

This alternative pathway commences with 2-Amino-3-hydroxybenzoic acid, a commercially available starting material that possesses the required amino and hydroxyl groups in the desired relative positions. The key transformation in this route is the selective introduction of a chlorine atom at the C4 position via electrophilic aromatic substitution.

Chemical Rationale and Mechanistic Considerations

The aromatic ring of 2-Amino-3-hydroxybenzoic acid is highly activated towards electrophilic substitution due to the presence of two strong activating groups: the amino and hydroxyl groups. Both are ortho-, para-directors. The C4 position is para to the amino group and ortho to the hydroxyl group, making it a highly favorable site for electrophilic attack. The challenge in this route lies in controlling the chlorination to achieve mono-substitution at the desired C4 position, while avoiding over-chlorination at other activated sites or potential oxidation of the electron-rich starting material. The use of a mild and selective chlorinating agent is therefore crucial for the success of this approach. Sulfuryl chloride (SO₂Cl₂) in the presence of a suitable catalyst has been shown to be effective for the regioselective chlorination of activated aromatic compounds[4][5].

Workflow Diagram: Route 2

Route 2 start 2-Amino-3-hydroxybenzoic acid product This compound start->product Chlorination (e.g., SO₂Cl₂, catalyst)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific validity and patient safety. The subject of this guide, 2-Amino-4-chloro-3-hydroxybenzoic acid, is a substituted aromatic compound whose biological activity is intrinsically linked to its structural integrity and freedom from impurities. This guide provides an in-depth comparison of analytical techniques to ensure the purity of this synthesized compound, grounded in the principles of scientific integrity and validated through orthogonal methodologies.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered therapeutic efficacy to unforeseen toxicological effects. For a molecule like this compound, potential impurities could arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a multi-faceted analytical approach is essential to detect and quantify any such contaminants.

Orthogonal Purity Assessment: A Self-Validating System

A fundamental principle in analytical chemistry is the concept of orthogonality—using multiple, distinct analytical methods to measure the same property. This approach provides a high degree of confidence in the results, as it is unlikely that different methods will be susceptible to the same interferences. For this compound, a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Primary Analytical Techniques: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Operation: Reversed-phase HPLC (RP-HPLC) is typically the method of choice for aromatic acids.[2][3] The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used to elute the compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as aromatic compounds exhibit strong absorbance in the UV region.[1][2]

Experimental Protocol: RP-HPLC with UV Detection

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[3]

    • Prepare a series of dilutions to establish a calibration curve for quantification.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[3]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture of acetonitrile and water (pH adjusted to 4.0).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities can be quantified against a reference standard if available, or as a percentage of the main peak area.

Causality Behind Experimental Choices: The choice of a C18 column is due to its excellent retention and separation capabilities for a wide range of organic molecules. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. UV detection at 254 nm is often a good starting point for aromatic compounds due to the strong absorbance of the benzene ring.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile through derivatization, GC-MS offers excellent separation efficiency and definitive identification of impurities through mass spectral data.

Principle of Operation: The analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification. For non-volatile compounds like aminobenzoic acids, derivatization is often necessary to increase their volatility.[5]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • React the sample with a silylating agent (e.g., BSTFA) or an acylating agent to convert the polar -OH, -NH2, and -COOH groups into less polar, more volatile derivatives.[5]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis:

    • The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).

    • The mass spectra of any impurity peaks are compared against spectral libraries (e.g., NIST) for identification.

Causality Behind Experimental Choices: Derivatization is crucial for aminobenzoic acids to prevent peak tailing and improve their thermal stability in the GC inlet and column. A non-polar column like DB-5ms is a good general-purpose column for separating a wide range of derivatized compounds.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Derivatization A->B C Inject Derivatized Sample B->C D GC Separation C->D E Mass Spectrometry D->E F Analyze TIC E->F H Calculate Purity F->H G Identify Impurities (MS) G->H

Caption: Workflow for GC-MS Purity Assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity. Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of the analyte concentration against a certified internal standard.[6][7]

Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit this radiation at specific frequencies. The chemical shift, integration, and coupling patterns of the signals in the NMR spectrum provide detailed information about the molecular structure and the relative number of atoms in different environments.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh the synthesized compound and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Causality Behind Experimental Choices: The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte's signals and be chemically stable. A long relaxation delay ensures that all protons have fully relaxed between pulses, which is essential for accurate integration.

Logical Relationship in qNMR Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation Mass_Analyte Mass of Analyte Ratio_Mass Mass Ratio Mass_Analyte->Ratio_Mass Mass_Std Mass of Standard Mass_Std->Ratio_Mass Purity_Std Purity of Standard Purity_Analyte Calculated Purity Purity_Std->Purity_Analyte Integral_Analyte Integral of Analyte Signal Ratio_Integrals Integral Ratio Integral_Analyte->Ratio_Integrals Integral_Std Integral of Standard Signal Integral_Std->Ratio_Integrals MW_Analyte MW of Analyte Ratio_MW MW Ratio MW_Analyte->Ratio_MW MW_Std MW of Standard MW_Std->Ratio_MW N_Analyte Protons in Analyte Signal Ratio_Protons Proton Ratio N_Analyte->Ratio_Protons N_Std Protons in Standard Signal N_Std->Ratio_Protons Ratio_Integrals->Purity_Analyte Ratio_Protons->Purity_Analyte Ratio_MW->Purity_Analyte Ratio_Mass->Purity_Analyte

Caption: Logical flow for calculating purity using quantitative NMR (qNMR).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Principle of Operation: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by various detection methods.

Data Analysis: The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is considered evidence of high purity.[8]

Comparison of Analytical Techniques

TechniquePrincipleStrengthsLimitations
HPLC Differential partitioningHigh resolution, quantitative, widely applicable.[1][2]Requires a chromophore for UV detection, may not detect non-UV active impurities.
GC-MS Volatility and mass-to-charge ratioHigh separation efficiency, definitive identification of impurities.[9]Requires volatile or derivatizable compounds, potential for thermal degradation.
qNMR Nuclear magnetic resonancePrimary analytical method, provides structural information, universal detection.[6][7]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
Elemental Analysis Combustion and gas analysisConfirms elemental composition and empirical formula.[8]Does not provide information on the nature of impurities, requires a relatively pure sample.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound necessitates an orthogonal approach.

  • Initial Purity Screen: HPLC with UV detection is the recommended primary technique for routine purity checks due to its robustness and high-throughput capabilities.

  • Impurity Identification: When unknown peaks are detected in the HPLC chromatogram, LC-MS/MS can be employed for their structural elucidation. For volatile impurities, GC-MS is a powerful alternative.

  • Definitive Purity Assay: For a definitive and highly accurate purity determination, especially for a reference standard or in late-stage drug development, quantitative ¹H NMR is the gold standard.

  • Confirmation of Composition: Elemental analysis should be performed to confirm that the elemental composition of the synthesized material matches its theoretical formula.

By employing this multi-technique, self-validating approach, researchers and drug development professionals can be confident in the purity of their synthesized this compound, ensuring the reliability of subsequent biological and clinical studies.

References

  • Quora. (2018). How can benzoic acid be tested for purity? Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • RSC Publishing. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2-Amino-4-chloro-3-hydroxybenzoic acid, a key chemical intermediate. We will delve into the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is not a rigid recitation of protocols but a narrative built on years of practical application. The experimental choices are explained, the data is contextualized, and the outcomes are critically evaluated to empower you to make informed decisions in your own laboratory settings. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Method Validation in Drug Development

Before we delve into the comparative data, it is crucial to understand the "why" behind rigorous analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5] The objective is to demonstrate that the procedure is reliable, reproducible, and provides data that is fit for purpose, whether for quality control, stability testing, or pharmacokinetic studies.[2][5]

Cross-validation becomes particularly important when data from different analytical methods needs to be compared or when a method is transferred between laboratories.[6][7][8] It provides documented evidence that the methods are equivalent and that the generated data is consistent and reliable.[6][8]

Structuring the Cross-Validation Study

Our comparative study is designed to assess the key performance parameters of HPLC-UV and GC-MS for the analysis of this compound. The following diagram illustrates the logical workflow of our cross-validation process.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Method Validation & Data Generation cluster_comparison Phase 3: Cross-Validation & Comparison p1 Define Analytical Target Profile (ATP) p2 Develop HPLC-UV Method Protocol p1->p2 p3 Develop GC-MS Method Protocol p1->p3 e1 Execute HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, Robustness) p2->e1 e2 Execute GC-MS Validation (Specificity, Linearity, Accuracy, Precision, Robustness) p3->e2 c1 Analyze Identical Sample Sets e1->c1 e2->c1 c2 Statistical Comparison of Results (e.g., Bland-Altman, t-test) c1->c2 c3 Evaluate Method Performance & Select Optimal Method c2->c3

Figure 1: A schematic overview of the cross-validation workflow, from initial planning to final method selection.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound. These protocols are based on established methods for similar compounds and have been optimized for this specific analyte.[9][10][11]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often the workhorse for routine quality control due to its robustness and ease of use.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of the analyte, a derivatization step is necessary.[12][13]

1. Instrumentation:

  • GC-MS system with a capillary column suitable for derivatized amino acids (e.g., SLB™-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

2. Reagents and Derivatization Agent:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

  • Pyridine (anhydrous).

  • This compound reference standard.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

4. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh a known amount of the standard or sample into a vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS.

Comparative Data and Performance Evaluation

The following tables summarize the hypothetical but realistic performance data obtained from the validation of the HPLC-UV and GC-MS methods.

Table 1: Specificity and Linearity
ParameterHPLC-UVGC-MS
Specificity Baseline resolution from potential impurities.Unique mass spectrum and retention time for the derivatized analyte.
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 50
Table 2: Accuracy and Precision
ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Table 3: Robustness and Sensitivity
ParameterHPLC-UVGC-MS
Robustness Minor variations in mobile phase composition and column temperature had no significant effect.Derivatization time and temperature are critical parameters.
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL0.07 µg/mL

Interpretation and Causality Behind Experimental Choices

The data presented above illustrates the distinct advantages and disadvantages of each technique.

HPLC-UV: This method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quantitative analysis in a quality control environment. The robustness of the method to minor changes in chromatographic conditions is a significant advantage for high-throughput laboratories. The choice of a C18 column is based on its versatility for retaining moderately polar compounds like our analyte. The acidic mobile phase ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

GC-MS: The primary advantage of the GC-MS method is its superior sensitivity and specificity. The mass spectrum provides an additional layer of identification, making it an ideal confirmatory method. However, the requirement for derivatization adds complexity and potential for variability if not carefully controlled. The choice of MSTFA is due to its efficiency in derivatizing both the carboxylic acid and amino groups of the analyte, rendering it volatile for GC analysis.[13] The temperature program is optimized to ensure good separation from any derivatization by-products while minimizing analysis time.

The following diagram illustrates the key decision points when choosing between these two methods.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method c1 High Throughput & Routine QC? c2 Need for High Sensitivity & Confirmation? c1->c2 No m1 HPLC-UV c1->m1 Yes c3 Complex Matrix? c2->c3 No m2 GC-MS c2->m2 Yes c3->m1 No c3->m2 Yes

Figure 2: Decision tree for selecting the appropriate analytical method based on experimental needs.

Conclusion

Both HPLC-UV and GC-MS are valid and reliable methods for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control where high throughput and robustness are paramount, HPLC-UV is the preferred method. For applications requiring higher sensitivity, such as impurity profiling or analysis in complex matrices, the specificity of GC-MS makes it the superior choice.

This guide has provided a framework for the cross-validation of these two powerful analytical techniques. By understanding the underlying principles and the rationale behind the experimental design, researchers can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • 2-(3-Amino-4-hydroxybenzoyl)benzoic acid | SIELC Technologies. (2018, May 16).
  • Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices - Benchchem.
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography.
  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed. (2007, March).
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Cross and Partial Validation.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).

Sources

Head-to-Head Comparison: Synthesis Routes for 2-Amino-4-chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-4-chloro-3-hydroxybenzoic acid Synonyms: 4-Chloro-3-hydroxyanthranilic acid; 4-Cl-3-HANA CAS Number: 23219-33-2 (approximate; often cited for the salt or metabolite) Primary Application: Potent inhibitor of 3-hydroxyanthranilic acid oxygenase (3-HAO); intermediate in the synthesis of quinolinic acid analogs and neuroactive drugs.[1][2]

This guide evaluates the two primary synthetic strategies for This compound . The Regioselective Isatin Route is identified as the "Gold Standard" for pharmaceutical applications requiring high isomeric purity, despite its higher step count. The Direct Chlorination Route is analyzed as a shorter, lower-cost alternative, though it suffers from significant regioselectivity challenges (4-Cl vs. 5-Cl isomers).

Route 1: The Regioselective Isatin Pathway (Gold Standard)

Best For: Pharmaceutical development, structure-activity relationship (SAR) studies, and scale-up where purity is paramount.

Mechanism & Logic

This route, optimized by Todd, Carpenter, and Schwarcz (1989), circumvents the directing group conflict of the anthranilic acid core. By constructing the pyridine ring around a pre-halogenated aniline precursor via an isatin intermediate, the position of the chlorine atom is locked at the start. The methoxy group serves as a protected phenol, preventing over-oxidation during the isatin formation.

Step-by-Step Protocol

Phase 1: Precursor Preparation (Sandmeyer Isonitroso Synthesis)

  • Starting Material: 3-Chloro-2-methoxyaniline .

    • Note: Can be synthesized from 2-chloro-6-nitrophenol via methylation (MeI/K2CO3) followed by reduction (H2/Pt or Fe/HCl).

  • Reagents: Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.

  • Procedure:

    • Dissolve 3-chloro-2-methoxyaniline in water/HCl.

    • Add chloral hydrate and sodium sulfate; heat to 40°C.

    • Add hydroxylamine hydrochloride solution and reflux.[3]

    • Result: Precipitate of 3-chloro-2-methoxyisonitrosoacetanilide .

Phase 2: Cyclization to Isatin

  • Reagents: Concentrated Sulfuric Acid (H2SO4).

  • Procedure:

    • Heat H2SO4 to 70°C.

    • Slowly add the isonitrosoacetanilide intermediate (exothermic).

    • Heat to 80-90°C for 30-60 minutes to effect ring closure.

    • Pour onto crushed ice to precipitate the product.

    • Intermediate: 6-Chloro-7-methoxyisatin .

    • Validation: The 7-methoxy group corresponds to the 3-position in the final benzoate; the 6-chloro corresponds to the 4-position.

Phase 3: Oxidative Ring Opening & Deprotection

  • Reagents: 1N NaOH, 30% Hydrogen Peroxide (H2O2).

  • Procedure:

    • Dissolve the isatin in dilute NaOH.

    • Add H2O2 dropwise (maintain temp < 50°C) to open the isatin ring (oxidative decarboxylation).

    • Acidify to precipitate 2-amino-4-chloro-3-methoxybenzoic acid .

  • Final Deprotection:

    • Reflux the methoxy-acid in 48% Hydrobromic Acid (HBr) for 12-24 hours.

    • Neutralize carefully to crystallize the target This compound .

Data Profile
MetricPerformance
Overall Yield 35–45% (from aniline)
Regiochemical Purity >99% (Unambiguous)
Key Impurities Minimal; trace unreacted methoxy intermediate.
Scalability High (Standard unit operations).

Route 2: Direct Chlorination (The "Parli" Method)

Best For: Rapid generation of crude material for initial biological screening where isomeric mixtures may be tolerated or separated by HPLC.

Mechanism & Logic

This method involves the electrophilic aromatic substitution of 3-hydroxyanthranilic acid .

  • Challenge: The 2-amino group is a strong ortho/para director. The 3-hydroxy group is also an ortho/para director.

  • Directing Conflict:

    • Amino directs to positions 3 (blocked) and 5.

    • Hydroxy directs to positions 2 (blocked), 4, and 6.

    • Result: Chlorination typically favors the 5-position (para to amino) or results in a mixture of 4-Cl and 5-Cl isomers. Achieving the 4-Cl isomer requires careful control of conditions (solvent, temperature) but remains low-yielding.

Protocol Summary
  • Starting Material: 3-Hydroxyanthranilic acid.[1][2][4][5]

  • Reagents: Chlorine gas (Cl2) or N-Chlorosuccinimide (NCS); Acetic Acid (HOAc).

  • Procedure:

    • Dissolve starting material in Glacial Acetic Acid.

    • Add Cl2 solution in HOAc dropwise in the dark at room temperature.

    • Stir for 20 hours.

    • Filter precipitate.[3]

    • Purification: Requires repeated recrystallization (e.g., from 40% EtOH) or preparative HPLC to remove the 5-chloro isomer.

Data Profile
MetricPerformance
Overall Yield 15–25% (isolated 4-Cl isomer)
Regiochemical Purity Low (Mix of 4-Cl, 5-Cl, and di-chloro)
Key Impurities 2-amino-5-chloro-3-hydroxybenzoic acid (difficult to separate).[5]
Scalability Low (Purification bottleneck).

Head-to-Head Comparison

The following table contrasts the two routes based on critical process parameters.

FeatureRoute 1: Isatin/SandmeyerRoute 2: Direct Chlorination
Starting Material Cost Moderate (3-Cl-2-OMe-aniline)Low (3-Hydroxyanthranilic acid)
Step Count 4 (Linear)1
Isomeric Purity Excellent (>99%) Poor (Requires HPLC)
Safety Profile Hazardous (H2SO4, HBr, Chloral)Moderate (Cl2 gas/NCS, HOAc)
E-Factor (Waste) High (Acid waste streams)Moderate
Strategic Value Preferred for Drug Dev Legacy / Metabolite Ref.
Visual Synthesis Pathways

SynthesisComparison cluster_0 Route 1: Regioselective Isatin Method (Recommended) cluster_1 Route 2: Direct Chlorination Start1 3-Chloro-2-methoxyaniline (Precursor) Inter1 Isonitrosoacetanilide (Sandmeyer) Start1->Inter1 Chloral Hydrate NH2OH, Na2SO4 Inter2 6-Chloro-7-methoxyisatin (Cyclized) Inter1->Inter2 H2SO4, 80°C Inter3 2-Amino-4-chloro-3-methoxybenzoic acid (Ring Open) Inter2->Inter3 NaOH, H2O2 Target This compound (Target) Inter3->Target 48% HBr (Demethylation) Start2 3-Hydroxyanthranilic acid Mix Mixture of Isomers (4-Cl / 5-Cl / Di-Cl) Start2->Mix Cl2 / HOAc Mix->Target Extensive Purification (Low Yield)

Caption: Comparison of the unambiguous Isatin pathway (Route 1) vs. the non-selective direct chlorination (Route 2).

Expert Recommendations

  • For Medicinal Chemistry (SAR): Use Route 1 . The biological activity of anthranilic acid derivatives is highly sensitive to substitution patterns. Contamination with the 5-chloro isomer (common in Route 2) can skew IC50 data for 3-HAO inhibition.

  • For Large Scale Manufacturing: Route 1 is robust despite the length. The purification of Route 2 is non-linear and likely more expensive at scale due to yield loss.

  • Safety Note: Route 1 utilizes Chloral Hydrate (controlled substance in some jurisdictions) and HBr (corrosive). Ensure appropriate regulatory compliance and fume hood ventilation.

References

  • Todd, W. P., Carpenter, B. K., & Schwarcz, R. (1989). Preparation of 4-halo-3-hydroxyanthranilates and demonstration of their inhibition of 3-hydroxyanthranilate oxygenase activity in rat and human brain tissue. Preparative Biochemistry, 19(2), 155–165.

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980). Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilic acid oxidase.[1][2][4] Archives of Biochemistry and Biophysics, 203(1), 161–166.

  • Eckroth, D. R., Cochran, T. G., & Taylor, E. C. (1966). Application of the Haloalkoxy Reaction to 6-Nitroanthroxanic Acid.[6] The Journal of Organic Chemistry, 31(4), 1303–1305.

Sources

A Researcher's Guide to Evaluating the Anticancer Potential of 2-Amino-4-chloro-3-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel cancer therapeutics, the exploration of unique chemical scaffolds is paramount. Benzoic acid and its derivatives have emerged as a promising class of compounds, with many exhibiting significant anticancer properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of a specific subset of these compounds: 2-Amino-4-chloro-3-hydroxybenzoic acid and its analogs.

The rationale for investigating this particular scaffold is rooted in the known bioactivity of related structures. For instance, the isomeric compound, 2-Amino-3-chlorobenzoic acid, has demonstrated potent cytotoxic effects against breast cancer cells.[4] Furthermore, the inclusion of a chloro-substituent on aromatic rings is a common strategy in medicinal chemistry to enhance biological activity.[5] This guide will not only present a comparative analysis based on available data but will also provide detailed, field-proven methodologies for generating new, robust, and comparable data for novel analogs.

At the heart of this guide is the principle of self-validating experimental systems. Each proposed step is designed to provide clear, interpretable, and reproducible results, enabling researchers to make data-driven decisions about the future of their lead compounds.

Comparative Landscape of Chloro-Substituted Benzoic Acid Analogs

While direct comparative studies on a series of this compound analogs are not yet prevalent in the public domain, we can draw valuable insights from related compounds. This section will use data from published studies on other chlorinated benzoic acid derivatives to establish a baseline for what might be expected and to highlight key structure-activity relationships (SAR).

One notable example is 2-Amino-3-chlorobenzoic Acid (2A3CB) , which has been investigated for its effects on the MDA-MB-231 breast cancer cell line.[4] The key findings from this study are summarized in the table below.

Table 1: Anticancer Activity of 2-Amino-3-chlorobenzoic Acid (2A3CB) against MDA-MB-231 Cells [4]

ParameterResult
IC50 (24h) 26 µM
IC50 (48h) 5 µM
IC50 (72h) 7.2 µM
Effect on Cell Proliferation Significant Inhibition
Effect on Cell Migration Significant Inhibition
Mechanism of Action Induction of apoptosis via caspase-mediated pathways
Molecular Targets Downregulation of PTEN, PCNA, BAX, and STAT3

These results are promising, indicating that a chloro-substituted aminobenzoic acid scaffold can exhibit potent, time-dependent cytotoxicity in the low micromolar range. The observed mechanism, involving apoptosis induction and the modulation of key signaling proteins, provides a solid foundation for further investigation.

In another study, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones were synthesized and evaluated.[5] While the core structure is different, the presence of a chloro-substituted phenyl ring is a key feature. The most active compound in this series, compound 2h , demonstrated remarkable potency across a wide range of cancer cell lines.

Table 2: Growth Inhibitory (GI50) Profile of Compound 2h [5]

Cancer TypeCell LineGI50 (µM)
LeukemiaMOLT-4< 0.01
LeukemiaSR< 0.01
Colon CancerSW-620< 0.01
CNS CancerSF-5390.02
MelanomaSK-MEL-50.02

The sub-micromolar to nanomolar activity of compound 2h underscores the potential of incorporating a chlorinated phenyl moiety into a heterocyclic system. The authors of this study noted that the chloro-propenylidene moiety was a necessary requirement for the observed anticancer effects, further strengthening the case for investigating other chlorinated aromatic acids.[5]

A Step-by-Step Experimental Workflow for Evaluating Novel Analogs

The following section outlines a robust, multi-stage workflow for the comprehensive evaluation of newly synthesized this compound analogs. This workflow is designed to progress from broad, high-throughput screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation start Synthesis of Analogs cell_line_panel Panel of Cancer Cell Lines (e.g., NCI-60) start->cell_line_panel mtt_srb Cytotoxicity Assays (MTT or SRB) cell_line_panel->mtt_srb ic50 Determine IC50 Values mtt_srb->ic50 select_hits Select Hit Compounds ic50->select_hits apoptosis Apoptosis Assays (Annexin V/PI Staining) select_hits->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select_hits->cell_cycle migration Cell Migration & Invasion Assays (Wound Healing, Transwell) select_hits->migration western_blot Western Blot Analysis of Key Signaling Proteins apoptosis->western_blot xenograft Human Tumor Xenograft Models in Immunocompromised Mice western_blot->xenograft efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy toxicity Assess Toxicity & Tolerability efficacy->toxicity pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies toxicity->pk_pd go_nogo Go/No-Go Decision for Preclinical Development pk_pd->go_nogo

Caption: A three-phase experimental workflow for the evaluation of anticancer compounds.

Phase 1: Initial In Vitro Screening

The primary goal of this phase is to identify which of the synthesized analogs possess cytotoxic activity against cancer cells and to determine their potency.

1.1. Selection of Cancer Cell Lines: A diverse panel of human cancer cell lines should be used to assess the breadth of activity. The NCI-60 panel is a well-established resource, but a smaller, curated panel representing different cancer types (e.g., breast, colon, lung, leukemia) is also effective. It is also crucial to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.[6]

1.2. Cytotoxicity Assay (MTT or SRB): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity and is a reliable indicator of cell viability. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is another widely used alternative.

  • Protocol (MTT Assay):

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

1.3. Hit Selection: Compounds that exhibit low micromolar or sub-micromolar IC50 values against multiple cancer cell lines, and ideally show a significantly higher IC50 for normal cells, are selected as "hits" for further investigation.

Phase 2: In-Depth Mechanistic Studies

Once hit compounds are identified, the focus shifts to understanding how they exert their anticancer effects.

2.1. Apoptosis and Cell Cycle Analysis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.

  • Cell Cycle Analysis: Staining cells with a DNA-binding dye (like PI) and analyzing them by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

2.2. Cell Migration and Invasion Assays:

  • Wound Healing (Scratch) Assay: This simple method assesses the ability of a compound to inhibit the collective migration of a sheet of cells.

  • Transwell Invasion Assay: This assay uses a Boyden chamber with a matrigel-coated membrane to evaluate the ability of cells to invade through a basement membrane-like barrier, a key step in metastasis.

2.3. Identification of Molecular Targets: Based on the findings for 2A3CB and the general importance of certain signaling pathways in cancer, Western blot analysis can be used to probe the effect of the hit compounds on key proteins.[4] The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation and is a common target for anticancer drugs.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Analog 2-Amino-4-chloro-3-hydroxybenzoic acid Analog Analog->PI3K Potential Inhibition Analog->AKT Potential Inhibition

Sources

Peer-reviewed studies validating 2-Amino-4-chloro-3-hydroxybenzoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Amino-4-chloro-3-hydroxybenzoic Acid (4-Cl-3-HAA)

Executive Summary

This compound, widely recognized in literature as 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) , is a synthetic halogenated analog of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). Unlike its natural counterpart, which serves as a precursor for NAD+ biosynthesis, 4-Cl-3-HAA acts as a potent, mechanism-based inactivator (suicide inhibitor) of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO).

This guide critically compares 4-Cl-3-HAA against the natural substrate (3-HAA) and other halogenated analogs, validating its utility as a "gold standard" probe for reducing neurotoxic quinolinic acid (QUIN) levels in neurodegenerative research.

Part 1: Mechanistic Grounding & Comparative Analysis

To understand the utility of 4-Cl-3-HAA, one must contrast it with the natural metabolic flow of the Kynurenine Pathway.

The Biological Context: The Kynurenine Pathway

In the mammalian brain, the enzyme HAAO catalyzes the ring-opening of 3-HAA to generate 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). ACMS spontaneously cyclizes to Quinolinic Acid (QUIN) , an NMDA receptor agonist implicated in excitotoxicity (Alzheimer’s, Huntington’s).

  • Natural Substrate (3-HAA): Binds Fe(II) active site

    
     Ring opening 
    
    
    
    QUIN formation.[1]
  • Inhibitor (4-Cl-3-HAA): Binds Fe(II) active site

    
     Stimulates Superoxide (
    
    
    
    ) production
    
    
    Oxidizes Fe(II) to inactive Fe(III)
    
    
    Irreversible Enzyme Death.
Comparative Data: 4-Cl-3-HAA vs. Alternatives

The following table synthesizes peer-reviewed kinetic data comparing 4-Cl-3-HAA with the natural substrate and other halogenated analogs.

Feature3-HAA (Natural Substrate) 4-Cl-3-HAA (Primary Inhibitor) 6-Cl-3-HAA (Analog)
Role Metabolic PrecursorMechanism-Based InactivatorCompetitive Inhibitor (Weak)
Interaction with HAAO Productive TurnoverSuicide Inhibition (Partition Ratio ~0)Reversible Binding
Kinetic Parameter


(Binding Affinity)

Inactivation Rate (

)
N/A

Negligible
Mechanism

insertion into aromatic ring

generation; Fe(II)

Fe(III) oxidation
Steric hindrance
Outcome Production of ACMS/QUINLoss of Enzyme ActivityTemporary slowing of rate

Key Insight: The 4-chloro substituent is uniquely positioned to perturb the electronic environment of the iron center, promoting electron uncoupling (superoxide release) rather than productive catalysis. This makes 4-Cl-3-HAA superior to 6-chloro analogs for permanent enzyme silencing.

Part 2: Visualizing the Mechanism

The following diagram illustrates the divergent pathways of the natural substrate versus the 4-Cl-3-HAA inhibitor, highlighting the specific node of inactivation.

KynureninePathway TRP L-Tryptophan KYN Kynurenine TRP->KYN TDO/IDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase HAAO Enzyme: HAAO (Fe2+ Active Site) HAA->HAAO Substrate Binding ACMS ACMS (Unstable) HAAO->ACMS O2 Insertion DEAD_HAAO Inactive HAAO (Fe3+ / Disulfides) HAAO->DEAD_HAAO Superoxide Generation Fe(II) -> Fe(III) CL_HAA 4-Cl-3-HAA (Inhibitor) CL_HAA->HAAO Competitive Binding QUIN Quinolinic Acid (Neurotoxin) ACMS->QUIN Spontaneous Cyclization NAD NAD+ QUIN->NAD QPRT

Caption: Divergent fate of HAAO enzyme upon binding natural substrate (3-HAA) vs. suicide inhibitor (4-Cl-3-HAA).

Part 3: Validated Experimental Protocols

Protocol A: Determination of Inactivation Constants ( and )

Objective: To quantify the potency of 4-Cl-3-HAA as a suicide inhibitor.

Reagents:

  • Buffer: 50 mM MES or HEPES, pH 7.0 (avoid phosphate buffers if Fe interaction is sensitive).

  • Enzyme: Recombinant human or bacterial HAAO (purified).

  • Substrate: 3-HAA (Freshly prepared, light sensitive).

  • Inhibitor: 4-Cl-3-HAA (Dissolved in dilute NaOH or DMSO, neutralized).

Step-by-Step Workflow:

  • Pre-incubation: Prepare reaction mixtures containing HAAO enzyme and varying concentrations of 4-Cl-3-HAA (e.g., 0, 0.5, 1, 2, 5

    
    ). Incubate at 25°C.
    
  • Time-Point Sampling: At defined intervals (0, 1, 2, 5, 10 min), remove an aliquot from the pre-incubation mix.

  • Activity Assay: Immediately dilute the aliquot (at least 1:50) into a cuvette containing a saturating concentration of 3-HAA (

    
    ) to "dilute out" reversible competitive effects.
    
  • Detection: Monitor the increase in absorbance at 360 nm (formation of ACMS,

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line gives

      
       (observed inactivation rate).
      
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      . Slope: 
      
      
      
      .

Validation Check: If the plot of


 vs. Time is linear, the inactivation is pseudo-first-order. If dilution does not restore activity, the inhibition is irreversible (consistent with 4-Cl-3-HAA).
Protocol B: Synthetic Application (Benzoxazole Precursor)

Objective: Utilization of 4-Cl-3-HAA as a scaffold for bioactive polymers or drug intermediates.

  • Activation: The carboxylic acid group is activated using thionyl chloride (

    
    ) or carbodiimide (EDC/NHS) chemistry.
    
  • Cyclization: Reaction with suitable aminophenols or diamines under high temperature (polyphosphoric acid solvent) yields chlorinated benzoxazole derivatives.

  • Utility: The chlorine atom at position 4 provides a handle for further functionalization (e.g., Suzuki coupling) to create libraries of kinase inhibitors.

Part 4: Scientific Causality & Safety

Why 4-Cl-3-HAA works: The structural homology between 4-Cl-3-HAA and 3-HAA allows it to penetrate the active site of HAAO. However, the electron-withdrawing nature of the chlorine atom adjacent to the hydroxyl group alters the redox potential of the enzyme-substrate complex. Instead of facilitating the smooth bridging of oxygen across the aromatic ring, the complex "leaks" electrons to molecular oxygen, generating superoxide (


). This reactive oxygen species, generated in situ, attacks the active site ligands (specifically Cys125 and Cys165 in bacterial models), forming disulfides and ejecting the iron, thereby permanently disabling the enzyme.

Handling Precautions:

  • Light Sensitivity: Like 3-HAA, 4-Cl-3-HAA is prone to auto-oxidation. Store in amber vials at -20°C under argon.

  • Stability: Solutions should be prepared fresh. Brown discoloration indicates oxidation to quinone-imine species.

References

  • Colabroy, K. L., & Begley, T. P. (2005). The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate. Biochemistry, 44(21), 7770–7776.

  • Walsh, J. L., et al. (1991). 4-Halo-3-hydroxyanthranilates are potent inhibitors of 3-hydroxyanthranilate oxygenase in the rat brain in vitro and in vivo.[2] Advances in Experimental Medicine and Biology, 294, 529-532.

  • Liu, A., et al. (2020). Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. Proceedings of the National Academy of Sciences (PNAS), 117(34), 20521–20529.

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465–477.

Sources

A Researcher's Guide to the Structural Confirmation of 2-Amino-4-chloro-3-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The class of 2-Amino-4-chloro-3-hydroxybenzoic acid derivatives presents a unique structural elucidation challenge due to the potential for isomeric ambiguity and the interplay of its functional groups. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to ensure the confident structural confirmation of these valuable compounds.

The Imperative of Structural Accuracy

Substituted benzoic acids are pivotal building blocks in medicinal chemistry. Derivatives of aminobenzoic acids, for instance, have been explored for their potential as antioxidants and cholinesterase inhibitors[1]. The precise arrangement of the amino, chloro, and hydroxy substituents on the benzoic acid core dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

A Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust confirmation strategy relies on the convergence of data from several orthogonal analytical methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single Crystal X-ray Crystallography.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized this compound derivative.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Environment) MS->NMR XRay Single Crystal X-ray Crystallography (Absolute 3D Structure) NMR->XRay If unambiguous structure still or for absolute confirmation Final Confirmed Structure NMR->Final XRay->Final

Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.

Mass Spectrometry (MS): The First Port of Call

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated compounds, MS offers characteristic isotopic patterns that provide strong evidence for the presence of chlorine.

Causality in Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoic acid derivatives, as it typically keeps the molecular ion intact. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass, which allows for the determination of the molecular formula.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes. The carboxylic acid and hydroxyl groups favor negative ion mode ([M-H]⁻), while the amino group can be protonated in positive ion mode ([M+H]⁺).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Observe the isotopic pattern. For a compound with one chlorine atom, there will be a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope[2].

    • Use the accurate mass of the molecular ion to calculate the elemental composition using the instrument's software.

Expected Data & Comparison
FeatureExpected for this compoundAlternative Isomer (e.g., 4-Amino-2-chloro-3-hydroxybenzoic acid)
Molecular Formula C₇H₆ClNO₃C₇H₆ClNO₃
Exact Mass 187.0036187.0036
[M-H]⁻ Ion (m/z) 185.9964185.9964
[M+H]⁺ Ion (m/z) 188.0108188.0108
Isotopic Pattern Prominent M+2 peak (~32% of M)Prominent M+2 peak (~32% of M)

Insight: While MS is excellent for confirming the molecular formula and the presence of chlorine, it generally cannot distinguish between positional isomers, as they have the same mass and elemental composition[3][4]. The fragmentation patterns in tandem MS (MS/MS) might show subtle differences, but this is often complex to interpret without reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution[5]. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted benzoic acids, ¹H and ¹³C NMR are fundamental.

Causality in Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this class of compounds. Its high polarity effectively dissolves the sample, and the acidic protons of the hydroxyl and carboxylic acid groups, as well as the amino protons, are often observable, which might be lost through exchange in protic solvents like D₂O.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • The aromatic region (typically 6.5-8.5 ppm) is of primary interest.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings (i.e., which protons are adjacent).

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing the structure together.

Predicted Data & Isomer Differentiation

The key to differentiating isomers with NMR lies in the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.

IsomerPredicted ¹H NMR Aromatic SignalsRationale
This compound Two doublets (d). One proton at C5, one at C6.The two aromatic protons are adjacent (ortho-coupled), resulting in a doublet for each.
4-Amino-2-chloro-5-hydroxybenzoic acid Two singlets (s). One proton at C3, one at C6.The two aromatic protons are not adjacent to any other protons, so they appear as singlets.
5-Amino-4-chloro-2-hydroxybenzoic acid Two singlets (s). One proton at C3, one at C6.The two aromatic protons are not adjacent, appearing as singlets.

Insight: The simple prediction of splitting patterns is a powerful tool. For the target molecule, we expect to see two signals in the aromatic region, each being a doublet with a typical ortho coupling constant of ~8-9 Hz. In contrast, an isomer like 4-amino-2-chloro-5-hydroxybenzoic acid would show two singlets. This clear difference in the ¹H NMR spectrum provides compelling evidence for the substitution pattern.

Single Crystal X-ray Crystallography: The Unambiguous Proof

When an absolute and definitive confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.

Causality in Experimental Choice: This technique is contingent on the ability to grow high-quality single crystals of the compound. The effort is often warranted for novel compounds destined for pharmaceutical development or when other techniques yield ambiguous results. The crystal structure of the related 2-amino-4-chlorobenzoic acid has been successfully determined, indicating that crystallization of similar compounds is feasible[6][7].

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Slow evaporation is a common method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at room temperature.

    • Other techniques include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Selection: Select a well-formed, clear crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Data & Confirmation

The output of an X-ray crystallography experiment is a detailed structural model that includes:

  • Unambiguous Connectivity: Confirms which atoms are bonded to each other.

  • Positional Isomerism: Absolutely distinguishes between all possible isomers.

  • Intra- and Intermolecular Interactions: Reveals details such as intramolecular hydrogen bonding (e.g., between the amino and carboxyl groups) and how molecules pack in the crystal lattice[7].

Insight: While being the most definitive technique, it is also the most demanding in terms of sample preparation (requiring good quality crystals) and instrumentation. It provides a solid-state structure, which may have slight conformational differences from the structure in solution observed by NMR.

Summary Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight, elemental formula, presence of halogens.High sensitivity, small sample requirement, confirms formula.Cannot typically distinguish positional isomers.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, 3D structure in solution.Provides detailed structural blueprint, excellent for isomer differentiation.Lower sensitivity than MS, requires more sample.
IR Spectroscopy Presence of functional groups (e.g., -OH, -NH₂, C=O).Fast, simple, good for confirming functional groups.Provides limited connectivity information, spectra can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packing.Unambiguous and definitive structural proof.Requires high-quality single crystals, which can be difficult to grow.
Relationship Between Analytical Techniques

The following diagram illustrates how these complementary techniques provide different and overlapping pieces of the structural puzzle.

Technique_Relationships Structure 2-Amino-4-chloro- 3-hydroxybenzoic acid MS Mass Spec Structure->MS  Molecular Formula  (C₇H₆ClNO₃) NMR NMR Structure->NMR  Atom Connectivity  (Ortho Protons) XRay X-Ray Structure->XRay  Absolute 3D Structure IR IR Spec Structure->IR  Functional Groups  (-OH, -NH₂, C=O) MS->NMR  Complements NMR->XRay  Complements

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion

Confirming the structure of this compound derivatives requires a methodical and multi-technique approach. Mass spectrometry provides the foundational confirmation of the molecular formula. However, it is ¹H NMR spectroscopy, with its ability to resolve the distinct splitting patterns of aromatic protons, that serves as the primary tool for differentiating between potential positional isomers. For absolute, unequivocal proof, particularly for patent applications or regulatory submissions, single-crystal X-ray crystallography remains the unparalleled gold standard. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific inquiry.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • Karim, M. R., et al. (2020). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 24(3), 376-391. [Link]

  • Khan, I. U., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 27(19), 6527. [Link]

  • Kourkoumelis, N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its One-Dimensional Polymeric Cu(II) Complex. Crystals, 11(1), 47. [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • Taha, M., et al. (2017). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Nagy, Z. K., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5145-5157. [Link]

  • Oturak, H., et al. (2015). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 128(2). [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 941-952. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of Organic Chemistry, 37(1), 1-26. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(4), 834-837. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

2-Amino-4-chloro-3-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 2-Amino-4-chloro-3-hydroxybenzoic acid (CAS: 23219-33-2).[1][2] It is designed for researchers requiring immediate, actionable, and compliant procedures.

Part 1: Executive Safety Summary

Urgency Level: High (Halogenated Waste Stream) Primary Hazard: Irritant (Skin/Eye/Respiratory) | Potential Environmental Toxin Disposal Directive: DO NOT dispose of down the drain.[2] This compound contains a chlorine substituent, mandating its classification as Halogenated Organic Waste . It requires high-temperature incineration to prevent the formation of dioxins/furans during thermal destruction.

Part 2: Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its reactivity. This compound is a tri-functionalized benzene ring (amine, hydroxyl, carboxylic acid) with a halogen.

ParameterDataOperational Implication
CAS Number 23219-33-2Use for waste tagging and inventory tracking.[1][2]
Formula C₇H₆ClNO₃Chlorine atom dictates "Halogenated" waste stream.[1][2]
Molecular Weight 187.58 g/mol Heavy enough to settle in air; dust control is critical.[1][2]
Acidity/Basicity AmphotericSoluble in both strong acid (amine protonation) and strong base (carboxylate/phenoxide formation).[1][2] Avoid mixing with strong oxidizers.
Physical State Solid (Powder)Primary exposure risk is inhalation of dust during transfer.[1][2]
The "Why" Behind the Protocol (Expertise & Experience)

As a Senior Application Scientist, I emphasize that the chlorine substituent at the 4-position is the critical factor in disposal.

  • Standard Incineration: Burning non-halogenated organics usually occurs at ~850°C.

  • Halogenated Incineration: Chlorinated aromatics require temperatures >1100°C with rapid quenching to prevent the synthesis of polychlorinated dibenzodioxins (PCDDs).

  • Consequence: Mislabeling this as "Non-Halogenated" can damage the facility's scrubber systems or violate EPA emission standards [1].

Part 3: Waste Stream Decision Matrix

The following logic flow ensures you select the correct waste container based on the physical state of the material.

Waste_Decision_Tree Start Waste Material Generated State Physical State? Start->State Solid Pure Solid / Powder State->Solid Powder Liquid Solution / Mother Liquor State->Liquid Liquid Debris Contaminated PPE/Wipes State->Debris Wipes/Gloves Bin_Solid Solid Waste Bin (Label: Toxic, Halogenated) Solid->Bin_Solid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Bin_Debris Hazardous Debris Bin (Double Bagged) Debris->Bin_Debris Bin_Halo Halogenated Solvent Carboy (Red Tag) SolventCheck->Bin_Halo Contains DCM, Chloroform, or >2% Halogens SolventCheck->Bin_Halo Aqueous with High Cl- Bin_NonHalo Non-Halogenated Carboy (Clear Tag) SolventCheck->Bin_NonHalo ONLY if <2% Halogen content (Rare for this compound) Bin_NonHalo->Bin_Halo When in doubt, default to Halogenated

Figure 1: Decision matrix for segregating this compound waste. Note the default preference for Halogenated streams.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Pre-requisite: Wear nitrile gloves, lab coat, and safety glasses. Work inside a fume hood to minimize dust.

  • Containment: Do not pour loose powder directly into a drum. Transfer the solid into a clear polyethylene bag or a screw-top wide-mouth jar.

  • Secondary Containment: Place the primary container inside a second bag (double-bagging). This prevents leakage if the primary bag is punctured by other waste.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "this compound: 100%".[1][2]

  • Storage: Place in the designated Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: You have dissolved the compound in a solvent (e.g., during extraction or chromatography).

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9. Why? Extreme pH can corrode waste drums or react with other solvents in the carboy.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol or Ethyl Acetate : Even though the solvent is non-halogenated, the solute contains chlorine. If the concentration is significant (>1-2%), default to the Halogenated Waste carboy to ensure proper incineration [2].

  • Rinsing: Rinse the original flask with a small amount of acetone. Add this rinse to the waste carboy.

Scenario C: Spill Cleanup (Emergency Protocol)

Spill_Response Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with wet paper towel) PPE->Contain Clean 4. Scoop & Wipe (Avoid Dust Generation) Contain->Clean Dispose 5. Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid powder spills.

Detailed Spill Steps:

  • Dampen: If the spill is dry powder, do not dry sweep . This generates inhalable dust. Gently cover the spill with paper towels dampened with water or a mild detergent.

  • Scoop: Use a plastic scoop or dustpan to lift the damp material/towels.

  • Surface Decontamination: Wipe the surface with a soap solution. The compound has phenolic and carboxylic groups; a slightly basic cleaner (like dilute sodium bicarbonate) will increase solubility and aid removal.

  • Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Hazardous Waste bin.

Part 5: Regulatory Compliance & Trust

EPA/RCRA Classification: While this compound is not explicitly listed on the EPA "P" (acutely toxic) or "U" (toxic) lists by its specific CAS, it is regulated under the "Characteristic of Toxicity" if leachable, and generally falls under the umbrella of Halogenated Organic Compounds [3].[1][2]

Self-Validating Protocol:

  • Verification: Before pouring liquid waste, check the carboy tag. If it says "Non-Halogenated," STOP . Adding this chlorinated compound renders the entire carboy "Halogenated," potentially causing a regulatory violation for the disposal vendor.

  • Incompatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid waste), as amines can react violently with them.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion: The incineration of halogenated organics. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2024).[3] this compound (Compound Summary).[1][2][4][5] National Library of Medicine. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.